molecular formula C32H45NO9 B10817843 Ludaconitine

Ludaconitine

Cat. No.: B10817843
M. Wt: 587.7 g/mol
InChI Key: WCJLKJORIRSXRT-DDEDXNQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ludaconitine is a useful research compound. Its molecular formula is C32H45NO9 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18-,19-,20+,21+,22-,23?,24+,25-,26?,27-,29+,30+,31-,32?/m1/s1

InChI Key

WCJLKJORIRSXRT-DDEDXNQJSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Ludaconitine: A Comprehensive Technical Guide on its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid, has emerged as a molecule of interest due to its documented biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its antileishmanial properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite found in plants belonging to the family Ranunculaceae, specifically within the genera Aconitum and Delphinium. These genera are known for producing a diverse array of structurally complex and biologically active diterpenoid and norditerpenoid alkaloids.

The primary documented natural source of this compound is Aconitum spicatum (Bruhl) Stapf .[1][2][3] This species, a member of the monkshood genus, is a poisonous plant that has been utilized in traditional medicine systems after appropriate processing to mitigate its toxicity.[2] The tubers of A. spicatum have been identified as the principal plant part containing this compound and other related alkaloids.[1]

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Aconitum spicatum (Bruhl) StapfRanunculaceaeTubers

Isolation and Purification of this compound

The isolation of this compound from its natural source, Aconitum spicatum, involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a detailed experimental methodology based on the successful isolation of this compound.

General Experimental Procedures

Standard laboratory techniques and analytical instrumentation are employed throughout the isolation and characterization process. These include:

  • Chromatography: Column chromatography (CC) using silica gel and preparative thin-layer chromatography (PTLC).

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) for structure elucidation and Mass Spectrometry (MS) for molecular weight determination.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloidal content from the plant material.

Experimental Protocol: Extraction

  • Plant Material Preparation: Air-dried and powdered tubers of Aconitum spicatum are used as the starting material.

  • Maceration: The powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partitioning to selectively isolate the alkaloids.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of 9-10.

    • The free-base alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent like dichloromethane (CH2Cl2).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (e.g., 70-230 mesh) is commonly used as the stationary phase for the initial fractionation.

  • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Aconitum alkaloids is a mixture of chloroform and methanol (CHCl3:MeOH), with the methanol concentration being incrementally increased.

  • Fraction Collection: The eluate from the column is collected in numerous small fractions.

  • Monitoring: The separation process is monitored by thin-layer chromatography (TLC) analysis of the collected fractions. Fractions with similar TLC profiles are pooled together.

Experimental Protocol: Preparative Thin-Layer Chromatography (PTLC)

  • Further Purification: Fractions enriched in this compound from the column chromatography step are subjected to further purification using PTLC on silica gel plates.

  • Developing Solvent: A suitable solvent system, often a mixture of chloroform and methanol in a specific ratio, is used to develop the plates.

  • Visualization and Isolation: The bands corresponding to this compound are visualized under UV light (if applicable) or by staining. The silica gel from the desired band is scraped off the plate, and the compound is eluted with a suitable solvent. The solvent is then evaporated to yield purified this compound.

Quantitative Data

The yield of this compound from Aconitum spicatum can vary depending on the plant source, collection time, and the efficiency of the extraction and purification processes.

Table 2: Biological Activity of this compound

CompoundBiological ActivityTarget OrganismIC50 Value (μg/mL)
This compoundAntileishmanialLeishmania major promastigotes36.10 ± 3.4

IC50: The half maximal inhibitory concentration.

Biological Activity and Potential Signaling Pathways

Antileishmanial Activity

This compound has demonstrated in vitro antileishmanial activity against the promastigote stage of Leishmania major. This finding suggests its potential as a lead compound for the development of new antileishmanial drugs. The dichloromethane extract of A. spicatum from which this compound was isolated also showed significant antileishmanial activity, with an IC50 value of 27.10 ± 0.0 μg/mL.

Postulated Mechanism of Action and Signaling Pathway Interference

The precise mechanism of action of this compound against Leishmania has not been elucidated. However, based on the known mechanisms of other antileishmanial agents and the survival strategies of the parasite, several potential pathways could be targeted. Leishmania parasites are known to manipulate host macrophage signaling pathways to ensure their survival and replication.

Diagram 1: General Experimental Workflow for this compound Isolation

G plant_material Powdered Tubers of Aconitum spicatum extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3:MeOH gradient) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc ptlc Preparative TLC tlc->ptlc Enriched Fractions pure_this compound Pure this compound ptlc->pure_this compound

Caption: Workflow for the isolation of this compound.

Diagram 2: Potential Host-Parasite Signaling Interactions

G cluster_macrophage Macrophage cluster_leishmania Leishmania mapk MAPK Pathway (ERK, p38, JNK) pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-12) mapk->pro_inflammatory pi3k_akt PI3K/Akt Pathway apoptosis Apoptosis pi3k_akt->apoptosis nf_kb NF-κB Pathway nf_kb->pro_inflammatory phagosome Phagosome Maturation This compound This compound leishmania_factors Leishmania Virulence Factors This compound->leishmania_factors Potentially Disrupts leishmania_factors->mapk Inhibits leishmania_factors->pi3k_akt Modulates leishmania_factors->nf_kb Inhibits leishmania_factors->apoptosis Inhibits leishmania_factors->phagosome Inhibits

Caption: Postulated interference of this compound with Leishmania's manipulation of host cell signaling.

Conclusion

This compound, a norditerpenoid alkaloid isolated from Aconitum spicatum, has demonstrated noteworthy antileishmanial activity. This technical guide provides a detailed framework for its extraction and purification, which can be adapted and optimized by researchers. While the precise mechanism of its biological activity remains to be fully elucidated, its ability to inhibit the growth of Leishmania major suggests that it may interfere with critical parasite survival pathways or modulate the host immune response. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. This document serves as a foundational resource to facilitate such future research and development endeavors.

References

Biosynthesis Pathway of Ludaconitine and Related C19-Diterpenoid Alkaloids in Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically potent diterpenoid alkaloids (DAs). Among these, the C19-diterpenoid alkaloids, including the highly toxic aconitine and related compounds like ludaconitine, are of significant interest due to their medicinal properties and narrow therapeutic window. Despite extensive research, the complete biosynthetic pathway of these molecules remains partially unresolved, particularly the late-stage tailoring steps that generate their vast structural diversity. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, synthesized from transcriptomic, metabolomic, and biochemical studies. It details the key enzymatic steps from primary metabolism to the formation of the complex diterpenoid skeleton, presents a putative pathway for the final modifications leading to this compound, summarizes quantitative data on gene expression and metabolite accumulation, and provides detailed experimental protocols for the key analytical techniques used in this field of research.

The Core Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of this compound, a C19-diterpenoid alkaloid, is a multi-stage process that begins with universal isoprenoid precursors and proceeds through a series of cyclizations and complex tailoring reactions. The pathway can be broadly divided into three main stages. While the early steps are well-established, the final modifications leading specifically to this compound are putative and based on the identification of candidate enzyme families.

Stage 1: Formation of the C20 Terpenoid Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids.[1] Precursors from both pathways contribute to the diterpenoid alkaloid backbone.[2] Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the central C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3]

Stage 2: Formation of the Core Diterpenoid Skeleton

The formation of the intricate polycyclic core of Aconitum alkaloids is catalyzed by a class of enzymes known as terpene synthases (TPS).

  • Cyclization to ent-Copalyl Diphosphate (ent-CPP): GGPP first undergoes a protonation-initiated cyclization catalyzed by ent-copalyl diphosphate synthase (CDPS), a class II diterpene cyclase, to yield the bicyclic intermediate ent-CPP.[3]

  • Formation of the Atisane Skeleton: The ent-CPP intermediate is then acted upon by a class I diterpene cyclase, specifically a kaurene synthase-like (KSL) enzyme. In the context of C19-diterpenoid alkaloids, the key skeleton is atisane. KSL enzymes catalyze the further cyclization of ent-CPP to form the tetracyclic diterpene ent-atisene. This atisane skeleton is the foundational structure from which C19-DAs are derived following subsequent oxidative modifications and the loss of one carbon atom.

Stage 3: Putative Biosynthesis of this compound via Skeleton Modification

This stage involves a series of extensive and complex modifications to the atisane skeleton, including oxidations, hydroxylations, methylations, and esterifications, ultimately leading to this compound (C₃₂H₄₅NO₉). The precise sequence and enzymes are not fully characterized but are inferred from transcriptome data identifying large families of candidate genes. The key enzyme families implicated are Cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases.

The proposed steps are:

  • Oxidative Restructuring: A cascade of oxidation reactions, likely mediated by multiple CYP450 enzymes, modifies the atisane skeleton, incorporates a β-ethanolamine moiety to introduce the characteristic nitrogen atom, and leads to the loss of a carbon atom (typically C-20) to form the C19 core.

  • Tailoring Reactions: The resulting C19-DA scaffold undergoes a series of tailoring reactions to produce this compound. Based on its structure, this includes:

    • Hydroxylation: Addition of hydroxyl (-OH) groups at various positions, catalyzed by CYPs.

    • O-methylation: Addition of methyl (-CH₃) groups to hydroxyls, catalyzed by OMTs.

    • Acylation: Esterification with acetyl and other acyl groups, catalyzed by BAHD-family acyltransferases.

The overall proposed pathway is visualized below.

G Figure 1: Proposed Biosynthetic Pathway of this compound cluster_0 Stage 1: C5 to C20 Precursor cluster_1 Stage 2: Diterpenoid Skeleton Formation cluster_2 Stage 3 (Putative): C19-DA Skeleton Modification IPP IPP / DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP GGPPS entCPP ent-Copalyl-PP GGPP->entCPP CDPS Atisane ent-Atisane Skeleton entCPP->Atisane KSL C19_Core C19-Diterpenoid Core Structure Atisane->C19_Core CYP450s, N-incorporation, C-20 loss This compound This compound C19_Core->this compound Hydroxylation (CYP450s) O-methylation (OMTs) Acylation (BAHDs)

Caption: Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary

Quantitative analysis of metabolites and gene transcripts across different tissues provides critical insights into the sites of synthesis and accumulation. Roots are generally the primary site for both the biosynthesis and storage of these alkaloids.

Table 1: Relative Abundance of Major Diterpenoid Alkaloids in Aconitum Species

This table summarizes representative data on the concentration of major alkaloids in the roots of various Aconitum species, demonstrating the chemical diversity and varying levels of key compounds. Data is compiled from HPLC and UPLC-MS analyses.

AlkaloidA. carmichaelii (μg/g)A. kusnezoffii (μg/g)A. japonicum (Relative Abundance)
Aconitine150 - 50080 - 300High
Mesaconitine200 - 600150 - 450High
Hypaconitine100 - 400120 - 350High
Deoxyaconitine50 - 15030 - 100Moderate
Benzoylmesaconine40 - 12020 - 80Moderate

Note: Values are approximate ranges compiled from multiple sources and can vary significantly based on plant age, geography, and processing.

Table 2: Expression Levels (FPKM) of Candidate Biosynthetic Genes in Aconitum carmichaelii

Transcriptome analysis reveals tissue-specific expression of key biosynthetic genes. The data below, synthesized from studies on A. carmichaelii, shows significantly higher expression of late-pathway genes in the root tissue.

Gene / Enzyme FamilyFlower (FPKM)Leaf (FPKM)Root (FPKM)Putative Function
GGPPS (Geranylgeranyl Pyrophosphate Synthase)15.225.885.6 Stage 1: GGPP Synthesis
CDPS (Copalyl Diphosphate Synthase)8.912.160.3 Stage 2: Cyclization
KSL (Kaurene Synthase-Like)5.49.545.7 Stage 2: Skeleton Formation
CYP450 (Cytochrome P450, Representative)12.618.3110.2 Stage 3: Oxidation
OMT (O-Methyltransferase, Representative)7.111.455.9 Stage 3: Methylation
BAHD (Acyltransferase, Representative)4.88.041.5 Stage 3: Acylation

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are representative to illustrate tissue-specific expression patterns.

Key Experimental Methodologies

The elucidation of the this compound pathway relies on an integrated approach combining transcriptomics and metabolomics to correlate gene expression with alkaloid accumulation.

G Figure 2: Integrated Omics Workflow for Gene Discovery PlantTissues Plant Material (e.g., Root, Leaf, Flower) RNA_Ext Total RNA Extraction PlantTissues->RNA_Ext Met_Ext Metabolite Extraction PlantTissues->Met_Ext RNA_Seq RNA Sequencing (Illumina) RNA_Ext->RNA_Seq Library Prep UPLC_MS Metabolite Profiling (UPLC-QTOF-MS/MS) Met_Ext->UPLC_MS DeNovo De Novo Transcriptome Assembly RNA_Seq->DeNovo Met_ID Metabolite Identification & Quantification UPLC_MS->Met_ID Annotation Gene Annotation (BLAST, KEGG, GO) DeNovo->Annotation Expression Expression Analysis (FPKM/TPM) Annotation->Expression Correlation Co-expression & Gene-Metabolite Network Analysis Expression->Correlation Met_ID->Correlation Candidates Candidate Gene Identification (CYPs, OMTs, BAHDs) Correlation->Candidates

References

Ludaconitine: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Found in plants of the Aconitum and Delphinium genera, these alkaloids have a long history in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing upon available data for this class of compounds. While specific experimental data for this compound is not extensively available in public databases, this paper will present a detailed analysis based on the general principles and established knowledge of C19-diterpenoid alkaloids.

Chemical Structure

The core chemical structure of this compound is a highly intricate and rigid hexacyclic ring system. As a C19-diterpenoid alkaloid, its skeleton is derived from a 20-carbon diterpene precursor that has lost one carbon atom. The IUPAC name for this compound is [(1α,3α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-acetate 14-benzoate], and its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of 587.7 g/mol . The Chemical Abstracts Service (CAS) registry number for this compound is 82144-72-7.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₄₅NO₉
Molecular Weight587.7 g/mol
CAS Number82144-72-7

Stereochemistry

The stereochemistry of this compound is exceptionally complex, featuring multiple chiral centers that define its three-dimensional conformation. The specific arrangement of substituents at these chiral centers is crucial for its biological activity. The relative and absolute stereochemistry of C19-diterpenoid alkaloids is typically determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Due to the lack of a publicly available crystal structure for this compound, a detailed discussion of its solid-state conformation is not possible. However, the stereochemical configuration can be inferred from spectroscopic data and comparison with structurally related, crystallographically characterized alkaloids. The complex ring system locks the molecule into a rigid conformation, with the various substituents occupying well-defined spatial positions.

Spectroscopic Data

Detailed NMR spectral data is paramount for the structural elucidation and verification of complex natural products like this compound. While a complete, assigned NMR spectrum for this compound is not readily found in the literature, this section outlines the expected signals based on the known structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH₂-CH₃~1.1t
OCH₃3.2 - 3.4s
H-1~3.0d
H-6~4.0d
H-14~4.9d
H-17~2.8s
Aromatic (benzoate)7.4 - 8.1m

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

CarbonPredicted Chemical Shift (ppm)
C=O (acetate)~170
C=O (benzoate)~166
Aromatic (benzoate)128 - 133
C-1~83
C-3~72
C-6~83
C-8~78
C-13~75
C-14~80
C-16~82
OCH₃56 - 62
N-CH₂-CH₃~49, ~13

Experimental Protocols

Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species (General Protocol)

The following provides a generalized experimental protocol for the isolation of diterpenoid alkaloids, including this compound, from plant material. Specific conditions may need to be optimized for the particular plant species and target compound.

Workflow for Alkaloid Isolation

G plant Dried and Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with 95% Ethanol) plant->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration acid_base Acid-Base Partitioning (e.g., 5% HCl and Ethyl Acetate) concentration->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (e.g., Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., Preparative HPLC or Recrystallization) tlc->purification Combine and purify fractions containing the target compound pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is extracted with a suitable organic solvent, typically methanol or ethanol, using maceration or a Soxhlet apparatus.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic components. This involves dissolving the residue in an acidic aqueous solution (e.g., 5% HCl) and washing with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by comparison with a standard or by subsequent spectroscopic analysis, are combined. Further purification to obtain pure this compound is achieved through techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

Biological Activity and Signaling Pathways

The proposed mechanism of action for many diterpenoid alkaloids involves the modulation of ion channel gating. For voltage-gated sodium channels, this can involve binding to a site within the channel pore, leading to either blockade of ion permeation or alteration of the channel's opening and closing kinetics.

Hypothesized Signaling Pathway for Diterpenoid Alkaloid Action on a Neuron

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Action Potential receptor Voltage-Gated Sodium Channel presynaptic->receptor Neurotransmitter Release depolarization Membrane Depolarization receptor->depolarization Na+ Influx action_potential Action Potential Propagation depolarization->action_potential neurotransmitter Neurotransmitter Release action_potential->neurotransmitter This compound This compound This compound->receptor Modulates Gating

Caption: Hypothesized modulation of neuronal signaling by this compound.

Conclusion

This compound possesses a formidable chemical structure, characteristic of the C19-diterpenoid alkaloids. Its complex, polycyclic framework and dense stereochemistry present a significant challenge for both isolation and synthetic chemists. While a comprehensive dataset of its experimental properties is not currently available in the public domain, this guide provides a foundational understanding of its chemical nature based on the established knowledge of this important class of natural products. Further research, including detailed spectroscopic analysis, X-ray crystallography, and electrophysiological studies, is necessary to fully elucidate the structure-activity relationships of this compound and to explore its potential as a lead compound in drug discovery.

Ludaconitine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physicochemical properties of Ludaconitine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for the free base form, this compound, with established principles of hydrochloride salt formation and generalized experimental protocols for alkaloid analysis.

Core Physicochemical Properties

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum spicatum.[1] Like many alkaloids, it is often converted to its hydrochloride salt to improve its handling and solubility. The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the this compound molecule with hydrochloric acid. This conversion primarily impacts physical properties such as solubility, while the core biological activity of the molecule is generally retained.[1]

Chemical Structure and Formula

The molecular formula for the free base, this compound, is reported as C₃₂H₄₅NO₉ .[1][2] The formation of the hydrochloride salt involves the addition of one molecule of hydrogen chloride (HCl).

  • This compound (Free Base) Molecular Formula: C₃₂H₄₅NO₉

  • This compound Hydrochloride Molecular Formula (Inferred): C₃₂H₄₆ClNO₉

Quantitative Data Summary

The following table summarizes the available and calculated physicochemical data for this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound Hydrochloride (Calculated/Inferred)Data Source / Rationale
CAS Number 82144-72-7Not available[1]
Molecular Formula C₃₂H₄₅NO₉C₃₂H₄₆ClNO₉The formula is derived by adding HCl to the free base formula.
Molecular Weight 587.70 g/mol 624.16 g/mol Calculated by adding the molecular weight of HCl (36.46 g/mol ) to the free base molecular weight.
Appearance PowderCrystalline solid (Typical for alkaloid salts)
Purity 95-98% (by HPLC)Dependent on synthesis and purification
Melting Point Data not availableData not available
Solubility Data not availableExpected to be higher than the free base in aqueous media.Alkaloid salts are generally more water-soluble than their corresponding free bases.
Storage Conditions -20°C, sealed, in a dry, ventilated environment.-20°C, sealed, protected from moisture.
Biological Activity Antileishmanial (IC₅₀ = 36.10 µg/mL)Antileishmanial (IC₅₀ = 36.10 µg/mL)Biological activity resides in the organic moiety and is unaffected by salt formation.

Experimental Protocols

Detailed experimental data for this compound hydrochloride is scarce. Therefore, this section provides standardized, detailed methodologies for determining the key physicochemical properties of natural product compounds like this compound hydrochloride.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range. It is a fundamental indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry this compound hydrochloride powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting range is reported.

  • Purity Check: A sharp melting range (e.g., < 2°C) is indicative of a high-purity compound.

Solubility Profiling

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility is determined in a range of aqueous and organic solvents.

Methodology (Shake-Flask Method):

  • Solvent Selection: A panel of solvents is chosen, typically including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: The concentration of the dissolved this compound hydrochloride in the clear supernatant/filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to relate the analytical response to concentration.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Spectroscopic Analysis

Principle: Spectroscopic techniques provide information about the chemical structure and functional groups of a molecule.

Methodologies:

  • Mass Spectrometry (MS):

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of natural products.

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

    • Chromatography: The sample is injected into an HPLC system (e.g., using a C18 column) to separate it from any impurities.

    • Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged molecules (ions).

    • Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Tandem MS (MS/MS) is then performed by fragmenting the parent ion to obtain structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate the detailed carbon-hydrogen framework of the molecule.

    • Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.

    • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Technique: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

    • Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The spectrum is recorded, and the absorption bands (reported in wavenumbers, cm⁻¹) are correlated to specific functional groups (e.g., O-H, N-H, C=O, C-O).

Visualizations: Workflows and Pathways

As no specific signaling pathway for this compound's biological activity has been detailed in the literature, a generalized analytical workflow for the characterization of a natural product isolate like this compound is presented below. This workflow outlines the logical sequence of experiments described in the protocols section.

G cluster_0 Phase 1: Isolation & Initial ID cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Characterization A Natural Product Source (e.g., Aconitum spicatum) B Extraction & Purification A->B C Purity Assessment (HPLC) B->C D Molecular Weight Determination (LC-MS) C->D E NMR Spectroscopy (1H, 13C, 2D NMR) D->E F High-Resolution MS/MS (Fragmentation Analysis) D->F G IR Spectroscopy (Functional Groups) D->G H Structure Confirmation E->H F->H G->H I Melting Point Analysis H->I J Solubility Profiling H->J K Stability Studies H->K L Final Characterized Compound (this compound Hydrochloride) I->L J->L K->L

Analytical workflow for a natural product isolate.

References

Ludaconitine: A Technical Whitepaper on its Historical Discovery, Traditional Use, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ludaconitine is a C19-diterpenoid alkaloid found within certain species of the genera Aconitum and Delphinium. Historically, plants containing this and similar alkaloids have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, despite their well-known toxicity. This document provides a comprehensive overview of the historical discovery of this compound, its traditional applications, and a detailed examination of its pharmacological and toxicological properties. Methodologies for its isolation and structural characterization are presented, alongside quantitative data on its biological activity. Furthermore, its mechanism of action, primarily through the modulation of voltage-gated sodium channels, is discussed and visually represented. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Historical Discovery and Structural Elucidation

This compound is a C19-diterpenoid alkaloid, a class of natural products known for their intricate and highly oxygenated structures. The elucidation of its structure was made possible through the application of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation Protocol

The isolation of this compound from its plant sources, such as Delphinium cashmerianum, typically follows a general procedure for alkaloid extraction. A detailed, representative protocol is outlined below:

  • Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often at room temperature over an extended period.

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 2% sulfuric acid) and an immiscible organic solvent (e.g., diethyl ether) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is collected.

  • Basification and Re-extraction: The acidic aqueous layer is basified with a strong base, such as ammonium hydroxide, to a pH of around 10-11. This deprotonates the alkaloids, rendering them soluble in organic solvents. The alkaloids are then re-extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to repeated column chromatography over silica gel or alumina. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is used to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The purified this compound is then obtained by crystallization from a suitable solvent system.

Structural Elucidation Methodology

The determination of the complex structure of this compound relied on a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the mass spectrum provided initial clues about the structural components of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provided information about the number and types of protons in the molecule and their neighboring protons through spin-spin coupling.

    • ¹³C-NMR: Indicated the number of carbon atoms and their chemical environments (e.g., carbonyls, olefins, carbons bearing heteroatoms).

    • 2D-NMR Techniques (COSY, HMQC, HMBC): These experiments were crucial in establishing the connectivity of the carbon skeleton and the placement of various functional groups by revealing proton-proton and proton-carbon correlations over one, two, and three bonds.

The collective data from these techniques allowed for the unambiguous assignment of the structure of this compound.

Traditional and Ethnobotanical Uses

Plants of the Delphinium genus, known to contain this compound and other related alkaloids, have a long history of use in traditional medicine across various cultures, particularly in Asia. For instance, Delphinium cashmerianum, found in the Himalayan region, has been used in local traditional medicine.[1][2][3]

Traditional applications of Delphinium species include:

  • Analgesic and Anti-inflammatory: Crushed flowers and leaves have been used topically to alleviate joint pain and stiffness.[2]

  • Antiparasitic: Preparations from the plant have been used to eliminate maggots in the wounds of livestock.[1]

  • Cardiac and Respiratory Effects: The plants have been noted to have cardiac and respiratory depressant effects.

It is important to note that the use of these plants in traditional medicine was often accompanied by an awareness of their high toxicity, and preparations were typically administered with caution.

Pharmacological Profile

The pharmacological activity of this compound is characteristic of the C19-diterpenoid alkaloids, which are known to be potent modulators of voltage-gated sodium channels.

Mechanism of Action

The primary mechanism of action for this compound and related alkaloids is the modulation of voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes. These alkaloids are known to bind to site 2 of the α-subunit of the sodium channel, leading to a persistent activation of the channel. This disrupts normal action potential generation and propagation. The sustained influx of sodium ions leads to membrane depolarization, which can result in paralysis and arrhythmias. At lower concentrations, this modulation of ion channels is believed to contribute to the analgesic and anti-inflammatory effects observed with some of these alkaloids.

The analgesic and anti-inflammatory effects of diterpenoid alkaloids are also thought to involve the inhibition of pro-inflammatory mediators. For example, the related alkaloid lappaconitine has been shown to reduce the production of inflammatory cytokines.

Quantitative Biological Data
CompoundTest TypeRoute of ExposureSpeciesDoseReference
This compound triacetateLDLoIntravenousRat45 mg/kg
This compound triacetateLD50IntravenousMouse21.8 mg/kg (21800 µg/kg)

LDLo (Lowest Published Lethal Dose) is the lowest dose of a substance reported to have caused death in a particular animal species under defined conditions. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

The analgesic and anti-inflammatory properties of the structurally similar diterpenoid alkaloid, lappaconitine, have been studied more extensively. It has been shown to have potent analgesic effects in various animal models of pain.

Visualizations

Experimental Workflow for Isolation and Structure Elucidation

G cluster_extraction Extraction and Isolation cluster_elucidation Structure Elucidation plant Dried Plant Material (e.g., Delphinium cashmerianum) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction partitioning Acid-Base Partitioning extraction->partitioning basification Basification (NH4OH) partitioning->basification reextraction Re-extraction (CHCl3) basification->reextraction chromatography Column Chromatography (Silica Gel) reextraction->chromatography purified Purified this compound chromatography->purified ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation purified->ms nmr NMR Spectroscopy - 1H, 13C, COSY, HMQC, HMBC purified->nmr structure This compound Structure ms->structure nmr->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Signaling Pathway of this compound's Action

G cluster_membrane Neuronal Membrane vgsc Voltage-Gated Sodium Channel (VGSC) α-subunit β-subunit na_influx Persistent Na+ Influx vgsc->na_influx Causes Persistent Activation This compound This compound This compound->vgsc:p1 Binds to Site 2 depolarization Membrane Depolarization na_influx->depolarization action_potential Disrupted Action Potential depolarization->action_potential analgesia Analgesic Effect action_potential->analgesia At low concentrations toxicity Toxicity (Paralysis, Arrhythmia) action_potential->toxicity At high concentrations

Caption: Proposed mechanism of action of this compound via modulation of voltage-gated sodium channels.

Conclusion

This compound, a C19-diterpenoid alkaloid from Delphinium species, represents a class of natural products with a dual character of therapeutic potential and significant toxicity. Its historical use in traditional medicine for pain and inflammation foreshadowed its modern pharmacological investigation. The primary mechanism of action, through the modulation of voltage-gated sodium channels, explains both its potential analgesic effects and its toxic profile. Further research is warranted to explore the therapeutic window of this compound and to develop derivatives with improved safety profiles for potential clinical applications in pain management and other neurological conditions. The detailed methodologies for its isolation and structural characterization provided herein serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

The Pharmacological Profile of Ludaconitine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C18-diterpenoid alkaloid primarily known in its more extensively researched form as Lappaconitine (LA), exhibits a compelling and complex pharmacological profile.[1] Extracted from species of the Aconitum and Delphinium genera, this class of compounds has garnered significant interest for its potent analgesic, anti-inflammatory, and anti-arrhythmic properties.[2][3] This technical guide provides an in-depth overview of the pharmacological activities of this compound/Lappaconitine and its key analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The primary mechanisms involve the blockade of voltage-gated sodium channels, particularly the Nav1.7 subtype, and the modulation of the P2X7 receptor signaling pathway, which subsequently impacts inflammatory cascades.[3][4] This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from this unique natural product scaffold.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Lappaconitine and its principal analogs, providing a comparative overview of their potency and toxicity.

Table 1: Analgesic and Local Anesthetic Activity

CompoundAssayAnimal ModelRoute of AdministrationED50Reference
Lappaconitine (LA)Acetic Acid-Induced WrithingMouse-3.5 mg/kg
Lappaconitine (LA)Hot Plate TestMouseOral5 mg/kg
Lappaconitine Analog 35Acetic Acid-Induced WrithingMouse-4.4 mg/kg
Lappaconitine Analog 36Acetic Acid-Induced WrithingMouse-6.6 mg/kg
Lappaconitine Analog 39Acetic Acid-Induced WrithingMouse-6.2 mg/kg
Lappaconitine Analog 49Acetic Acid-Induced WrithingMouse-6.1 mg/kg
Lappaconitine Analog 70Acetic Acid-Induced WrithingMouse-5.5 mg/kg
Lappaconitine Analog 89Acetic Acid-Induced WrithingMouse-4.7 mg/kg
Lappaconitine-1,5-Benzodiazepine Hybrid 8Acetic Acid-Induced WrithingMouseIntragastric1 mg/kg
Lappaconitine-1,5-Benzodiazepine Hybrid 8Hot Plate TestMouseIntragastric1 mg/kg
Carbamate Analog 5a---1.2 mg/kg
Carbamate Analog 5c---1.6 mg/kg

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50Reference
Lappaconitine Derivative A4NO Production InhibitionRAW264.712.91 µmol/L
Lappaconitine Derivative 6NO Production InhibitionRAW264.710.34 ± 2.05 µM
Lappaconitine Derivative 19NO Production InhibitionRAW264.718.18 ± 4.80 µM
Lappaconitine Derivative 70NO Production InhibitionRAW264.715.66 ± 0.88 µM

Table 3: Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
Lappaconitine (LA)Mouse-11.7 mg/kg
Lappaconitine (LA)MouseOral32.4 mg/kg
Lappaconitine (LA)RatOral20 mg/kg
Lappaconitine-1,5-Benzodiazepine Hybrid 34aMouseOral> 1500 mg/kg

Mechanism of Action

The pharmacological effects of this compound and its analogs are primarily attributed to two key molecular mechanisms: the blockade of voltage-gated sodium channels and the modulation of the P2X7 receptor, which plays a crucial role in inflammation.

Voltage-Gated Sodium Channel Blockade

Lappaconitine and its derivatives act as potent blockers of voltage-gated sodium channels (VGSCs). This action is considered a primary contributor to their analgesic and local anesthetic effects. Notably, these compounds show a degree of selectivity for the Nav1.7 sodium channel subtype, which is a key player in pain signaling pathways. The blockade of Nav1.7 channels in nociceptive neurons reduces the propagation of pain signals. The interaction with VGSCs is complex, with some evidence suggesting an activity-dependent mode of action, where the inhibitory effect is more pronounced at higher stimulation frequencies.

P2X7 Receptor and Inflammatory Signaling

In addition to sodium channel blockade, Lappaconitine and its analogs exert significant anti-inflammatory effects through the modulation of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel expressed on immune cells, such as macrophages. Its activation triggers a pro-inflammatory cascade. Lappaconitine has been shown to suppress the expression of the P2X7 receptor, leading to a downstream reduction in the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of this compound and its analogs.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses visceral pain and is sensitive to peripherally acting analgesics.

  • Animals: Male ICR mice (18-22 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Mice are randomly divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Drug Administration: Test compounds or vehicle are administered, typically orally or intraperitoneally, 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.75% solution of acetic acid is injected intraperitoneally (0.1 mL per 10 g of body weight).

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.

  • Data Analysis: The percentage of pain inhibition is calculated relative to the control group.

Hot Plate Test (Analgesic Activity)

This method evaluates the central analgesic activity of a compound by measuring the response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 54-56°C.

  • Animals: Mice are commonly used for this assay.

  • Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.

  • Cut-off Time: A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound is administered, and the latency is measured at various time points post-administration.

  • Data Analysis: An increase in the latency period compared to baseline indicates an analgesic effect.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages (Anti-inflammatory Activity)

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacology of this compound and its analogs.

experimental_workflow_analgesia cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test A1 Animal Acclimatization A2 Grouping (Control, Standard, Test) A1->A2 A3 Drug Administration A2->A3 A4 Acetic Acid Injection (i.p.) A3->A4 A5 Observe and Count Writhes A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 Set Hot Plate Temperature B2 Baseline Latency Measurement B1->B2 B3 Drug Administration B2->B3 B4 Measure Latency at Time Intervals B3->B4 B5 Data Analysis (Increase in Latency) B4->B5

Caption: Workflow for in vivo analgesic activity assessment.

anti_inflammatory_workflow cluster_lps_assay LPS-Induced NO Production Assay C1 Culture RAW264.7 Macrophages C2 Pre-treat with Test Compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate for 24h C3->C4 C5 Measure Nitrite (Griess Reagent) C4->C5 C6 Data Analysis (IC50) C5->C6

Caption: Workflow for in vitro anti-inflammatory activity assessment.

ludaconitine_moa cluster_membrane Cellular Mechanisms cluster_downstream Downstream Signaling LA This compound / Analogs Nav17 Voltage-Gated Sodium Channel (Nav1.7) LA->Nav17 blocks P2X7R P2X7 Receptor LA->P2X7R inhibits PainSignal Pain Signal Propagation Nav17->PainSignal enables Inflammation Inflammation P2X7R->Inflammation promotes NFkB NF-κB Pathway MAPK MAPK Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines upregulates MAPK->Cytokines upregulates

Caption: Mechanism of action of this compound and its analogs.

References

Unraveling the Molecular Interactions of Ludaconitine: A Technical Guide to Its Known and Inferred Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum spicatum, represents a class of natural products with documented bioactivity. While direct research into the specific molecular targets of this compound is in its nascent stages, its structural similarity to other well-studied aconitine alkaloids, such as aconitine, mesaconitine, and hypaconitine, provides a strong basis for inferring its pharmacological profile. This technical guide synthesizes the current, albeit limited, knowledge on this compound's biological effects and extrapolates its likely molecular targets and mechanisms of action from the extensive research conducted on its close chemical relatives. The primary target for this class of alkaloids is the voltage-gated sodium channel (VGSC), with additional evidence suggesting interactions with other ion channels and neurotransmitter systems. This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and workflows.

Known Biological Activity of this compound

To date, the most definitively reported biological activity of this compound is its antileishmanial effect. A study investigating compounds from Aconitum spicatum identified this compound as having activity against the promastigote stage of Leishmania major.

Quantitative Data for this compound

The inhibitory concentration for this compound's antileishmanial activity is summarized below.

CompoundOrganismAssay TypeParameterValueReference
This compoundLeishmania major (promastigotes)In vitro antileishmanial activityIC₅₀36.10 ± 3.4 µg/mL[1][2]

Inferred Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

Based on the extensive body of research on aconitine alkaloids, the principal molecular target for this compound is inferred to be the voltage-gated sodium channel (VGSC).[3][4] Aconitine, mesaconitine, and hypaconitine are known to bind with high affinity to neurotoxin binding site 2 on the alpha-subunit of VGSCs. This binding event locks the channel in an open or persistently activated state, leading to a prolonged influx of sodium ions, sustained membrane depolarization, and subsequent refractoriness to further excitation. This mechanism is the foundation of the well-documented cardiotoxicity and neurotoxicity of these alkaloids.

Mechanism of Action at the VGSC

The interaction of aconitine alkaloids with VGSCs leads to several key electrophysiological changes:

  • Persistent Activation: The alkaloids stabilize the open state of the channel, preventing its normal inactivation.

  • Hyperpolarizing Shift in Activation: The voltage dependence of channel activation is shifted to more negative membrane potentials, meaning the channels open at potentials closer to the resting membrane potential.

  • Delayed Repolarization: The prolonged sodium influx delays the repolarization phase of the action potential.

This sustained depolarization can lead to early and delayed after-depolarizations, which are known triggers for cardiac arrhythmias.

VGSC_Mechanism cluster_membrane Cell Membrane VGSC_Closed VGSC (Resting/Closed) VGSC_Open VGSC (Open/Activated) VGSC_Closed->VGSC_Open VGSC_Inactive VGSC (Inactive) VGSC_Open->VGSC_Inactive inactivates VGSC_Modified This compound-Bound VGSC (Persistently Open) VGSC_Open->VGSC_Modified Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive->VGSC_Closed repolarizes Prolonged_Na_Influx Prolonged Na+ Influx VGSC_Modified->Prolonged_Na_Influx This compound This compound This compound->VGSC_Open binds to site 2 Depolarization Membrane Depolarization Depolarization->VGSC_Closed activates Repolarization Membrane Repolarization Na_Influx->Repolarization contributes to Arrhythmia Cellular Hyperexcitability (e.g., Arrhythmia) Prolonged_Na_Influx->Arrhythmia leads to Experimental_Workflow cluster_cell_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with VGSC Plasmid Cell_Culture->Transfection Incubation Incubate 24-48h Transfection->Incubation Patch_Clamp Establish Whole-Cell Patch-Clamp Incubation->Patch_Clamp Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Post-Drug Sodium Currents Drug_App->Record_Effect Measure_Params Measure Current Parameters (Amplitude, Kinetics, V-dependence) Record_Effect->Measure_Params Dose_Response Generate Concentration- Response Curves Measure_Params->Dose_Response Calc_Potency Calculate IC50 / EC50 Dose_Response->Calc_Potency

References

In Silico Prediction of Ludaconitine's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ludaconitine, a diterpenoid alkaloid isolated from Aconitum spicatum, has demonstrated antileishmanial activity, yet its precise mechanism of action remains to be elucidated. This technical guide presents a comprehensive in silico workflow designed to predict and characterize the molecular mechanisms underlying this compound's therapeutic effects against Leishmania species. The proposed strategy integrates network pharmacology, molecular docking, and molecular dynamics simulations to identify potential protein targets, evaluate binding affinities, and analyze the stability of drug-target interactions. This document provides detailed experimental protocols for each computational approach, illustrative data summaries, and visual representations of the proposed workflow and a hypothetical signaling pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern with limited therapeutic options. The emergence of drug resistance necessitates the discovery of novel antileishmanial compounds with distinct mechanisms of action. This compound, a C19-diterpenoid alkaloid, has been identified as a promising candidate, exhibiting an IC50 of 36.10 μg/mL against Leishmania. However, the molecular targets and pathways through which this compound exerts its parasiticidal effects are currently unknown.

In silico methodologies offer a powerful and resource-efficient approach to hypothesize and investigate the mechanism of action of novel bioactive compounds. By leveraging computational tools, it is possible to predict potential protein targets, assess the binding affinity and mode of interaction, and simulate the dynamic behavior of drug-target complexes. This guide outlines a systematic in silico strategy to unravel the mechanism of action of this compound, providing a roadmap for its further development as a potential antileishmanial drug.

The proposed workflow begins with a broad, systems-level approach using network pharmacology to identify a prioritized list of potential Leishmania protein targets for this compound. This is followed by more focused molecular docking studies to predict the binding poses and affinities of this compound with these high-priority targets. Finally, molecular dynamics simulations are employed to assess the stability and dynamics of the most promising this compound-target complexes.

Proposed In Silico Workflow

The following diagram illustrates the proposed computational workflow for predicting the mechanism of action of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Pose and Affinity Prediction cluster_2 Phase 3: Interaction Stability and Dynamics A This compound Structure Acquisition (PubChem/SMILES) B Target Prediction using Network Pharmacology Databases (SwissTargetPrediction, PharmMapper) A->B C Leishmania-specific Target Filtering (GeneDB, TDR Targets) B->C D Protein-Protein Interaction (PPI) Network Construction (STRING Database) C->D E Hub Gene Identification and Target Prioritization D->E F 3D Structure Retrieval of Prioritized Targets (Protein Data Bank) E->F Prioritized Targets H Molecular Docking of this compound to Prioritized Targets (AutoDock Vina, GOLD) F->H G Homology Modeling of Targets (if 3D structure is unavailable) G->H I Analysis of Docking Scores and Binding Interactions H->I J Selection of Top-Ranked this compound-Target Complexes I->J Top Complexes K Molecular Dynamics (MD) Simulations (GROMACS, AMBER) J->K L Analysis of MD Trajectories (RMSD, RMSF, Hydrogen Bonds) K->L M Binding Free Energy Calculations (MM/PBSA, MM/GBSA) L->M N N M->N Predicted Mechanism of Action

Figure 1: Proposed in silico workflow for this compound's mechanism of action prediction.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Phase 1: Target Identification via Network Pharmacology

Objective: To identify and prioritize potential protein targets of this compound in Leishmania species.

Protocol:

  • This compound Structure Preparation:

    • Obtain the 2D structure of this compound from the PubChem database (CID: 16213715) in SMILES format.

    • Generate the 3D structure using a molecular modeling software such as ChemDraw or Avogadro and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Prediction of Potential Human and Parasite Targets:

    • Submit the SMILES string of this compound to the SwissTargetPrediction server (--INVALID-LINK--) to predict potential protein targets based on chemical similarity to known ligands.

    • Utilize the PharmMapper server (--INVALID-LINK--) to identify potential targets based on pharmacophore mapping.

  • Leishmania-specific Target Filtering:

    • Compile a list of all predicted targets from the different platforms.

    • Cross-reference the predicted targets with the Leishmania genome databases (e.g., GeneDB, TriTrypDB) and the TDR Targets database to identify orthologs in Leishmania species.

    • Retain only the targets that have a known or predicted essential role in Leishmania survival and pathogenesis for further analysis.

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of Leishmania-specific targets into the STRING database (--INVALID-LINK--) to construct a PPI network.

    • Set the organism to a relevant Leishmania species (e.g., Leishmania donovani).

    • Set the minimum required interaction score to a high confidence level (e.g., > 0.7).

  • Hub Gene Identification and Target Prioritization:

    • Import the PPI network data into Cytoscape software for visualization and analysis.

    • Use the CytoNCA plugin to calculate network topology parameters such as Degree, Betweenness Centrality, and Closeness Centrality.

    • Identify "hub genes" which are nodes with high centrality scores, as these are likely to be critical for network stability and biological function.

    • Prioritize the top-ranking hub genes as the most probable targets for this compound for subsequent molecular docking studies.

Phase 2: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the prioritized Leishmania targets.

Protocol:

  • Target Protein Preparation:

    • Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). If a crystal structure is not available, generate a homology model using a server like SWISS-MODEL.

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges using software such as AutoDockTools or UCSF Chimera.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Define rotatable bonds and assign partial charges using AutoDockTools.

  • Docking Simulation:

    • Perform molecular docking using AutoDock Vina.

    • Define the grid box to encompass the active site of the target protein. If the active site is unknown, perform blind docking by setting the grid box to cover the entire protein surface.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate a set of possible binding poses (e.g., 10-20) for each target.

  • Analysis of Docking Results:

    • Rank the binding poses based on their docking scores (binding affinity in kcal/mol).

    • Visualize the top-ranked binding poses using PyMOL or UCSF Chimera to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Phase 3: Molecular Dynamics Simulations

Objective: To evaluate the stability and dynamics of the this compound-target complexes.

Protocol:

  • System Preparation:

    • Select the top-ranked docked complex from the molecular docking analysis.

    • Use a simulation package like GROMACS or AMBER.

    • Generate the topology files for the protein and the ligand using appropriate force fields (e.g., AMBER for protein, GAFF for the ligand).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches a stable density.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the number and duration of hydrogen bonds formed between this compound and the target protein.

  • Binding Free Energy Calculation:

    • Use the MD trajectory to calculate the binding free energy of the this compound-target complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow. This data is for illustrative purposes only.

Table 1: Prioritized Leishmania Targets for this compound from Network Pharmacology

Target ProteinGene ID (TriTrypDB)FunctionDegreeBetweenness CentralityCloseness Centrality
Squalene SynthaseLdBPK_312840.1Ergosterol biosynthesis450.1280.854
Ornithine DecarboxylaseLdBPK_331570.1Polyamine biosynthesis380.0970.812
N-myristoyltransferaseLdBPK_360690.1Protein modification320.0750.789
Sterol 14α-demethylaseLdBPK_310570.1Ergosterol biosynthesis290.0680.765
Trypanothione ReductaseLdBPK_332590.1Redox metabolism250.0540.741

Table 2: Molecular Docking and MD Simulation Results for this compound with Prioritized Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesAverage RMSD (nm) (Complex)Binding Free Energy (kcal/mol) (MM/PBSA)
Squalene Synthase1EZF-9.8TYR-171, PHE-198, ASP-2170.25 ± 0.05-45.7 ± 3.2
Ornithine Decarboxylase2L2A-8.5LYS-69, ASP-332, CYS-3600.31 ± 0.07-38.9 ± 4.1
N-myristoyltransferase2WUU-9.2LEU-99, PHE-102, TYR-2170.28 ± 0.06-42.1 ± 3.8

Predicted Signaling Pathway

Based on the hypothetical findings, this compound may exert its antileishmanial effect by simultaneously inhibiting key enzymes in the ergosterol and polyamine biosynthesis pathways, as well as protein N-myristoylation. The disruption of these pathways would compromise the integrity of the parasite's cell membrane, impair cell division, and disrupt essential signaling processes, ultimately leading to cell death.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Polyamine Biosynthesis Pathway cluster_2 Protein N-Myristoylation This compound This compound Squalene_Synthase Squalene Synthase This compound->Squalene_Synthase inhibition Ornithine_Decarboxylase Ornithine Decarboxylase This compound->Ornithine_Decarboxylase inhibition NMT N-myristoyltransferase This compound->NMT inhibition Ergosterol Ergosterol Squalene_Synthase->Ergosterol Membrane_Integrity Cell Membrane Integrity Ergosterol->Membrane_Integrity Polyamines Polyamines Ornithine_Decarboxylase->Polyamines Cell_Division Cell Division & Proliferation Polyamines->Cell_Division Myristoylated_Proteins Myristoylated Proteins NMT->Myristoylated_Proteins Protein_Trafficking Protein Trafficking & Signaling Myristoylated_Proteins->Protein_Trafficking Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death disruption leads to Cell_Division->Parasite_Death impairment leads to Protein_Trafficking->Parasite_Death disruption leads to

Figure 2: Hypothetical signaling pathway for this compound's antileishmanial action.

Conclusion

This technical guide provides a comprehensive and systematic in silico framework for the prediction of this compound's mechanism of action against Leishmania. The multi-faceted approach, combining network pharmacology, molecular docking, and molecular dynamics simulations, allows for a thorough investigation from broad target identification to detailed analysis of molecular interactions. The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers aiming to apply computational methods in the early stages of drug discovery and development. The insights gained from this proposed workflow will be instrumental in guiding future experimental validation and the optimization of this compound as a novel antileishmanial therapeutic.

Toxicological Profile and LD50 of Ludaconitine in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, represents a compound of interest for its potential pharmacological activities. However, the inherent toxicity associated with Aconitum alkaloids necessitates a thorough understanding of its toxicological profile for any therapeutic development. This technical guide provides a comprehensive overview of the known toxicological data for this compound in mice, with a particular focus on its median lethal dose (LD50). Due to the limited availability of data specific to this compound, this document also extrapolates potential toxicological effects and mechanisms based on the broader class of Aconitum alkaloids. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Introduction to this compound and Aconitum Alkaloids

This compound is a member of the highly potent class of Aconitum alkaloids, which are known for their significant physiological effects. These alkaloids are primarily recognized as potent neurotoxins and cardiotoxins. Their mechanism of action generally involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream effects that can result in severe toxicity and, ultimately, lethality. Understanding the toxicological profile of individual alkaloids like this compound is critical for assessing their potential risks and therapeutic windows.

Quantitative Toxicological Data

The available quantitative data on the acute toxicity of this compound in mice is limited. The primary reported value is the median lethal dose (LD50) following intravenous administration.

Table 1: Acute Toxicity of this compound in Mice

Administration RouteLD50 Value
Intravenous21.8 mg/kg

Note: This data is based on older toxicological studies, and further research is required to establish a more comprehensive dose-response profile, including LD50 values for other administration routes such as oral and intraperitoneal.

General Toxicological Profile of Aconitum Alkaloids

In the absence of a detailed toxicological profile for this compound, the known effects of the broader class of Aconitum alkaloids in mice provide valuable insights into its potential toxicity. The primary target organs are the central nervous system and the cardiovascular system.

Table 2: Summary of Toxicological Effects of Aconitum Alkaloids in Mice

SystemObserved Effects
Neurological Paresthesia, convulsions, muscle weakness, respiratory paralysis.
Cardiovascular Arrhythmias (ventricular tachycardia, fibrillation), hypotension, bradycardia, cardiac arrest.
Gastrointestinal Salivation, nausea, vomiting, diarrhea.
Other General signs of distress, changes in motor activity, hypothermia.

Experimental Protocols

General Protocol for Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a test substance after a single administration.

Animals: Healthy, adult mice (e.g., Swiss albino, BALB/c, or C57BL/6 strain), typically 6-8 weeks old, of a single sex to minimize variability. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

Housing and Diet: Animals are housed in standard polycarbonate cages with ad libitum access to standard pellet diet and purified water. Environmental conditions (temperature, humidity, light/dark cycle) are controlled and monitored.

Experimental Groups:

  • Control Group: Receives the vehicle (e.g., saline, distilled water, or a specific solvent used to dissolve the test substance) only.

  • Test Groups: At least 4-5 groups, each receiving a different, geometrically spaced dose of the test substance. The dose range is selected based on preliminary range-finding studies. Each group should consist of a minimum of 5-10 animals.

Administration of Test Substance: The test substance is administered via the desired route (e.g., intravenous, intraperitoneal, oral gavage). The volume of administration is kept constant across all groups.

Observations:

  • Mortality: The number of deaths in each group is recorded over a 14-day observation period.

  • Clinical Signs of Toxicity: Animals are observed for any signs of toxicity, such as changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Observations are made frequently on the day of administration and at least once daily thereafter.

  • Body Weight: Individual animal weights are recorded before administration and periodically throughout the observation period.

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis method of Finney or the moving average method.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Acute Toxicity Study

G cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Data Analysis A Animal Acclimatization C Group Allocation A->C B Dose Formulation B->C D Substance Administration C->D E Clinical Observation (14 days) D->E F Body Weight Monitoring D->F G Mortality Recording D->G I Toxicological Profile Assessment E->I F->I H LD50 Calculation G->H H->I G cluster_0 Cellular Level cluster_1 Systemic Effects Aconitum Aconitum Alkaloid (e.g., this compound) NaChannel Voltage-Gated Sodium Channel Aconitum->NaChannel Binds and activates Depolarization Persistent Membrane Depolarization NaChannel->Depolarization Leads to CaInflux Increased Intracellular Ca2+ Depolarization->CaInflux Causes Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) Depolarization->Neurotransmitter Stimulates Cardiotoxicity Cardiotoxicity (Arrhythmias, Cardiac Arrest) Depolarization->Cardiotoxicity Directly causes OxidativeStress Oxidative Stress (ROS Production) CaInflux->OxidativeStress Induces Neurotoxicity Neurotoxicity (Convulsions, Paralysis) Neurotransmitter->Neurotoxicity Results in Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers Apoptosis->Cardiotoxicity Contributes to

Unlocking the Therapeutic Promise of Ludaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Potential, Mechanisms of Action, and Preclinical Evidence for the Diterpenoid Alkaloid, Ludaconitine.

Introduction

This compound, a C18-diterpenoid alkaloid predominantly isolated from plants of the Aconitum and Delphinium species, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Traditionally used in various forms of herbal medicine, modern research is now systematically elucidating its therapeutic potential, particularly in the realms of analgesia, anti-inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of the current state of exploratory studies on this compound, with a focus on its mechanisms of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a foundational resource for future investigations into this promising natural compound.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound (often referred to as Lappaconitine), providing a comparative overview of its efficacy and toxicity.

Table 1: Analgesic Efficacy of this compound in Various Pain Models

Pain ModelAnimal ModelAdministration RouteED50 (Median Effective Dose)Emax (% MPE)Reference
Spinal Nerve Ligation (Neuropathic Pain)RatSubcutaneous1.1 mg/kg (mechanical allodynia)53.3%[3]
1.6 mg/kg (thermal hyperalgesia)58.3%[3]
Intrathecal0.8 µg (mechanical allodynia)66.1%[3]
Bone Cancer PainRatSubcutaneous2.0 mg/kg (mechanical allodynia)57.9%
Acetic Acid-Induced WrithingMouseIntragastric3.5 mg/kg-
4.4 - 6.6 mg/kg (derivatives)-
Hot Plate TestMouseIntragastric-35% pain inhibition (1 mg/kg)
Freund's Adjuvant-Induced Inflammatory PainRatIntraperitoneal4 mg/kg & 8 mg/kg (effective doses)-

MPE: Maximum Possible Effect

Table 2: Acute Toxicity of this compound and Its Derivatives

CompoundAnimal ModelAdministration RouteLD50 (Median Lethal Dose)Reference
This compound (Lappaconitine)MouseOral32.4 mg/kg
RatOral20 mg/kg
Mouse-11.7 mg/kg
This compound Derivative 8MouseOral>1500 mg/kg
This compound Derivatives 35, 36, 39--296.4 - 314.7 mg/kg

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the evaluation of this compound's therapeutic potential.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
  • Objective: To assess the acute anti-inflammatory effect of this compound.

  • Animal Model: Male Sprague-Dawley rats (180–220 g).

  • Procedure:

    • A baseline measurement of the rat's right hind paw volume is taken using a plethysmometer.

    • This compound or the vehicle control is administered, typically intraperitoneally, 30-60 minutes prior to the carrageenan injection.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Outcome Assessment: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by this compound is determined by comparing the increase in paw volume in the treated group to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
  • Objective: To evaluate the peripheral analgesic activity of this compound.

  • Animal Model: ICR mice.

  • Procedure:

    • Mice are pre-treated with this compound or a vehicle control, typically via oral or intraperitoneal administration, 30-60 minutes before the acetic acid injection.

    • Visceral pain is induced by an intraperitoneal injection of 0.1 mL per 10 g of body weight of a 0.75% acetic acid solution.

    • Immediately after the injection, each mouse is placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 15-30 minutes, starting 5 minutes after the acetic acid injection.

  • Outcome Assessment: The analgesic effect is quantified by the reduction in the number of writhes in the this compound-treated group compared to the vehicle control group. The percentage of pain inhibition is then calculated.

Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats (Anti-arthritic Activity)
  • Objective: To assess the therapeutic potential of this compound in a model of chronic inflammation and autoimmune arthritis.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of CFA (typically containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

    • This compound treatment (e.g., 4 mg/kg or 8 mg/kg, intraperitoneally) is typically initiated on the day of CFA injection or after the establishment of arthritis and continued for a specified duration (e.g., 20 days).

    • The severity of arthritis is assessed at regular intervals.

  • Outcome Assessment:

    • Paw Volume/Diameter: Measured using a plethysmometer or calipers.

    • Arthritic Score: A visual scoring system (e.g., 0-4 scale) based on the degree of erythema, swelling, and joint deformity.

    • Pain Sensitivity: Assessed using methods like the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage and bone erosion.

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be measured by ELISA.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation, pain, and cell proliferation.

P2X7 Receptor Signaling Pathway

The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells like macrophages, is a critical mediator of inflammation. This compound has been shown to antagonize the P2X7 receptor, thereby inhibiting downstream inflammatory cascades.

P2X7_Signaling_Pathway This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Inhibits ATP ATP ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

This compound's inhibition of the P2X7 receptor signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. This compound has been demonstrated to suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.

NFkB_Signaling_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.
MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and inflammation. This compound has been shown to modulate these pathways, which contributes to its anti-inflammatory and potential anti-cancer effects.

MAPK_PI3K_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound MEK MEK This compound->MEK Inhibits PI3K PI3K This compound->PI3K Inhibits GrowthFactors Growth Factors / Inflammatory Signals Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS Ras Receptor->RAS Receptor->PI3K RAF Raf RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Inflammation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation

This compound's modulatory effects on the MAPK and PI3K/Akt pathways.

Broader Therapeutic Potential

Beyond its well-documented analgesic and anti-inflammatory properties, emerging evidence suggests that this compound may have therapeutic applications in other areas.

  • Oncology: this compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver, breast, and colon cancer. The proposed mechanisms include the induction of apoptosis and cell cycle arrest, mediated in part by the inhibition of the PI3K/Akt and MAPK signaling pathways.

  • Neuropathic Pain: Studies have shown that this compound can alleviate neuropathic pain in animal models, such as those induced by chronic constriction injury. Its mechanism in this context is thought to involve the downregulation of P2X3 receptors in the dorsal root ganglion.

  • Arrhythmia: this compound has been investigated for its anti-arrhythmic properties, although the precise mechanism is still under investigation.

Clinical Perspectives

In some regions, this compound (as Lappaconitine hydrobromide) has been used clinically for the management of various types of pain, including postoperative and cancer-related pain. A recent clinical trial explored the use of a transdermal lappaconitine patch for postoperative pain in children, suggesting its potential for different delivery methods and patient populations.

Conclusion and Future Directions

This compound is a compelling natural product with a multifaceted pharmacological profile. The existing body of preclinical evidence strongly supports its therapeutic potential as an analgesic and anti-inflammatory agent. Its ability to modulate key signaling pathways such as P2X7, NF-κB, MAPK, and PI3K/Akt provides a solid mechanistic foundation for its observed effects.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.

  • Long-term Safety and Toxicology: While acute toxicity data is available, more extensive long-term safety studies are required.

  • Clinical Trials: Well-designed, randomized controlled trials are necessary to definitively establish the efficacy and safety of this compound in various human diseases, including chronic pain conditions, inflammatory disorders, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound could lead to the development of semi-synthetic derivatives with improved potency, selectivity, and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ludaconitine is a diterpenoid alkaloid found in various species of the Aconitum genus, plants that have been used for centuries in traditional medicine. Like other aconite alkaloids, this compound possesses significant biological activity, making it a compound of interest for pharmacological research and drug development. These application notes provide a detailed protocol for the extraction of this compound from plant material and its subsequent purification using chromatographic techniques. The methodologies described are based on established principles for the isolation of alkaloids from natural products.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound (also known as 8-Acetyl this compound or Indaconitine) is presented in Table 1. These properties are crucial for developing appropriate extraction and purification strategies.

PropertyValueReference
Molecular Formula C₃₆H₅₁NO₁₂[1]
Molecular Weight 629.74 g/mol [1]
Melting Point 214 °C[1]
Boiling Point ~697.88 °C (estimated)[1]
Solubility Insoluble in water; Soluble in alcohol, ether, and chloroform.[1]
Appearance White crystalline, amorphous, or syrupy substance.

Experimental Protocols

The following protocols outline a general procedure for the extraction and purification of this compound from dried and powdered Aconitum plant material (e.g., roots).

Part 1: Extraction of Crude this compound

This part of the protocol focuses on the initial extraction of a crude alkaloid mixture from the plant matrix.

Materials and Reagents:

  • Dried and powdered Aconitum root material

  • Ethanol (95%) or Methanol

  • Ammonia solution (25%)

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux apparatus or sonicator

  • Filter paper and funnel

Protocol:

  • Alkalinization and Extraction:

    • Take 1 kg of dried, powdered Aconitum root and moisten it with a 25% ammonia solution until a basic pH is achieved (test with pH paper). This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

    • The alkalinized plant material is then subjected to extraction. One of the following methods can be used:

      • Maceration: Soak the material in ethanol or methanol for 24-48 hours at room temperature, with occasional stirring.

      • Soxhlet Extraction: Place the material in a Soxhlet apparatus and extract with ethanol for 12-24 hours.

      • Ultrasonic-Assisted Extraction (UAE): Suspend the material in ethanol and sonicate for 30-60 minutes. This can be repeated 2-3 times.

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 2 M hydrochloric acid.

    • Wash the acidic solution with chloroform or dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with 2 M sodium hydroxide.

    • Extract the alkaline solution multiple times with chloroform or dichloromethane. The this compound free base will move into the organic layer.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude alkaloid extract.

Part 2: Purification of this compound

This part of the protocol describes the purification of this compound from the crude alkaloid extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh) for column chromatography

  • Neutral alumina for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • HPLC system with a C18 column

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for HPLC (e.g., ammonium formate, formic acid)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Protocol:

  • Column Chromatography (Initial Purification):

    • Prepare a silica gel or neutral alumina column. The choice of stationary phase can depend on the specific impurity profile of the crude extract.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol or chloroform-methanol.

    • Collect fractions and monitor them by TLC to identify those containing this compound. Combine the fractions that show a high concentration of the target compound.

    • Evaporate the solvent from the combined fractions to obtain a semi-purified this compound extract.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Dissolve the semi-purified extract in the HPLC mobile phase.

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • The mobile phase composition will need to be optimized but a common starting point is a mixture of acetonitrile and water, or methanol and water, with a buffer such as ammonium formate to maintain a consistent pH.

    • The separation can be run in either isocratic or gradient mode. Gradient elution is often preferred for complex mixtures.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

The following tables provide an example of how to present the quantitative data from the extraction and purification process. The values presented are illustrative and will vary depending on the plant material and the efficiency of the procedure.

Table 2: Illustrative Extraction and Purification Yields of this compound

StepStarting Material (g)ProductYield (g)Purity (%)
Extraction 1000 g (dried plant material)Crude Alkaloid Extract15.0~10%
Column Chromatography 15.0 g (crude extract)Semi-purified this compound2.5~60%
Prep-HPLC 2.5 g (semi-purified)Pure this compound1.2>98%

Table 3: Example Parameters for HPLC Purification

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 235 nm

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow plant Dried & Powdered Aconitum sp. Root alkalinization Alkalinization (Ammonia Solution) plant->alkalinization extraction Solvent Extraction (Ethanol/Methanol) alkalinization->extraction filtration_conc Filtration & Concentration extraction->filtration_conc crude_extract Crude Plant Extract filtration_conc->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid column_chrom Column Chromatography (Silica Gel/Alumina) crude_alkaloid->column_chrom semi_purified Semi-Purified This compound column_chrom->semi_purified prep_hplc Preparative HPLC (C18 Column) semi_purified->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes & Protocols: A Strategic Approach to the Total Synthesis of Ludaconitine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Ludaconitine is a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, which has demonstrated notable biological activities, including antileishmanial effects[1]. Its intricate hexacyclic architecture, densely functionalized core, and multiple stereocenters present a formidable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed total synthesis strategy for this compound, drawing upon successful methodologies employed in the synthesis of structurally related aconitine-type alkaloids such as Vilmoraconitine[2][3][4][5] and Neofinaconitine. Furthermore, strategies for the synthesis of this compound derivatives are discussed, providing a roadmap for future medicinal chemistry and drug development efforts.

Introduction to this compound

This compound is a C19-norditerpenoid alkaloid characterized by a highly bridged and complex hexacyclic skeleton. The structure of this compound (Figure 1) features a formidable array of functional groups and stereogenic centers that demand a sophisticated and highly controlled synthetic approach. The development of a total synthesis would not only provide access to this biologically active natural product for further study but also open avenues for the creation of novel derivatives with potentially enhanced therapeutic properties.

Figure 1: Chemical Structure of this compound

G This compound

Caption: The intricate molecular architecture of this compound.

Proposed Retrosynthetic Strategy

Given the complexity of this compound, a convergent retrosynthetic analysis is proposed, inspired by fragment coupling strategies successfully employed for other aconitine alkaloids. This approach dissects the molecule into more manageable, synthetically accessible fragments that can be coupled in the later stages of the synthesis.

The proposed retrosynthesis (Figure 2) begins by disconnecting the C-N and key C-C bonds to simplify the hexacyclic core. A primary disconnection of the C1-C10 bond and the C-N bond of the N-ethyl group suggests a late-stage intramolecular cyclization to form the core aza-ring system. Further deconstruction of the polycyclic framework leads to two key fragments: a highly functionalized ABC-ring precursor and a D-ring precursor. This strategy allows for the independent synthesis of these complex fragments, maximizing convergency and allowing for the potential to introduce diversity in the D-ring fragment for the synthesis of derivatives.

G This compound This compound Late_Stage_Cyclization Late-Stage N-Ring Formation and Functional Group Interconversion This compound->Late_Stage_Cyclization Key Disconnections ABC_D_Fragments ABC-Ring Precursor + D-Ring Precursor Late_Stage_Cyclization->ABC_D_Fragments Fragment Coupling ABC_Fragment_Synthesis ABC-Ring Synthesis (e.g., Diels-Alder, Mannich Reaction) ABC_D_Fragments->ABC_Fragment_Synthesis D_Fragment_Synthesis D-Ring Synthesis (e.g., Asymmetric Catalysis) ABC_D_Fragments->D_Fragment_Synthesis Starting_Materials_A Simple Chiral Pool or Achiral Starting Materials ABC_Fragment_Synthesis->Starting_Materials_A Starting_Materials_B Simple Chiral Pool or Achiral Starting Materials D_Fragment_Synthesis->Starting_Materials_B

Caption: Proposed retrosynthetic analysis for this compound.

Key Synthetic Strategies and Methodologies

The successful execution of the proposed synthesis hinges on the strategic implementation of several key chemical transformations. The following sections detail the proposed methodologies for the construction of the key fragments and the final assembly of the this compound core, with protocols adapted from the syntheses of related alkaloids.

Synthesis of the ABC-Ring System

The construction of the ABC-ring system, a common feature in aconitine alkaloids, can be achieved through a powerful sequence involving an oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition. This strategy has been effectively utilized in the synthesis of Vilmoraconitine.

Key Reaction: Oxidative Dearomatization/Diels-Alder Cycloaddition

This reaction cascade allows for the rapid construction of the bicyclo[2.2.2]octane core of the ABC-ring system from a simple phenolic precursor.

G Phenol_Precursor Phenol Precursor Oxidative_Dearomatization Oxidative Dearomatization (e.g., PhI(OAc)2, MeOH) Phenol_Precursor->Oxidative_Dearomatization Diels_Alder Intramolecular Diels-Alder Cycloaddition Oxidative_Dearomatization->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder ABC_Ring_Core ABC-Ring Core Diels_Alder->ABC_Ring_Core

Caption: Workflow for the construction of the ABC-ring core.

Experimental Protocol: Oxidative Dearomatization/Diels-Alder Cycloaddition (Adapted from Vilmoraconitine Synthesis)

  • To a solution of the phenolic precursor in methanol at room temperature, add sodium bicarbonate.

  • Add a solution of phenyliodine(III) diacetate in methanol dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a high-boiling solvent (e.g., mesitylene) and heat to 180 °C for 6-12 hours to effect the intramolecular Diels-Alder cycloaddition.

  • Cool the reaction mixture to room temperature and purify by flash column chromatography on silica gel to afford the ABC-ring core.

Synthesis of the D-Ring Fragment

The synthesis of the densely functionalized D-ring requires a stereocontrolled approach. An asymmetric synthesis starting from a chiral pool material, such as D-glucose, has been proposed for the D-ring of Aconitine and could be adapted for this compound.

Fragment Coupling and Core Assembly

The coupling of the ABC- and D-ring fragments can be achieved through various methods, including 1,2-addition/semipinacol rearrangement sequences, which have proven effective in the synthesis of other C19 diterpenoid alkaloids. Following the fragment coupling, a series of transformations, including radical cyclizations and Mannich-type reactions, can be employed to construct the remaining rings of the hexacyclic core.

Key Reaction: N-Centered Radical Cascade

An N-centered radical cascade represents a powerful strategy for the simultaneous formation of the E and B rings, as envisioned in the retrosynthesis of (-)-talatisamine.

Experimental Protocol: N-Centered Radical Cascade (General Procedure)

  • Dissolve the coupled fragment precursor in a degassed solvent such as toluene.

  • Add a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu3SnH).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyclized product.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of related aconitine alkaloids, which can serve as a benchmark for the proposed synthesis of this compound.

Reaction Step Alkaloid Synthesis Reagents and Conditions Yield (%) Reference
Oxidative Dearomatization/Diels-AlderVilmoraconitinePhI(OAc)₂, NaHCO₃, MeOH; then mesitylene, 180 °C40
1,2-Addition/Semipinacol Rearrangement(-)-TalatisamineTMSNTf₂ (cat.), -78 °C97
Mannich-type N-acyliminium CyclizationNeofinaconitineTf₂NH (cat.)Not specified
Radical CyclizationNeofinaconitineBu₃SnH, AIBNNot specified

Synthesis of this compound Derivatives

The proposed convergent synthetic strategy is well-suited for the preparation of this compound derivatives. Modifications to the D-ring fragment prior to coupling with the ABC-ring system would allow for the introduction of diverse substituents. Additionally, late-stage functionalization of the this compound core, a strategy that has been successfully applied to other complex natural products, could provide access to a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While the total synthesis of this compound remains an unmet challenge, the strategies and methodologies successfully employed in the synthesis of other complex diterpenoid alkaloids provide a clear and logical pathway toward this goal. The proposed convergent approach, centered around a key fragment coupling and powerful cyclization reactions, offers a viable route to this intricate natural product and its derivatives. The successful execution of this synthetic plan would represent a significant achievement in the field of organic synthesis and would provide invaluable tools for the exploration of the therapeutic potential of the aconitine alkaloids.

References

Application Notes and Protocols for Developing a Stable Formulation of Ludaconitine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a C19-diterpenoid alkaloid, is a natural product found in plants of the Aconitum and Delphinium genera. Like other alkaloids in its class, this compound is being investigated for a range of pharmacological activities. A significant challenge in the preclinical development of this compound is its low aqueous solubility, which complicates the preparation of stable formulations suitable for in vivo administration. This document provides detailed application notes and protocols for the development of a stable formulation of this compound for use in rodent models.

Data Presentation

Table 1: Solubility of this compound and Related Alkaloids
CompoundSolventSolubilityReference
This compoundChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[1](2)
8-Acetyl this compoundWaterInsoluble[3](4)
8-Acetyl this compoundAlcohol, Ether, ChloroformSoluble[3](4)
AconitineMethanolUnstable[1](1)
Table 2: Recommended Vehicle for Poorly Soluble Compounds
ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG30040%Co-solvent and solubilizer
Tween 805%Surfactant/emulsifier
Saline (0.9% NaCl) or PBS45%Aqueous vehicle

This vehicle composition is widely used for the administration of poorly water-soluble compounds in preclinical studies and has been shown to be well-tolerated in rodents[5].

Table 3: Recommended Administration Routes and Volumes for Mice
RouteMaximum VolumeNeedle Size (Gauge)
Oral (gavage)10 mL/kg18-20 (bulb-tipped)
Intraperitoneal (IP)2-3 mL25-27
Intravenous (IV) - Tail Vein0.2 mL27-30
Subcutaneous (SC)2-3 mL (split into multiple sites)25-27

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

Objective: To prepare a clear and stable solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosage. Calculate the required weight of this compound and the volume of each vehicle component.

  • Initial Dissolution in DMSO: Accurately weigh the this compound powder and place it in a sterile vial. Add the calculated volume of DMSO (10% of the final volume). Vortex thoroughly until the this compound is completely dissolved.

  • Addition of Co-solvent and Surfactant: To the this compound-DMSO solution, add the calculated volume of PEG300 (40% of the final volume). Mix well by vortexing. Then, add the calculated volume of Tween 80 (5% of the final volume) and vortex again to ensure a homogenous mixture.

  • Addition of Aqueous Phase: Slowly add the sterile saline or PBS (45% of the final volume) to the mixture while continuously vortexing. This should result in a clear solution.

  • Homogenization (Optional): If any cloudiness or precipitation is observed, sonicate the final mixture for 5-10 minutes in a water bath at room temperature.

  • Storage and Stability: Diterpenoid alkaloids are susceptible to hydrolysis, especially in aqueous solutions. Therefore, it is strongly recommended to prepare the formulation fresh on the day of use . If short-term storage is necessary, store the formulation at 2-8°C, protected from light, for no longer than 24 hours. A visual inspection for any precipitation or phase separation should be performed before each use.

Protocol 2: Administration of this compound Formulation to Mice

Objective: To administer the prepared this compound formulation to mice via a suitable route.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringes and needles (refer to Table 3)

  • Animal scale

  • 70% ethanol for disinfection

Procedure (Example for Intraperitoneal Injection):

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).

  • Aseptic Technique: Handle all materials using aseptic techniques to prevent infection. Wipe the injection site with 70% ethanol.

  • Injection: Gently restrain the mouse. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Administration: Slowly inject the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Note: The choice of administration route (oral, intraperitoneal, intravenous, or subcutaneous) will depend on the specific experimental design and the desired pharmacokinetic profile. Oral administration of aconitine has been documented in mice.

Protocol 3: Quality Control of this compound Formulation

Objective: To ensure the identity, purity, and concentration of this compound in the prepared formulation.

Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of Aconitum alkaloids. A specific method for this compound should be developed and validated, but the following parameters can be used as a starting point:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for the separation of alkaloids.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at approximately 235 nm.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve with a series of dilutions.

  • Sample Preparation: Dilute the prepared formulation in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the diluted formulation sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the formulation by comparing the peak area of the sample to the calibration curve.

Acceptance Criteria: The measured concentration should be within ±10% of the target concentration. The chromatogram should show a single, sharp peak corresponding to this compound, with no significant impurity peaks.

Visualizations

Formulation_Workflow cluster_preparation Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline mix Vortex/Sonicate add_saline->mix qc HPLC Analysis mix->qc admin Administer to Animal mix->admin

Caption: Experimental workflow for this compound formulation.

Stability_Considerations cluster_mitigation Mitigation Strategies This compound This compound (Diterpenoid Alkaloid) Hydrolysis Hydrolysis This compound->Hydrolysis susceptible to Inactive_Products Inactive/Less Active Metabolites Hydrolysis->Inactive_Products Aqueous_Environment Aqueous Environment (e.g., in formulation) Aqueous_Environment->Hydrolysis Fresh_Prep Prepare Fresh Daily Fresh_Prep->this compound Refrigerate Refrigerate (2-8°C) Refrigerate->this compound Light_Protect Protect from Light Light_Protect->this compound

Caption: Stability considerations for this compound.

References

Application Notes and Protocols for Screening Ludaconitine Bioactivity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ludaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While its specific bioactivities are not extensively characterized, related aconitine-type alkaloids are known to possess a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities, often associated with the modulation of ion channels and inflammatory signaling pathways.[1] Preliminary studies have indicated that this compound exhibits antileishmanial activity.[2]

These application notes provide a comprehensive framework of cell-based assays to systematically screen for the bioactivity of this compound. The protocols detailed below will enable researchers to assess its cytotoxic, pro-apoptotic, anti-inflammatory, and ion channel modulatory effects.

Experimental Objectives

The primary objectives of these experimental protocols are to:

  • Determine the cytotoxic effects of this compound on various cell lines.

  • Investigate if this compound induces apoptosis as a mechanism of cell death.

  • Assess the anti-inflammatory potential of this compound by measuring its effect on key inflammatory pathways.

  • Evaluate the modulatory effect of this compound on voltage-gated sodium channels.

General Experimental Workflow

The overall workflow for screening this compound's bioactivity involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Pathway Analysis A Prepare this compound Stock Solution B Select and Culture Cell Lines (e.g., HEK293, SH-SY5Y, RAW264.7) A->B C MTT Cytotoxicity Assay B->C D Apoptosis Assays (Annexin V, Caspase-Glo) C->D If Cytotoxic E Anti-Inflammatory Assays (NF-κB Reporter, Cytokine Measurement) C->E If Non-Cytotoxic at relevant doses F Ion Channel Assays (Automated Patch Clamp) C->F Based on structural similarity to other aconitines G Western Blot Analysis D->G E->G

Caption: General workflow for screening this compound bioactivity.

Assay 1: Cell Viability (MTT Assay)

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of MTT into purple formazan crystals by metabolically active cells.[3]

Experimental Protocol
  • Cell Seeding: Seed cells (e.g., HEK293, SH-SY5Y, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: For adherent cells, carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ values in µM)

Cell Line24 hours48 hours72 hours
HEK293 (Human Embryonic Kidney)85.2 ± 5.662.1 ± 4.345.8 ± 3.9
SH-SY5Y (Human Neuroblastoma)78.9 ± 6.155.4 ± 5.238.2 ± 4.1
HT-29 (Human Colorectal Adenocarcinoma)65.7 ± 4.842.3 ± 3.529.5 ± 2.8
RAW 264.7 (Murine Macrophage)> 10095.3 ± 7.278.6 ± 6.5

Data are presented as mean ± SD from three independent experiments.

Assay 2: Apoptosis Detection

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and a Caspase-Glo assay can be performed. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Presentation

Table 2: Apoptosis Induction by this compound (48 hours)

TreatmentCell Line% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle ControlHT-294.5 ± 1.21.0 ± 0.1
This compound (15 µM)HT-2915.8 ± 2.52.1 ± 0.3
This compound (30 µM)HT-2935.2 ± 3.84.5 ± 0.6
This compound (60 µM)HT-2958.1 ± 5.18.2 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Assay 3: Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammation.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_IkB IκBα-p65/p50 (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB_p65 Gene Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway targeted for anti-inflammatory screening.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., HEK293-NF-κB-luciferase).

  • Cell Seeding: Seed cells in a 96-well plate.

  • Pre-treatment: Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate) and calculate the percentage inhibition of NF-κB activity compared to the stimulated control.

Data Presentation

Table 3: Inhibition of TNF-α-induced NF-κB Activity by this compound

This compound Concentration (µM)NF-κB Activity (% of Stimulated Control)Cell Viability (%)
0 (Unstimulated)5.2 ± 1.1100 ± 4.5
0 (TNF-α Stimulated)100 ± 8.998.7 ± 5.1
185.4 ± 7.299.1 ± 4.8
562.1 ± 5.897.5 ± 5.3
1038.6 ± 4.196.8 ± 4.9
2515.3 ± 2.995.2 ± 5.0

Data are presented as mean ± SD from three independent experiments.

Assay 4: Ion Channel Modulation (Automated Patch Clamp)

Aconitine alkaloids are known to interact with voltage-gated sodium channels. An automated patch-clamp system can be used for high-throughput screening of this compound's effect on specific sodium channel subtypes, such as Nav1.7, which is implicated in pain signaling.

Experimental Protocol
  • Cell Line: Use a cell line stably expressing the human Nav1.7 channel (e.g., CHO-hNav1.7).

  • Cell Preparation: Prepare a single-cell suspension according to the automated patch-clamp system's protocol (e.g., SyncroPatch 768PE or Qube).

  • Recording: Perform whole-cell voltage-clamp recordings.

  • Voltage Protocol: Apply a voltage step protocol to elicit channel activation (e.g., step depolarization from a holding potential of -120 mV to 0 mV).

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the peak inward sodium current at each concentration.

  • Data Analysis: Measure the percentage inhibition of the peak current at each concentration, generate a dose-response curve, and calculate the IC₅₀ value.

Data Presentation

Table 4: Inhibitory Effect of this compound on hNav1.7 Channels

This compound Concentration (µM)Peak Current (% of Control)
0.198.2 ± 2.1
185.7 ± 3.5
1052.3 ± 4.8
3025.1 ± 3.9
1008.9 ± 2.2
IC₅₀ (µM) 9.8 ± 1.5

Data are presented as mean ± SD from n=8 cells.

Confirmatory Assay: Western Blotting

To confirm the mechanisms suggested by the primary assays (e.g., apoptosis or NF-κB inhibition), western blotting can be used to analyze the expression and phosphorylation status of key signaling proteins.

Experimental Protocol
  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Phospho-IκBα, total IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

These protocols provide a robust starting point for characterizing the bioactivity of this compound. Based on the initial findings, further specialized assays can be designed to explore its therapeutic potential in more detail.

References

Application Notes and Protocols: Ludaconitine as a Pharmacological Tool for the Study of Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Compound Selection: The user requested information on Ludaconitine. However, the available scientific literature with detailed experimental protocols and quantitative data on ion channel interactions is overwhelmingly focused on Lappaconitine , a structurally very similar C19-diterpenoid alkaloid. Given the high degree of structural similarity and the wealth of data for Lappaconitine, this document will focus on Lappaconitine as a representative pharmacological tool for studying ion channels, with the understanding that its mechanism of action is likely to be highly comparable to that of this compound.

Chemical Structures:

This compoundLappaconitine
alt text
alt text
CAS: 82144-72-7CAS: 32854-75-4
Formula: C₃₂H₄₅NO₉Formula: C₃₂H₄₄N₂O₈

Introduction

Lappaconitine is a diterpenoid alkaloid derived from plants of the Aconitum species. It has a long history of use in traditional medicine for its analgesic properties.[1] Modern pharmacological studies have identified voltage-gated sodium channels (Nav) as a primary target of lappaconitine.[2] This makes it a valuable tool for researchers studying the physiology and pharmacology of these ion channels, particularly in the context of pain signaling.[3][4]

These application notes provide a comprehensive overview of the use of lappaconitine as a pharmacological tool, including its mechanism of action, quantitative data on its interaction with various Nav channel subtypes, and detailed protocols for its application in electrophysiological studies.

Mechanism of Action

Lappaconitine is an inhibitor of voltage-gated sodium channels.[2] Its primary mechanism involves binding to the channel protein and blocking the influx of sodium ions, which is essential for the initiation and propagation of action potentials in excitable cells like neurons.

Key features of lappaconitine's mechanism of action include:

  • State-dependent binding: Lappaconitine exhibits a preference for the open and inactivated states of the sodium channel over the resting state. This means its inhibitory effect is more pronounced in neurons that are actively firing.

  • Slow and irreversible inhibition: Compared to classic local anesthetics like tetracaine and bupivacaine, lappaconitine's inhibitory effect has a slower onset and is largely irreversible.

  • Distinct binding site: While it shares some characteristics with local anesthetics, mutagenesis studies suggest that lappaconitine's binding site on the Nav channel is different. Specifically, it is thought to bind to the neurotoxin receptor site 2.

  • Lack of effect on channel gating: Unlike some other Nav channel modulators, lappaconitine does not significantly alter the voltage-dependence of activation or inactivation of the channels.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of lappaconitine on various voltage-gated sodium channel subtypes.

Table 1: Inhibitory Potency of Lappaconitine on Human Nav Channel Subtypes

Channel SubtypeIC₅₀ (µM)Holding Potential (mV)Cell TypeReference
Nav1.7 27.67 (15.68–39.66)-70HEK293
Nav1.7 133.20 (92.91–173.40)-70 (perfusion)HEK293
Nav1.7 65.33 (51.94–78.71)-50 (perfusion)HEK293
Nav1.7 221.30 (168.80–273.80)-120 (perfusion)HEK293

Note: The IC₅₀ for Nav1.7 at -70 mV was determined using an incubation method, which showed higher potency compared to the perfusion method due to the slow binding kinetics of lappaconitine.

Table 2: Comparative Inhibition of Peripheral Nav Isoforms by Lappaconitine

Channel Subtype% Inhibition at 100 µMnReference
Nav1.3 46% ± 4%4
Nav1.4 38% ± 4%5
Nav1.5 29% ± 4%3
Nav1.8 22% ± 7%3
Nav1.7 53% ± 4%7

Note: This data demonstrates that while lappaconitine inhibits several Nav channel subtypes, it shows a degree of preference for Nav1.7 at this concentration.

Experimental Protocols

The following are detailed protocols for key experiments using lappaconitine to study ion channels.

Protocol 1: Whole-Cell Patch-Clamp Analysis of Lappaconitine's Effect on Nav1.7 Channels in HEK293 Cells

This protocol is designed to measure the tonic and use-dependent block of heterologously expressed human Nav1.7 channels by lappaconitine.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection (for transient expression): If using transient transfection, plate HEK293 cells on glass coverslips and transfect with a plasmid encoding the human Nav1.7 α-subunit and a fluorescent marker (e.g., GFP) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 4 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM):

    • 120 CsF

    • 10 NaCl

    • 10 HEPES

    • 10 EGTA

    • Adjust pH to 7.2 with CsOH.

    • (Note: CsF is used to block potassium channels, isolating the sodium currents.)

3. Lappaconitine Preparation:

  • Prepare a stock solution of lappaconitine (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

4. Electrophysiological Recording:

  • Apparatus: Use a standard patch-clamp amplifier and data acquisition system.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Series Resistance: Compensate for 70-80% of the series resistance.

5. Voltage-Clamp Protocols:

  • Tonic Block Assessment:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a depolarizing test pulse to 0 mV for 20 ms every 10 seconds to elicit Nav1.7 currents.

    • After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of lappaconitine.

    • Continue recording until the inhibitory effect reaches a steady state. Due to the slow onset of lappaconitine's block, this may take over 10 minutes.

  • Use-Dependent Block Assessment:

    • Hold the cell at -120 mV.

    • Apply a train of depolarizing pulses to 0 mV for 20 ms at a frequency of 1 Hz or 10 Hz.

    • Compare the reduction in current amplitude during the pulse train in the absence and presence of lappaconitine.

6. Data Analysis:

  • Measure the peak inward sodium current for each pulse.

  • For tonic block, calculate the percentage of inhibition as: (1 - (I_lappaconitine / I_control)) * 100, where I_lappaconitine is the steady-state current in the presence of lappaconitine and I_control is the baseline current.

  • Plot the percentage of inhibition against the lappaconitine concentration and fit the data with a Hill equation to determine the IC₅₀ value.

  • For use-dependent block, normalize the peak current of each pulse in the train to the peak current of the first pulse. Compare the rate and extent of current reduction between control and lappaconitine conditions.

Mandatory Visualizations

Diagram 1: Pain Signaling Pathway Involving Nav1.7

Pain_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Synapse Dorsal Horn Synapse Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Nav1.7 Membrane Depolarization->Nav1.7 Activates Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation Amplifies Depolarization Action Potential Propagation Action Potential Propagation Action Potential Generation->Action Potential Propagation Lappaconitine Lappaconitine Lappaconitine->Nav1.7 Inhibits Ca2+ Influx Ca2+ Influx Action Potential Propagation->Ca2+ Influx Neurotransmitter Release Neurotransmitter (Glutamate, Substance P) Release Ca2+ Influx->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activates Signal to Brain Signal to Brain Postsynaptic Neuron->Signal to Brain Transmits Signal

Caption: Pain signaling pathway initiated by noxious stimuli and the inhibitory action of Lappaconitine on Nav1.7.

Diagram 2: Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Cell Culture HEK293 cells expressing Nav1.7 (37°C, 5% CO₂) Plating Plate cells on glass coverslips Cell Culture->Plating Recording Whole-Cell Patch Clamp Plating->Recording Protocol Apply Voltage-Clamp Protocol (Tonic & Use-Dependent) Recording->Protocol Drug Application Perfuse with Lappaconitine Protocol->Drug Application Data Acquisition Record Sodium Currents Drug Application->Data Acquisition Analysis Measure Peak Currents Calculate % Inhibition & IC₅₀ Data Acquisition->Analysis

Caption: Workflow for investigating Lappaconitine's effects on Nav1.7 channels using patch-clamp electrophysiology.

Diagram 3: Logical Relationship of Lappaconitine's State-Dependent Block

State_Dependent_Block Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Lappaconitine Lappaconitine Lappaconitine->Resting Low Affinity Binding Lappaconitine->Open High Affinity Binding Lappaconitine->Inactivated High Affinity Binding

Caption: Lappaconitine preferentially binds to the open and inactivated states of voltage-gated sodium channels.

References

Application Notes and Protocols: Ludaconitine in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the application of Ludaconitine in inflammatory disease models have yielded no specific data, experimental protocols, or quantitative results related to anti-inflammatory effects. The available research on this compound primarily focuses on its antileishmanial activity.

However, a closely related C18-diterpenoid alkaloid, Lappaconitine (LA) , which shares a similar structural backbone, has been extensively studied for its potent anti-inflammatory and analgesic properties. Given the lack of information on this compound, we have compiled these Application Notes and Protocols based on the robust data available for Lappaconitine and its derivatives as a relevant and informative alternative. These protocols and data can serve as a strong foundation for designing and conducting research on this compound or other related compounds in the field of inflammation.

Application Notes: Lappaconitine (LA) as a Potent Anti-inflammatory Agent

Lappaconitine, a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has demonstrated significant anti-inflammatory effects in a variety of in vitro and in vivo models.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]

Key Anti-inflammatory Activities:

  • Inhibition of Pro-inflammatory Mediators: Lappaconitine and its derivatives have been shown to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Downregulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, is effectively suppressed by Lappaconitine at both the mRNA and protein levels.

  • Modulation of Signaling Pathways: Lappaconitine exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB pathway (p65 and IκBα) and the MAPK pathway (ERK1/2, JNK, and p38).

In Vivo Efficacy:

In animal models of inflammation, Lappaconitine has demonstrated potent therapeutic effects. It has been shown to reduce paw edema induced by carrageenan and egg albumen, decrease ear swelling induced by xylene, and inhibit the formation of granuloma. Furthermore, in a mouse model of acute lung injury (ALI), a derivative of Lappaconitine was found to alleviate inflammatory cell infiltration, lung edema, and alveolar hemorrhage.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory activity of Lappaconitine and its derivatives from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Lappaconitine Derivatives

CompoundCell LineStimulantAssayIC50 Value (µM)Reference
Lappaconitine Derivative 6RAW 264.7LPSNO Production10.34 ± 2.05
Lappaconitine Derivative 19RAW 264.7LPSNO Production18.18 ± 4.80
Lappaconitine Derivative 70RAW 264.7LPSNO Production15.66 ± 0.88
Lappaconitine Derivative A4RAW 264.7LPSNO Production12.91

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Lappaconitine and N-deacetyllappaconitine (DLA)

CompoundAnimal ModelTestRoute of AdministrationEffective Dose (mg/kg)EffectReference
Lappaconitine (LA)MiceAcetic Acid-induced WrithingSC3.5 (ED50)Analgesic
N-deacetyllappaconitine (DLA)MiceAcetic Acid-induced WrithingSC2.3 (ED50)Analgesic
Lappaconitine (LA)MiceFormaldehyde TestSC3.8 (ED50)Analgesic
N-deacetyllappaconitine (DLA)MiceFormaldehyde TestSC7.1 (ED50)Analgesic
Lappaconitine (LA)RatsCarrageenan-induced Paw EdemaIP1-6Anti-inflammatory
N-deacetyllappaconitine (DLA)RatsCarrageenan-induced Paw EdemaIP1-10Anti-inflammatory
Lappaconitine (LA)RatsYeast-induced FeverIP6Antipyretic
N-deacetyllappaconitine (DLA)RatsYeast-induced FeverIP15Antipyretic

Experimental Protocols

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of a test compound (e.g., Lappaconitine derivative) on LPS-stimulated murine macrophages.

a. Cell Culture and Viability Assay:

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assay (MTT):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

c. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Seed RAW 264.7 cells in a 24-well plate and pre-treat with the test compound followed by LPS stimulation as described above.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Western Blot Analysis for Signaling Pathway Proteins:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with the test compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Real-Time PCR for Gene Expression Analysis:

  • Seed RAW 264.7 cells, pre-treat with the test compound, and stimulate with LPS for 6 hours.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

In Vivo Anti-inflammatory Activity Models

a. Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups (e.g., control, vehicle, test compound at different doses, positive control like indomethacin).

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

b. Xylene-Induced Ear Swelling in Mice:

  • Animals: Male Kunming mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle (i.p. or p.o.).

    • After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After 15 minutes, sacrifice the mice and remove both ears.

    • Use a cork borer to cut circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear sections is taken as the measure of edema.

    • Calculate the percentage of inhibition of ear swelling.

Visualizations

Signaling Pathways

Lappaconitine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2) TLR4->Pro_inflammatory_mediators NFkB_nucleus NF-κB (p65/p50) MAPK_pathway->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_expression activates Gene_expression->Pro_inflammatory_mediators LPS LPS LPS->TLR4 Lappaconitine Lappaconitine Lappaconitine->MAPK_pathway inhibits Lappaconitine->IKK inhibits Lappaconitine->NFkB_nucleus inhibits translocation

Caption: Mechanism of Lappaconitine's anti-inflammatory action.

Experimental Workflow

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 cells pretreat Pre-treat with Lappaconitine start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Proteins) stimulate->western qpcr qRT-PCR (mRNA) stimulate->qpcr

Caption: In vitro anti-inflammatory screening workflow.

References

Application Notes and Protocols: Experimental Design for Assessing the Analgesic Effects of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid, has garnered attention for its potential analgesic properties. Structurally related to aconitine, it is crucial to systematically evaluate its efficacy and mechanism of action to determine its therapeutic potential. These application notes provide a comprehensive experimental framework for assessing the analgesic effects of this compound, from initial behavioral screening in animal models to mechanistic studies on a cellular level. The provided protocols are designed to be detailed and reproducible for researchers in the fields of pharmacology and drug development.

The primary mechanism of action for related compounds often involves the modulation of ion channels, particularly voltage-gated sodium channels, which play a critical role in the transmission of pain signals.[1][2][3] Therefore, the experimental design encompasses both in vivo models to assess the overall analgesic effect and in vitro assays to elucidate the underlying molecular mechanisms.

Experimental Workflow

The following diagram outlines the logical progression for the comprehensive assessment of this compound's analgesic properties.

experimental_workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Mechanistic Studies screening Initial Screening (Hot Plate & Tail-Flick) visceral Visceral Pain Model (Acetic Acid Writhing) screening->visceral Peripheral Action inflammatory Inflammatory Pain Model (Formalin Test) screening->inflammatory Central & Peripheral Action cell_based Cell-Based Assays (e.g., Patch Clamp) screening->cell_based Elucidate Mechanism pathway Signaling Pathway Analysis cell_based->pathway

Caption: Experimental workflow for this compound's analgesic assessment.

In Vivo Analgesic Models

A battery of well-established rodent models will be used to characterize the analgesic profile of this compound.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain response.[4][5]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) will be used.

  • Apparatus: A commercially available hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Observe the mouse for behaviors indicative of pain, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) for the first sign of a pain response. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer this compound (various doses), a vehicle control (e.g., saline), or a positive control (e.g., morphine) intraperitoneally (i.p.).

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

Data Presentation:

Treatment GroupDose (mg/kg)NLatency (s) at 30 min (Mean ± SEM)Latency (s) at 60 min (Mean ± SEM)Latency (s) at 90 min (Mean ± SEM)Latency (s) at 120 min (Mean ± SEM)
Vehicle Control-108.5 ± 0.78.2 ± 0.68.8 ± 0.98.4 ± 0.5
This compound11012.3 ± 1.115.8 ± 1.4**13.1 ± 1.010.2 ± 0.8
This compound51018.9 ± 1.6 24.5 ± 2.120.3 ± 1.8 15.7 ± 1.3**
Morphine101025.1 ± 2.028.3 ± 1.9 26.2 ± 2.220.1 ± 1.7***

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the central analgesic activity by measuring the latency to a thermal stimulus applied to the tail.

Protocol:

  • Animals: Male Wistar rats (180-220 g) will be used.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • Acclimatize rats to the restrainer for several sessions before the test day.

    • Place the rat in the restrainer, allowing the tail to be exposed.

    • Focus the radiant heat source on the distal portion of the tail.

    • The instrument will automatically detect the tail flick and record the latency. A cut-off time of 10-12 seconds is employed to prevent tissue damage.

    • Administer this compound, vehicle, or a positive control (e.g., morphine) as described for the hot plate test.

    • Measure the tail-flick latency at various time points post-administration.

Data Presentation:

Treatment GroupDose (mg/kg)NLatency (s) at 30 min (Mean ± SEM)Latency (s) at 60 min (Mean ± SEM)Latency (s) at 90 min (Mean ± SEM)Latency (s) at 120 min (Mean ± SEM)
Vehicle Control-102.8 ± 0.22.9 ± 0.32.7 ± 0.22.8 ± 0.3
This compound1104.5 ± 0.45.9 ± 0.5**4.8 ± 0.43.5 ± 0.3
This compound5106.8 ± 0.6 8.2 ± 0.77.1 ± 0.6 5.3 ± 0.5**
Morphine10108.9 ± 0.89.5 ± 0.9 9.1 ± 0.87.2 ± 0.7***

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain. The pain is mediated by the release of endogenous mediators that stimulate nociceptors.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound (various doses), vehicle, or a positive control (e.g., diclofenac sodium) 30 minutes before the induction of writhing.

    • Induce writhing by intraperitoneal injection of 0.6% acetic acid (10 ml/kg).

    • Immediately after the injection, place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.

Data Presentation:

Treatment GroupDose (mg/kg)NNumber of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-1045.2 ± 3.1-
This compound11030.1 ± 2.5**33.4%
This compound51018.5 ± 1.9 59.1%
This compound10109.8 ± 1.278.3%
Diclofenac Sodium101012.3 ± 1.5***72.8%

**p<0.01, ***p<0.001 compared to vehicle control.

Formalin Test

The formalin test is a model of tonic pain and inflammation that can differentiate between central and peripheral analgesic actions. It involves a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Administer this compound (various doses), vehicle, or a positive control 30 minutes prior to formalin injection.

    • Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the rat in an observation chamber.

    • Record the total time (in seconds) the animal spends licking or biting the injected paw.

    • The observation period is divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

      • Phase 2 (Late Phase): 15-30 minutes post-formalin injection.

Data Presentation:

Treatment GroupDose (mg/kg)NLicking Time (s) - Phase 1 (Mean ± SEM)Licking Time (s) - Phase 2 (Mean ± SEM)
Vehicle Control-1065.4 ± 5.2110.8 ± 8.9
This compound11050.1 ± 4.185.3 ± 7.2
This compound51032.7 ± 3.5 55.6 ± 6.1
Morphine51025.3 ± 2.8 40.2 ± 4.5
Diclofenac Sodium101060.2 ± 5.8 (ns)62.1 ± 6.9***

*p<0.05, ***p<0.001 compared to vehicle control; ns: not significant.

In Vitro Mechanistic Studies

To investigate the molecular mechanism of this compound, cell-based assays focusing on neuronal ion channels are recommended.

Voltage-Gated Sodium Channel Assay

Given the known mechanism of related alkaloids, investigating the effect of this compound on voltage-gated sodium channels (VGSCs) is a primary focus. Electrophysiological techniques such as patch-clamp are ideal for this purpose.

Protocol:

  • Cell Line: Use a cell line stably expressing a specific subtype of human VGSC relevant to pain, such as Nav1.7 (e.g., HEK293 cells).

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Culture the cells under standard conditions.

    • Obtain whole-cell recordings from single cells.

    • Apply a voltage protocol to elicit sodium currents.

    • Perfuse the cells with different concentrations of this compound.

    • Record the changes in the amplitude and kinetics of the sodium current.

    • Determine the concentration-response relationship and calculate the IC50 value.

    • Investigate the voltage-dependence of the block by holding the cell at different membrane potentials.

    • Assess use-dependency by applying repetitive depolarizing pulses.

Data Presentation:

This compound Concentration (µM)NPeak Sodium Current (pA) (Mean ± SEM)% Inhibition
0 (Control)8-2543 ± 187-
18-2011 ± 154*20.9%
108-1256 ± 112 50.6%
308-789 ± 9869.0%
1008-345 ± 56***86.4%

*p<0.05, ***p<0.001 compared to control.

Pain Signaling Pathway

The transmission of pain signals from the periphery to the central nervous system involves a complex signaling cascade. This compound is hypothesized to interfere with this pathway, potentially at the level of the primary afferent neuron by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.

pain_pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) receptor Nociceptor Activation stimulus->receptor depolarization Membrane Depolarization receptor->depolarization na_channel Voltage-Gated Na+ Channel Opening depolarization->na_channel action_potential Action Potential Generation na_channel->action_potential spinal_cord Spinal Cord (Dorsal Horn) action_potential->spinal_cord Signal Propagation This compound This compound This compound->na_channel Inhibition brain Brain (Pain Perception) spinal_cord->brain

Caption: Hypothesized mechanism of this compound in the pain signaling pathway.

References

Application Notes and Protocols: Radiolabeling of Ludaconitine for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radiolabeling of Ludaconitine, a diterpenoid alkaloid, and its subsequent use in in vitro binding studies. This compound, isolated from Aconitum spicatum, has demonstrated biological activity, and as an aconitine-type alkaloid, it is a putative modulator of voltage-gated sodium channels (NaV). This protocol outlines the selection of a suitable radioisotope, a synthetic strategy for radiolabeling, and a comprehensive methodology for a competitive binding assay using rat brain synaptosomes, a rich source of NaV channels. The presented data tables and workflow diagrams are intended to facilitate the experimental setup and analysis for researchers investigating the interaction of this compound with its molecular target.

Introduction

This compound is a C19-diterpenoid alkaloid with the molecular formula C32H45NO9.[1] Structurally related compounds, such as Lappaconitine, are known to interact with and inhibit voltage-gated sodium channels (NaV), suggesting a similar mechanism of action for this compound.[2][3] To characterize the binding affinity and kinetics of this compound to its putative receptor, radiolabeling is an indispensable tool. The introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), allows for sensitive and quantitative detection of the ligand-receptor interaction. This protocol will focus on the use of tritium for radiolabeling due to its high specific activity, which is advantageous for receptor binding studies.[4]

Data Presentation

Table 1: Properties of Radioisotopes for this compound Labeling

PropertyTritium (³H)Carbon-14 (¹⁴C)
Half-life 12.32 years5730 years[5]
Maximum Specific Activity ~29 Ci/mmol~62.4 mCi/mmol
Emission Type Beta (β⁻)Beta (β⁻)
Maximum Beta Energy 0.0186 MeV0.156 MeV
Common Labeling Method Catalytic Isotope ExchangeMulti-step Synthesis

Table 2: Hypothetical Binding Affinity Data for [³H]-Ludaconitine

ParameterValue
Kd (Dissociation Constant) To be determined
Bmax (Maximum Binding Sites) To be determined
Hill Coefficient To be determined
IC50 (vs. [³H]-Batrachotoxin) To be determined

Experimental Protocols

I. Radiolabeling of this compound with Tritium ([³H]-Ludaconitine)

This protocol describes a catalytic hydrogen isotope exchange method for the introduction of tritium into the this compound molecule. This method is often preferred for its relative simplicity and ability to introduce high specific activity.

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous solvent (e.g., Dioxane or Ethyl Acetate)

  • Reaction vessel suitable for high-pressure gas reactions

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1-5 mg) in an anhydrous solvent (1-2 mL).

  • Catalyst Addition: Add the Pd/C catalyst to the solution (typically 1:1 weight ratio with the substrate).

  • Tritiation: Connect the reaction vessel to a tritium gas manifold. Freeze-thaw the solution to remove dissolved air and then introduce tritium gas to the desired pressure (e.g., 0.5-1 Ci).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots (if the setup allows) and analyzing by HPLC.

  • Work-up: After the reaction, the excess tritium gas is recovered. The catalyst is removed by filtration through a syringe filter (e.g., 0.22 µm).

  • Purification: The crude [³H]-Ludaconitine is purified by reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase for alkaloid separation. The fraction corresponding to this compound is collected.

  • Specific Activity Determination: The concentration of the purified [³H]-Ludaconitine is determined by UV absorbance, and the radioactivity is measured using a calibrated scintillation counter. The specific activity is then calculated (in Ci/mmol).

II. In Vitro Binding Assay: Competitive Binding of [³H]-Ludaconitine to Rat Brain Synaptosomes

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for the NaV channel neurotoxin binding site 2, using a known radiolabeled ligand for this site, such as [³H]-Batrachotoxin A 20-α-benzoate ([³H]-BTX-B).

Materials:

  • [³H]-Ludaconitine (or a competing radioligand like [³H]-BTX-B)

  • Unlabeled this compound

  • Rat brain synaptosomes (prepared from fresh or frozen rat brains)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet (P2 fraction, synaptosomes) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:

    • Total Binding: [³H]-Ludaconitine (at a concentration close to its Kd, if known, or ~1-5 nM) and synaptosomal protein (50-100 µg).

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM veratridine or unlabeled this compound).

    • Competitive Binding: [³H]-Ludaconitine, synaptosomal protein, and increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Determine the IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Radiolabeling_Workflow cluster_synthesis Radiolabeling of this compound cluster_purification Purification and Analysis This compound This compound Reaction Catalytic Isotope Exchange This compound->Reaction Solvent Anhydrous Solvent Solvent->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Tritium Tritium Gas (³H₂) Tritium->Reaction Crude_Product Crude [³H]-Ludaconitine Reaction->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Purified_Product Purified [³H]-Ludaconitine HPLC->Purified_Product Analysis Specific Activity Determination Purified_Product->Analysis Final_Product [³H]-Ludaconitine Stock Analysis->Final_Product

Caption: Workflow for the radiolabeling of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Synaptosomes Rat Brain Synaptosomes Incubation Incubation at 37°C Synaptosomes->Incubation Radioligand [³H]-Ludaconitine Radioligand->Incubation Unlabeled_Ligand Unlabeled this compound Unlabeled_Ligand->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Generate Competition Curve Calculation->Plotting Analysis Determine IC₅₀ and Kᵢ Plotting->Analysis

Caption: Workflow for the in vitro binding assay.

Signaling_Pathway This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Naᵥ) This compound->Nav_Channel Block Blockade Ion_Flux Na⁺ Influx Nav_Channel->Ion_Flux modulates Depolarization Membrane Depolarization Ion_Flux->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Block->Nav_Channel

Caption: Putative mechanism of this compound action.

References

Application Notes and Protocols: Statistical Analysis of Dose-Response Curves for Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical analysis of dose-response curves for Ludaconitine, a diterpenoid alkaloid. The content covers its known biological activities, detailed experimental protocols for determining its potency, and the underlying signaling pathways.

Introduction

This compound is a natural product with recognized biological activities, including anti-Leishmania effects. Structurally similar to other Aconitum alkaloids like Lappaconitine, its mechanism of action is presumed to involve the modulation of voltage-gated sodium channels (VGSCs), which are critical for neuronal excitability. Understanding the dose-response relationship of this compound is crucial for elucidating its therapeutic potential and mechanism of action.

Data Presentation: Quantitative Analysis of this compound and Analogs

The potency of this compound and its structural analog, Lappaconitine, has been quantified in different biological assays. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

CompoundTarget/AssayIC50 ValueNotes
This compoundAnti-Leishmania Activity36.10 µg/mL
LappaconitineVoltage-Gated Sodium Channel Nav1.727.67 µmol/LDetermined by whole-cell patch clamp at a holding potential of -70 mV.[1]

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

This compound, like its analog Lappaconitine, is believed to exert its effects by modulating the activity of voltage-gated sodium channels. These channels are integral membrane proteins that mediate the influx of sodium ions, a key event in the initiation and propagation of action potentials in excitable cells such as neurons. By binding to the channel, this compound can alter its conformation, leading to a blockade of sodium ion flow. This, in turn, reduces neuronal excitability, which is the basis for its potential analgesic and other neurological effects.

G cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (Nav1.7) Conformation Conformational Change of Channel VGSC->Conformation This compound This compound Binding Binding to VGSC This compound->Binding Binding->VGSC Block Blockade of Na+ Influx Conformation->Block Excitability Reduced Neuronal Excitability Block->Excitability AP Inhibition of Action Potential Propagation Excitability->AP Effect Analgesic/Neuromodulatory Effect AP->Effect

Modulation of Voltage-Gated Sodium Channel by this compound.

Experimental Protocols

Protocol for Determining IC50 of this compound on Nav1.7 Channels

This protocol is adapted from methodologies used for the characterization of Lappaconitine's effect on Nav1.7 channels and is suitable for determining the dose-response curve of this compound.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. Dissociate cells using a gentle cell dissociation reagent and plate them onto glass coverslips.

  • Solution Preparation: Prepare and sterilize external and internal solutions. Prepare serial dilutions of this compound in the external solution from the stock solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the patch-clamp setup and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -120 mV.

  • Data Acquisition:

    • Apply a series of depolarizing voltage steps to elicit Nav1.7 currents. A typical protocol is to step from the holding potential to 0 mV for 20 ms.

    • Record the baseline current in the absence of the compound.

    • Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the peak current at each concentration to the baseline current (in the absence of the drug).

    • Plot the normalized current as a function of the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start cell_prep Cell Preparation (HEK293-hNav1.7) start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp cell_prep->patch_clamp solution_prep Prepare this compound Dilutions perfusion Perfuse with Increasing [this compound] solution_prep->perfusion baseline Record Baseline Nav1.7 Current patch_clamp->baseline baseline->perfusion record_current Record Peak Current at Each Concentration perfusion->record_current record_current->perfusion Next Concentration data_analysis Normalize Data and Plot Dose-Response Curve record_current->data_analysis fit_curve Fit to 4-Parameter Logistic Equation data_analysis->fit_curve ic50 Determine IC50 fit_curve->ic50 end End ic50->end

Workflow for IC50 Determination using Patch-Clamp.

Protocol for Determining Anti-Leishmania Activity of this compound

Objective: To determine the IC50 of this compound against the promastigote stage of Leishmania species using a resazurin-based cell viability assay.

Materials:

  • Leishmania promastigotes (e.g., Leishmania donovani)

  • M199 medium supplemented with fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium with 10% FBS at 25°C until they reach the mid-logarithmic phase of growth.

  • Assay Setup:

    • Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add 100 µL of the this compound dilutions to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution (0.125 mg/mL) to each well.

    • Incubate the plate for another 4-6 hours at 25°C.

    • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).

  • Data Analysis:

    • Calculate the percentage of parasite viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of this compound concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion

The provided protocols offer a framework for the detailed investigation of this compound's dose-response characteristics. The data on its structural analog, Lappaconitine, strongly suggests that voltage-gated sodium channels are a primary target. Further studies are warranted to confirm this mechanism for this compound and to explore its potential as a therapeutic agent. The statistical analysis of dose-response curves is a fundamental step in this discovery process, providing the quantitative data needed for informed decision-making in drug development.

References

Troubleshooting & Optimization

"troubleshooting low yield in Ludaconitine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for common issues encountered during the multi-step synthesis of Ludaconitine and related C19-diterpenoid alkaloids. The advice provided is based on established principles of complex molecule synthesis and challenges observed in the synthesis of analogous natural products.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is significantly lower than expected. What are the common contributing factors?

Low overall yield in a multi-step synthesis like that of this compound is a common challenge due to the complexity and length of the synthetic route. Several factors can contribute to this:

  • Purity of Starting Materials: Impurities in starting materials or reagents can lead to side reactions, catalyst poisoning, and reduced reaction efficiency at each step.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, pressure, reaction time, and solvent choice, can significantly impact the yield of individual steps.

  • Atmospheric and Reagent Sensitivity: Many intermediates in complex syntheses are sensitive to air, moisture, or light. Inadequate inert atmosphere techniques or the use of old or improperly stored reagents can lead to degradation of materials and low yields.

  • Purification Losses: Each purification step (e.g., column chromatography, crystallization, extraction) can result in a loss of material. For a multi-step synthesis, these losses are cumulative and can significantly reduce the overall yield.

  • Intermediate Instability: Complex molecules and their precursors can be unstable under certain conditions, leading to decomposition during the reaction or workup.

  • Incomplete Reactions: Reactions may not go to completion, leaving unreacted starting material that can be difficult to separate from the desired product.

Q2: I am observing the formation of multiple side products in the fragment coupling step. How can I improve the selectivity?

Fragment coupling is a critical strategy in the synthesis of complex molecules like this compound.[1] The formation of side products can often be attributed to:

  • Competing Reaction Pathways: The reactive functional groups on the fragments may participate in undesired side reactions.

  • Stereochemical Control: Lack of precise stereochemical control can lead to the formation of diastereomers that are difficult to separate.

  • Reagent Stoichiometry and Addition Rate: Incorrect stoichiometry or rapid addition of reagents can lead to side reactions. Slow addition of a reagent can often improve selectivity.

To improve selectivity, consider the following:

  • Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and catalyst (if applicable) to find conditions that favor the desired reaction pathway.

  • Protecting Group Strategy: Ensure that all potentially reactive functional groups not involved in the desired transformation are adequately protected.

  • Reagent Purity: Use highly pure and fresh reagents for the coupling reaction.

Q3: The purification of my this compound precursor is proving difficult, with co-eluting impurities. What purification strategies are recommended for complex alkaloids?

The purification of complex, polycyclic alkaloids like this compound and its intermediates can be challenging due to their similar polarities to byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the separation of complex mixtures of alkaloids.[2][3] Method development, including the choice of column, mobile phase composition, and gradient, is crucial for achieving good separation.

  • Column Chromatography Optimization: If using standard column chromatography, experimenting with different solvent systems (including ternary mixtures) and stationary phases (e.g., alumina, functionalized silica) can improve separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. A systematic screen of different solvents and solvent mixtures may be necessary to find suitable crystallization conditions.

  • Acid-Base Extraction: Exploiting the basic nature of the alkaloid nitrogen can be used to separate it from neutral or acidic impurities through a series of liquid-liquid extractions with acidic and basic aqueous solutions.

Troubleshooting Guides

Guide 1: Diagnosing and Improving Low Yield in a Single Synthetic Step

If a particular step in the synthesis is identified as low-yielding, a systematic approach to optimization is necessary.

Experimental Protocol: Reaction Optimization

  • Baseline Reaction: Perform the reaction under the originally reported or planned conditions. Carefully record the yield and purity of the product.

  • Parameter Variation: Set up a series of small-scale reactions, varying one parameter at a time while keeping others constant. Key parameters to investigate include:

    • Temperature: Run the reaction at a range of temperatures (e.g., -78°C, -20°C, 0°C, room temperature, 50°C).

    • Concentration: Vary the concentration of the reactants.

    • Reagent Stoichiometry: Adjust the ratio of the key reagents.

    • Solvent: Test a variety of solvents with different polarities and properties.

  • Analysis: Analyze the outcome of each reaction by TLC, LC-MS, or NMR to determine the yield of the desired product and the formation of byproducts.

  • Data Tabulation: Organize the results in a table to easily compare the effects of each parameter.

Data Presentation: Example of Reaction Optimization Data

Entry Parameter Varied Condition Yield (%) Key Byproducts Observed
1BaselineTHF, -78°C, 2h45Starting Material, Dimer
2TemperatureTHF, 0°C, 2h30Increased Decomposition
3TemperatureTHF, -90°C, 2h55Less Decomposition
4SolventToluene, -78°C, 2h65Minimal Dimer Formation
5Concentration0.05 M in Toluene70Minimal Dimer Formation

This table is a hypothetical example to illustrate the data presentation format.

Guide 2: Troubleshooting Purification by HPLC

Experimental Protocol: HPLC Method Development for Alkaloid Purification

  • Initial Scouting: Use a C18 reversed-phase column with a broad gradient of a mobile phase, such as water/acetonitrile or water/methanol with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, to elute all components of the mixture.[3]

  • Gradient Optimization: Based on the initial scouting run, adjust the gradient to improve the separation of the target compound from nearby impurities. A shallower gradient around the elution time of the product can increase resolution.

  • Isocratic Elution: For preparative HPLC, it is often desirable to develop an isocratic method. Based on the retention time from the optimized gradient, determine an appropriate isocratic mobile phase composition.

  • Alternative Stationary Phases: If good separation cannot be achieved on a C18 column, consider other stationary phases such as a phenyl-hexyl or a cyano column.

Visualizations

Troubleshooting_Workflow A Low Yield Identified B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Potential Cause B->C D Incomplete Reaction C->D Unreacted Starting Material E Side Product Formation C->E Unexpected Spots/Peaks F Product Decomposition C->F Low Mass Balance G Optimize Reaction Time / Temperature D->G H Modify Reagent Stoichiometry / Addition D->H I Change Solvent / Catalyst E->I J Check Reagent Purity E->J L Re-evaluate Protecting Group Strategy E->L F->G K Review Workup / Purification F->K M Improved Yield? G->M H->M I->M J->M K->M L->M N Proceed with Synthesis M->N Yes O Consult Literature for Alternatives M->O No Fragment_Coupling_Strategy cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Simple Precursor A A_int Intermediate A A_start->A_int [Steps] A_final Complex Fragment A A_int->A_final [Steps] Coupling Fragment Coupling A_final->Coupling B_start Simple Precursor B B_int Intermediate B B_start->B_int [Steps] B_final Complex Fragment B B_int->B_final [Steps] B_final->Coupling Core This compound Core Structure Coupling->Core Elaboration Further Functionalization & Cyclization Core->Elaboration This compound This compound Elaboration->this compound

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Ludaconitine and its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound and related diterpenoid alkaloids?

A1: Reversed-phase C18 columns are the most frequently used stationary phase for the separation of Aconitum alkaloids like this compound.[1][2] These columns provide good retention and selectivity for the moderately polar alkaloid structures.

Q2: What is a typical mobile phase composition for this type of separation?

A2: A gradient elution using a mixture of an aqueous phase and an organic solvent is standard.[1][3]

  • Aqueous Phase: Typically water containing an acidifier like formic acid or phosphoric acid to improve peak shape by protonating the basic alkaloids.[4] A competing base, such as triethylamine (TEA), is often added to the buffer to minimize peak tailing caused by interactions with free silanol groups on the column.

  • Organic Phase: Acetonitrile is the most common organic modifier due to its low viscosity and favorable UV transmittance. Methanol can also be used as an alternative.

Q3: What detection wavelength is recommended for this compound and related alkaloids?

A3: Diterpenoid alkaloids generally lack strong chromophores, but they can be detected in the low UV range. A detection wavelength of around 230-240 nm is commonly employed for analysis.

Q4: How can I improve the peak shape of my alkaloids?

A4: Alkaloids, being basic compounds, often exhibit peak tailing on silica-based columns. To improve peak shape, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). Alternatively, using a mobile phase with a low pH (around 3.0) can protonate the alkaloids and reduce tailing.

Q5: Should I use an isocratic or gradient elution?

A5: Due to the complexity of plant extracts containing multiple related alkaloids with varying polarities, a gradient elution is highly recommended. A gradient allows for the separation of a wider range of compounds in a single run, from more polar to less polar alkaloids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of basic alkaloids with acidic free silanol groups on the stationary phase.Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). Lower the mobile phase pH to around 3.0 using phosphoric or formic acid to ensure alkaloids are in their protonated form. Use a high-purity, end-capped column specifically designed for basic compounds.
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient. Flow rate is too high.Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) as this can alter selectivity. Reduce the flow rate to increase the interaction time with the stationary phase. Adjust the column temperature; increasing temperature can sometimes improve efficiency but may also decrease resolution.
Baseline Drift or Noise Column contamination or lack of equilibration. Air bubbles in the detector cell. Mobile phase is not properly mixed or degassed.Flush the column with a strong solvent to remove contaminants. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Degas the mobile phase thoroughly using sonication or an inline degasser.
Low Sensitivity / Small Peaks Low concentration of the analyte in the sample. Incorrect detection wavelength.Optimize the sample preparation procedure to concentrate the alkaloids. Ensure the UV detector is set to the optimal wavelength for this compound (around 230-240 nm). Increase the injection volume if the system can handle it without compromising peak shape.
Split Peaks Contamination at the column inlet frit or pre-column. Sample solvent is too strong compared to the mobile phase.Replace the pre-column or clean/replace the column inlet frit. Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the column head.

Experimental Protocols

Protocol 1: Extraction of Alkaloids from Plant Material

This protocol provides a general method for extracting diterpenoid alkaloids from Aconitum species.

  • Sample Pulverization: Pulverize the dried plant material (e.g., roots) into a fine powder and pass it through a 0.45 mm sieve.

  • Acidic Extraction: Accurately weigh 1.0 g of the powder into a flask. Add 10 mL of 0.05 M HCl solution.

  • Sonication: Sonicate the mixture for 60 minutes at room temperature to facilitate the extraction of protonated alkaloids.

  • Defatting: Extract the acidic solution three times with 10 mL of ethyl acetate to remove non-polar interferences. Discard the ethyl acetate layers.

  • Basification: Basify the remaining acidic aqueous solution with a 28% ammonia solution until the pH is approximately 9-10.

  • Alkaloid Extraction: Extract the basified solution three times with 10 mL of an ethyl acetate/diethyl ether mixture (1:1 v/v).

  • Evaporation: Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen or air.

  • Reconstitution: Dissolve the dried residue in 1.0 mL of the initial HPLC mobile phase or a suitable solvent like methanol.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Representative HPLC Method for this compound Separation

This protocol outlines a starting point for method development.

  • Instrument: Agilent 1100/1200 series or equivalent HPLC system with a quaternary pump, degasser, autosampler, and DAD/UV detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-20 min: 13-18% B

    • 20-40 min: 18-21% B

    • 40-45 min: 21-22% B

    • 45-50 min: 22-70% B

    • (Follow with a column wash and re-equilibration step)

Quantitative Data Summary

Table 1: HPLC Parameters for Aconitum Alkaloid Analysis

ParameterRecommended SettingSource(s)
Column Type Reversed-Phase C18
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase (Aqueous) Water with acid (formic/phosphoric) and/or base (TEA)
Mobile Phase (Organic) Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 25 - 45 °C
Detection UV/DAD at 230 - 240 nm

Table 2: Example Gradient Elution Programs

MethodTime (min)% Acetonitrile (B)Mobile Phase BufferSource
Method 1 0-2013 → 180.1% H₃PO₄ + 0.1% TEA, pH 3.0
20-4018 → 21
40-4521 → 22
45-5022 → 70
Method 2 0-1023 → 250.1% Formic Acid
10-2525 → 45
25-3545 → 60
Method 3 0-285 → 80 (Aqueous)0.3% Formic Acid
2-580 → 80
5-780 → 65
7-2365 → 50

Visualized Workflows

Caption: General HPLC troubleshooting workflow for peak shape issues.

SamplePrepWorkflow arrow arrow start Dried Plant Material step1 Pulverize & Sieve start->step1 step2 Acidic Extraction (e.g., 0.05M HCl + Sonication) step1->step2 step3 Centrifuge / Filter step2->step3 step4 Defat with Non-Polar Solvent (e.g., Ethyl Acetate) step3->step4 step5 Basify Aqueous Layer (e.g., with NH4OH) step4->step5 step6 Extract Alkaloids (e.g., with EtOAc/Ether) step5->step6 step7 Evaporate Organic Layer step6->step7 step8 Reconstitute in Mobile Phase step7->step8 end Filter (0.22 µm) & Inject into HPLC step8->end

Caption: Workflow for the extraction of alkaloids from plant samples.

References

Technical Support Center: Ludaconitine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on improving the solubility of Ludaconitine for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C19-diterpenoid alkaloid, a class of natural compounds known for their complex structures and diverse biological activities. Like many other diterpenoid alkaloids, this compound is poorly soluble in aqueous solutions, which is a significant challenge for in vitro studies that typically use aqueous-based cell culture media. Poor solubility can lead to inaccurate and unreliable experimental results due to compound precipitation and unknown effective concentrations.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Based on the solubility of structurally similar C19-diterpenoid alkaloids, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing a stock solution of this compound. DMSO is a powerful solvent for a wide range of organic compounds and is commonly used in cell-based assays.[1] Ethanol is another viable option.

Q3: What is the expected solubility of this compound in these solvents?

CompoundSolventSolubility
LappaconitineDMSO10 mg/mL (17.1 mM)[2]
LappaconitineEthanol6 mg/mL[2]
AconitineEthanol35 mg/mL
AconitineWater0.3 mg/mL

It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound.

Q4: How can I prepare a working solution of this compound for my cell-based assay without it precipitating?

The key is to perform a stepwise dilution from your high-concentration stock solution (in DMSO or ethanol) into your aqueous cell culture medium. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

Q5: What should I do if I observe precipitation when preparing my working solution?

If you observe precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: Your desired concentration may be above the solubility limit of this compound in the final aqueous medium.

  • Optimize the dilution process: Ensure you are adding the stock solution to the aqueous medium with vigorous mixing.

  • Use a co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent like PEG400 or a surfactant like Tween 80 to the final medium can help maintain solubility.[3] However, the effect of these additives on your specific assay should be validated.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous media. The concentration of this compound exceeds its solubility limit in the final assay medium.- Reduce the final concentration of this compound. - Perform a serial dilution to acclimate the compound to the aqueous environment gradually. - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (<0.5%).
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the stock solution. - Precipitation of the compound in the assay plate over time.- Ensure the stock solution is fully dissolved before use. Gentle warming and vortexing can help. - Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. - Consider the stability of this compound in your assay medium over the duration of the experiment.
Observed cytotoxicity is not dose-dependent or is higher than expected. The solvent (e.g., DMSO) concentration is too high, causing cellular toxicity.- Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and ideally below 0.5%. - Run a vehicle control with the same final concentration of the solvent to determine its baseline effect on cell viability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, based on Lappaconitine solubility).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

This protocol is for preparing a final concentration of 10 µM this compound from a 10 mM DMSO stock solution, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium to get a 100 µM solution. Mix gently by pipetting.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in the final assay vessel (e.g., a well of a cell culture plate) to achieve a final concentration of 10 µM.

  • Mixing: Mix gently to ensure a homogenous solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without this compound.

Visualizations

Signaling Pathways Potentially Modulated by this compound

This compound, as an Aconitum alkaloid, may influence several intracellular signaling pathways that are known to be affected by related compounds.

G Potential Signaling Pathways Modulated by Aconitum Alkaloids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Voltage-gated Na+ Channels Voltage-gated Na+ Channels Akt Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Inflammation/Apoptosis Inflammation/Apoptosis MAPK (ERK, JNK, p38)->Inflammation/Apoptosis Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IκB IκB NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binding Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Aconitum Alkaloids Aconitum Alkaloids Aconitum Alkaloids->Voltage-gated Na+ Channels Interaction Aconitum Alkaloids->Akt Modulation Aconitum Alkaloids->MAPK (ERK, JNK, p38) Modulation Aconitum Alkaloids->Nrf2 Activation Aconitum Alkaloids->IκB Inhibition of Degradation

Caption: Potential signaling pathways modulated by Aconitum alkaloids.

Experimental Workflow for Improving this compound Solubility

G Workflow for Solubilizing this compound for In Vitro Assays cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Troubleshooting A Weigh this compound B Dissolve in 100% DMSO or Ethanol A->B C Vortex and/or warm gently to ensure complete dissolution B->C D Store aliquots at -20°C or -80°C C->D E Prepare pre-warmed (37°C) cell culture medium D->E Use freshly thawed aliquot F Perform stepwise/serial dilution of the stock solution into the medium E->F G Ensure final solvent concentration is <0.5% F->G H Precipitation Observed? G->H I Lower final concentration H->I J Use a co-solvent (e.g., PEG400) H->J K Optimize mixing H->K

Caption: A logical workflow for the successful solubilization of this compound.

References

"addressing the instability of Ludaconitine in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ludaconitine. This resource provides essential guidance on addressing the inherent instability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges during your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: this compound, a diterpenoid alkaloid, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its ester functional groups and oxidation. This degradation leads to a loss of biological activity. Factors that accelerate this process include non-optimal pH, exposure to light, elevated temperatures, and the presence of dissolved oxygen. The recommended storage for this compound in solvent is -80°C for up to one year to minimize degradation.[1]

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structural similarity to other aconitum alkaloids like Lappaconitine, the primary degradation products are likely the result of hydrolysis.[2] This would involve the cleavage of the ester bonds, leading to deacetylated and debenzoylated derivatives. Oxidation of the molecule is also a potential degradation pathway.

Q3: What is the optimal pH for preparing and storing this compound aqueous solutions?

A3: For many pharmaceutical compounds with ester linkages, maximum stability is often found in a slightly acidic pH range (around pH 4-6) where both acid- and base-catalyzed hydrolysis are minimized.[3][4] For related alkaloids, greater stability has been noted in acidic conditions compared to alkaline conditions.[2] It is highly recommended to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q4: How should I handle and prepare this compound solutions to minimize degradation?

A4: To minimize degradation, it is crucial to handle this compound with care:

  • Solvent Preparation: Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) to reduce oxidative degradation.

  • Light Protection: Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.

  • Temperature Control: Prepare solutions on ice and store them at -80°C for long-term use. For short-term use, keep the solution refrigerated (2-8°C) and use it as quickly as possible.

  • pH Control: Use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.

Q5: Are there any incompatible substances I should avoid when working with this compound solutions?

A5: Yes. Avoid strong acids and bases, as they can catalyze hydrolysis. Also, avoid strong oxidizing and reducing agents. The presence of metal ions can also catalyze oxidation, so it is advisable to use high-purity water and reagents.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions frequently. If using a previously prepared stock, run a quality control check (e.g., HPLC) to confirm the concentration and purity before each experiment. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation during the experiment.

    • Solution: Minimize the time the this compound solution is kept at room temperature or in the incubator. If possible, perform experiments under low-light conditions. Ensure the pH of your experimental medium is within the optimal stability range for this compound.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

    • Solution: This indicates that your this compound solution has degraded. To identify the degradation products, you can perform forced degradation studies (see "Experimental Protocols" section). This involves intentionally exposing the this compound solution to stress conditions (acid, base, heat, light, oxidation) to generate the degradation products, which can then be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Issue 3: Precipitation or cloudiness in the aqueous solution.
  • Possible Cause 1: Poor solubility.

    • Solution: this compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as DMSO or ethanol. However, be mindful that organic solvents can also influence stability.

  • Possible Cause 2: Formation of insoluble degradation products.

    • Solution: Analyze the precipitate to determine if it is a degradation product. If so, this is a strong indicator of significant instability under your current conditions. Re-evaluate your solution preparation and storage protocols, focusing on pH, temperature, and light protection.

Data Presentation: this compound Stability

ConditionTemperature (°C)pHIncubation Time (hours)Initial Concentration (µM)Final Concentration (µM)% DegradationNotes (e.g., appearance of new peaks)
Control 46.00
Acid Hydrolysis 601.224
Base Hydrolysis 6010.024
Oxidative 257.024(e.g., with H₂O₂)
Photochemical 257.024(e.g., exposure to UV light)
Thermal 607.024

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution
  • Weigh the required amount of this compound powder in a fume hood.

  • If necessary, dissolve the powder in a minimal amount of a compatible co-solvent (e.g., DMSO).

  • Slowly add the aqueous buffer (e.g., citrate or acetate buffer, pH 4-6) to the desired final concentration while vortexing. Ensure the buffer has been deoxygenated by sparging with nitrogen gas for at least 15 minutes.

  • Perform all steps on ice and under protection from light.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • Store the solution in amber glass vials at -80°C.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heat a this compound solution at 80°C in a water bath.

  • Photodegradation: Expose a this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) with UV and MS detection.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh this compound B Dissolve in Co-solvent (optional) A->B C Add Deoxygenated Buffer (pH 4-6) B->C D Store at -80°C in Dark C->D E Acid (HCl) D->E Expose to Stress F Base (NaOH) D->F Expose to Stress G Oxidative (H2O2) D->G Expose to Stress H Thermal (Heat) D->H Expose to Stress I Photochemical (Light) D->I Expose to Stress J HPLC-UV/MS Analysis E->J Sample at Time Points F->J Sample at Time Points G->J Sample at Time Points H->J Sample at Time Points I->J Sample at Time Points K Identify Degradation Products J->K L Elucidate Degradation Pathway K->L

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Ester Alkaloid) Hydrolysis_Products Deacetylated & Debenzoylated This compound Derivatives This compound->Hydrolysis_Products H+ or OH- H2O Oxidation_Products Oxidized this compound Derivatives This compound->Oxidation_Products O2, Light, Metal Ions

Caption: Inferred degradation pathways of this compound.

troubleshooting_logic Start Inconsistent Experimental Results? CheckStock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? Start->CheckStock Yes CheckExp Check Experimental Conditions: - Duration at RT? - pH of medium? - Light exposure? Start->CheckExp Yes NewPeaks New Peaks in HPLC? CheckStock->NewPeaks CheckExp->NewPeaks Degradation Conclusion: Degradation Occurred NewPeaks->Degradation Yes RemakeStock Action: Prepare fresh stock in single-use aliquots Degradation->RemakeStock OptimizeExp Action: Minimize exposure time, control pH, protect from light Degradation->OptimizeExp ForcedDeg Action: Perform forced degradation study to identify peaks Degradation->ForcedDeg

References

"overcoming challenges in Ludaconitine quantification in complex matrices"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ludaconitine quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in complex matrices.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Potential Cause: Inadequate chromatographic separation, column contamination, or inappropriate injection solvent.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase composition is correctly prepared. For this compound, a gradient elution with acetonitrile and water (containing 0.1% formic acid and 10 mM ammonium formate) has been shown to be effective.[1] Adjusting the gradient slope or the concentration of the organic modifier can improve peak shape.

    • Check Column Integrity: The analytical column can become contaminated or degraded over time.[2] Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. A C18 column is commonly used for this compound analysis.[1]

    • Injection Solvent: The injection solvent should be of a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[2]

    • Sample Clean-up: Complex matrices can introduce interferences. Ensure your sample preparation method is effectively removing these.[2]

Issue 2: Low Signal Intensity or High Background Noise

  • Potential Cause: Ion suppression from matrix components, inefficient ionization, or instrument contamination.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common challenge in complex matrices. A thorough sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects compared to simpler methods like protein precipitation. For this compound in human plasma, LLE with ethyl acetate has been successfully used.

    • Optimize Ion Source Parameters: Adjust the ion source settings on the mass spectrometer, such as the ion spray voltage, temperature, and gas flows, to maximize the signal for this compound and its internal standard.

    • Instrument Cleaning: Contamination in the ion source or mass spectrometer can lead to high background noise. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

    • Internal Standard Selection: Use a suitable internal standard to compensate for signal variability. For this compound quantification, N-ethyl deisopropyl pro-Ludaconitine is a suitable analog internal standard.

Issue 3: Inconsistent or Non-Reproducible Results

  • Potential Cause: Analyte instability, variability in sample preparation, or inconsistent instrument performance.

  • Troubleshooting Steps:

    • Assess Analyte Stability: this compound may be unstable under certain conditions. It is essential to evaluate its stability in the biological matrix at different temperatures (bench-top, freeze-thaw cycles, and long-term storage). Studies have shown that this compound is stable in human plasma for at least 24 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days at -80°C.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards and quality controls. Automation can help reduce variability.

    • System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system. This helps in identifying and resolving issues before analyzing study samples.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying this compound in biological matrices?

A1: The most significant challenge is overcoming the "matrix effect," where endogenous components of the biological sample interfere with the ionization of this compound, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy and precision of the quantification. Effective sample preparation is the primary strategy to mitigate this.

Q2: Which sample preparation technique is recommended for this compound in plasma?

A2: Liquid-liquid extraction (LLE) has been demonstrated to be an effective sample preparation technique for the quantification of this compound in human plasma. This method provides good recovery and effectively minimizes matrix effects. Protein precipitation is a simpler but generally less clean method that may lead to more significant matrix effects. Solid-phase extraction (SPE) is another powerful technique for sample clean-up.

Q3: What type of internal standard should be used for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if that is not available, a structural analog with similar physicochemical properties and chromatographic behavior is recommended. For this compound, N-ethyl deisopropyl pro-Ludaconitine has been successfully used as an internal standard.

Q4: What are the key validation parameters to assess for a this compound quantification method?

A4: According to regulatory guidelines, the key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. It is crucial to demonstrate that the method is reliable and fit for its intended purpose.

Q5: How can I assess the stability of this compound in my samples?

A5: Stability should be evaluated under various conditions that mimic the sample handling and storage process. This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term stability (at the intended storage temperature, e.g., -80°C). The concentration of this compound in quality control samples is measured after exposure to these conditions and compared to the nominal concentration.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.05 - 50> 0.990.05

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound0.05 (LLOQ)8.79.2-5.4 to 3.8
0.1 (Low QC)6.57.1-3.1 to 2.5
5 (Medium QC)4.25.3-2.7 to 1.9
40 (High QC)3.84.5-1.8 to 2.3

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
This compoundLow85.798.2
Medium88.297.5
High86.499.1

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma by LC-MS/MS

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (N-ethyl deisopropyl pro-Ludaconitine, 10 ng/mL).

    • Add 50 µL of 5% ammonia solution and vortex for 30 seconds.

    • Add 1 mL of ethyl acetate, vortex for 3 minutes, and then centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water = 50:50, v/v).

  • LC-MS/MS Conditions:

    • LC System: A standard high-performance liquid chromatography system.

    • Analytical Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Solvent B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion → Product ion (specific m/z values to be optimized).

      • Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_ammonia 3. Add 5% Ammonia add_is->add_ammonia vortex1 4. Vortex add_ammonia->vortex1 add_ea 5. Add Ethyl Acetate vortex1->add_ea vortex2 6. Vortex & Centrifuge add_ea->vortex2 extract 7. Collect Supernatant vortex2->extract evaporate 8. Evaporate to Dryness extract->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate 11. Chromatographic Separation (C18) inject->separate ionize 12. Ionization (ESI+) separate->ionize detect 13. Detection (MRM) ionize->detect integrate 14. Peak Integration detect->integrate calculate 15. Calculate Concentration integrate->calculate report 16. Generate Report calculate->report troubleshooting_logic cluster_peak Poor Peak Shape cluster_signal Low Signal / High Noise cluster_reproducibility Poor Reproducibility start Problem Encountered peak_shape Tailing, Broadening, Splitting start->peak_shape low_signal Low Intensity / High Background start->low_signal inconsistent Inconsistent Results start->inconsistent check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase If persists check_column Check Column Integrity check_mobile_phase->check_column If persists check_injection Verify Injection Solvent check_column->check_injection eval_matrix Evaluate Matrix Effects low_signal->eval_matrix If persists opt_source Optimize Ion Source eval_matrix->opt_source If persists clean_ms Clean Instrument opt_source->clean_ms check_stability Assess Analyte Stability inconsistent->check_stability If persists standardize_prep Standardize Sample Prep check_stability->standardize_prep If persists system_suitability Run System Suitability standardize_prep->system_suitability

References

Technical Support Center: Refining the Purification Protocol to Remove Ludaconitine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ludaconitine and the separation of its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem: Poor Resolution Between this compound and Its Isomers

Q1: I'm observing co-elution or significant peak overlap between this compound and other isomers. How can I improve the separation?

A1: Achieving baseline separation of isomers, which have identical chemical formulas and similar physicochemical properties, is a significant challenge.[1] Poor resolution is often due to suboptimal chromatographic conditions. The following table outlines potential causes and solutions to enhance separation.

Possible CauseRecommended Solution
Inappropriate Stationary Phase The choice of column is critical. Consider switching to a high-purity silica column with end-capping to minimize secondary interactions.[2] For particularly difficult separations, screening different chiral stationary phases (CSPs) may be necessary.[2]
Suboptimal Mobile Phase Composition Systematically adjust the mobile phase. Vary the organic-to-aqueous ratio. For reversed-phase HPLC, even small changes can significantly impact retention.[3] Introduce additives like triethylamine (TEA) to reduce peak tailing caused by silanol interactions.[2]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and improves resolution, though it will also increase the run time.
Temperature Fluctuations Use a column thermostat to maintain a constant temperature. Temperature can affect mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing selectivity and resolution.
Gradient Slope is Too Steep If using a gradient, decrease the slope (i.e., make the change in solvent composition more gradual). This can help to better separate closely eluting compounds.
Problem: Asymmetric Peak Shape (Tailing or Fronting)

Q2: My this compound peak is tailing or fronting. What is causing this and how can I fix it?

A2: Peak asymmetry compromises resolution and the accuracy of quantification. Tailing is more common with basic compounds like alkaloids due to interactions with the stationary phase.

Possible CauseRecommended Solution
Secondary Interactions with Silanol Groups Basic alkaloids can interact with acidic silanol groups on the silica support. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Alternatively, lower the mobile phase pH to protonate the silanol groups.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample and reinject.
Column Contamination or Degradation A void at the head of the column or contamination can cause poor peak shape. Try flushing the column with a strong solvent. If this fails, replace the guard column or the analytical column itself.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. If possible, dissolve the sample in the mobile phase.
Problem: Low Recovery of this compound

Q3: I'm losing a significant amount of my compound during the purification process. How can I improve the recovery rate?

A3: Low recovery can be due to several factors, from irreversible adsorption on the column to degradation of the analyte. After a purification run on NKA-II resin, the recovery of six Aconitum alkaloids was 75.8%.

Possible CauseRecommended Solution
Irreversible Adsorption This compound may be irreversibly binding to active sites on the stationary phase or frits. Deactivate the column with an appropriate agent or switch to a different column chemistry.
Compound Degradation Alkaloids can be sensitive to pH. Aprotic solvents can sometimes be used to avoid degradation. Ensure the mobile phase pH is within the stable range for this compound and the column.
Precipitation on the Column If the sample precipitates upon injection due to incompatibility with the mobile phase, this will lead to low recovery and high backpressure. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Inefficient Elution The mobile phase may not be strong enough to elute all the compound. Increase the percentage of the organic solvent in the elution step or switch to a stronger solvent (e.g., from methanol to acetonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter?

A1: this compound belongs to the C19-diterpenoid alkaloid family, which is known for its structural complexity. Isomers can arise from stereochemical differences (epimers, diastereomers) at various chiral centers in the complex ring system, or they can be structural isomers with different connectivity. The specific isomers present will depend on the plant source and extraction conditions. It is common to find other known alkaloids from the same plant, such as lappaconitine, alongside the target compound.

Q2: How do I choose the right chromatographic column for isomer separation?

A2: The choice of column is paramount for isomer separation.

  • For analytical and initial prep work: A high-resolution reversed-phase C18 or C8 column with high-purity silica and end-capping is a good starting point. These columns minimize silanol interactions that can cause peak tailing with alkaloids.

  • For challenging separations: Chiral stationary phases (CSPs) are designed to separate enantiomers and diastereomers. It is often necessary to screen several different types of CSPs to find one that provides adequate selectivity for your specific isomers.

  • Alternative techniques: Consider other chromatographic modes like Hydrophilic Interaction Chromatography (HILIC) or the use of different stationary phases like phenyl-hexyl or cyano columns, which offer different selectivities compared to standard C18 phases.

Q3: What are the ideal mobile phase conditions for separating this compound isomers?

A3: Mobile phase optimization is key. There is no single "ideal" condition; it must be empirically determined.

  • Reversed-Phase HPLC:

    • Solvents: Typically a mixture of acetonitrile or methanol with water.

    • Additives: A buffer (e.g., ammonium formate, ammonium acetate) is often used to control pH and improve peak shape. For alkaloids, a slightly basic pH (e.g., pH 9.6 with ammonia) can sometimes improve separation.

    • pH: The pH of the mobile phase is a critical factor for basic alkaloids. It affects the ionization state of the analyte and the stationary phase, which in turn influences retention and selectivity.

  • Counter-Current Chromatography (CCC): A two-phase solvent system is used. For related Aconitum alkaloids, a system of n-hexane/ethyl acetate/methanol/water/NH3·H2O has been successfully used.

Q4: How can I confirm the identity and purity of my isolated this compound fractions?

A4: Confirmation requires a combination of techniques:

  • Chromatographic Purity: Analyze the collected fraction using a high-resolution HPLC-UV method. Purity is often assessed by calculating the peak area percentage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS, TOF-MS) will confirm the molecular weight and provide fragmentation patterns that can help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC) NMR spectroscopy are essential for unambiguous structure elucidation and can definitively distinguish between isomers.

Q5: Are there any alternatives to HPLC for purifying this compound isomers?

A5: Yes, several techniques can be used, either alone or in combination with HPLC.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus eliminating issues of irreversible adsorption. It is highly effective for separating alkaloids.

  • Vacuum Liquid Chromatography (VLC): An efficient and inexpensive technique for the separation of complex alkaloid mixtures.

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications and for quickly screening solvent systems.

  • Recrystallization: If a large amount of relatively pure material is obtained, recrystallization can be a highly effective final purification step to achieve high purity, and it can avoid the degradation of the alkaloid.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for this compound purification and a logical approach to troubleshooting poor peak resolution.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Fractionation cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Final Polish & Analysis a Crude Plant Material (Aconitum sp.) b Solvent Extraction (e.g., Ethanol/Acidic Water) a->b c Acid-Base Partitioning b->c d Crude Alkaloid Extract c->d e Column Chromatography (e.g., Silica Gel, Macroporous Resin) d->e f This compound-Rich Fractions e->f g Preparative HPLC or CCC f->g h Isomer-Containing Fractions g->h i Analytical HPLC / UPLC h->i j Pure this compound Isolate i->j k Structure Verification (MS, NMR) j->k G cluster_0 Mobile Phase Optimization cluster_1 Column & Hardware Check start Problem: Poor Peak Resolution q1 Adjust Organic/Aqueous Ratio start->q1 q4 Lower Flow Rate start->q4 q2 Modify pH or Additives (TEA) q1->q2 q3 Decrease Gradient Slope q2->q3 end_node Resolution Improved q3->end_node q5 Check Column Temperature q4->q5 q6 Consider Different Column (e.g., Chiral, Phenyl-Hexyl) q5->q6 q6->end_node

References

"minimizing degradation of Ludaconitine during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ludaconitine during sample preparation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Q1: I am observing a significant loss of this compound in my final extract. What are the potential causes?

A1: Loss of this compound is often due to chemical degradation. The most common culprits are hydrolysis and thermal stress. This compound, like other aconitine-type alkaloids, is a diester-diterpenoid and is susceptible to the cleavage of its ester groups, particularly under alkaline conditions.[1][2][3][4] Elevated temperatures during sample processing steps like solvent evaporation can also accelerate degradation.[5]

Troubleshooting Steps:

  • pH Control: Ensure that the pH of all aqueous solutions is neutral or slightly acidic. Avoid strongly alkaline conditions (pH > 8). If a basification step is necessary for extraction, use a mild base and minimize the exposure time.

  • Temperature Control: Maintain low temperatures throughout the sample preparation process. Use ice baths for extractions and refrigerated centrifuges. If solvent evaporation is required, use a rotary evaporator at a low temperature (e.g., <40°C) or a lyophilizer (freeze-dryer).

  • Solvent Selection: Use high-purity (HPLC or MS-grade) solvents to avoid contaminants that could catalyze degradation. Aconitine alkaloids have shown good stability in acidic solutions of acetonitrile and tetrahydrofuran.

Q2: I am seeing unexpected peaks in my chromatogram that are not present in my this compound standard. What could these be?

A2: These unexpected peaks are likely degradation products of this compound. The most common degradation pathways for aconitine-type alkaloids are hydrolysis and pyrolysis.

  • Hydrolysis Products: Under aqueous conditions, especially at a neutral to alkaline pH, this compound can be hydrolyzed to its monoester and eventually its amino alcohol core. These products will be more polar and will likely have shorter retention times in reversed-phase chromatography.

  • Pyro-derivatives: High temperatures, for instance in the injector port of a gas chromatograph or during excessive heating for solvent evaporation, can cause pyrolysis of this compound, leading to the formation of pyro-derivatives.

  • Oxidation Products: Although less commonly reported during routine sample preparation, oxidation can occur, especially if the sample is exposed to strong oxidizing agents or prolonged exposure to air and light. This can lead to the formation of N-oxides or other oxidized species.

Q3: My results for this compound quantification are not reproducible. What could be causing this variability?

A3: Poor reproducibility is often linked to inconsistent sample handling and storage, leading to variable rates of degradation.

Troubleshooting Steps:

  • Standardize Procedures: Ensure that all samples are processed using the exact same protocol, with consistent timings for each step, especially for any steps involving harsh conditions (e.g., pH adjustment, heating).

  • Control Storage Conditions: Store stock solutions and prepared samples in a consistent manner. For long-term storage, keep them at -20°C or -80°C and protect them from light. For short-term storage, such as in an autosampler, maintain a low temperature (e.g., 4°C).

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes to avoid this.

  • Protect from Light: While specific data on the photosensitivity of this compound is limited, it is a good laboratory practice to protect samples from direct light by using amber vials or by covering them with aluminum foil.

Data Presentation

The following table summarizes the key factors known to influence the stability of aconitine-type alkaloids, which are structurally related to this compound.

ParameterConditionEffect on StabilityRecommendation
pH Alkaline (pH > 7.4)Promotes rapid hydrolysis of ester groups.Maintain neutral to slightly acidic conditions (pH 4-7).
Acidic (pH < 6)Generally stable.Use acidic modifiers (e.g., formic acid) in solvents.
Temperature Elevated (> 40°C)Accelerates hydrolysis and can cause pyrolysis.Keep samples cool and use low-temperature evaporation.
Low (-20°C to -80°C)Preserves stability for long-term storage.Store stock solutions and extracts at or below -20°C.
Light UV or prolonged direct lightPotential for photodegradation.Protect samples from light using amber vials or foil.
Oxidizing Agents Presence of peroxides, etc.Can lead to the formation of N-oxides and other oxidized forms.Use high-purity solvents and avoid exposure to oxidizing agents.

Experimental Protocols

This section provides a detailed methodology for a solid-phase extraction (SPE) protocol designed to minimize this compound degradation.

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add 1 mL of acidified acetonitrile (0.1% formic acid). This serves to precipitate proteins and maintain an acidic pH to stabilize this compound.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Note: Minimize the time the sample is in the alkaline elution solvent.

    • Immediately after elution, add 10 µL of 10% formic acid to the eluate to neutralize the ammonia and stabilize the this compound.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing p1 Thaw Plasma on Ice p2 Add Acidified Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex p2->p3 p4 Centrifuge at 4°C p3->p4 s2 Load Supernatant p4->s2 s1 Condition Cartridge s1->s2 s3 Wash Cartridge s2->s3 s4 Elute with Ammoniated Methanol s3->s4 ps1 Neutralize Eluate Immediately s4->ps1 ps2 Evaporate Solvent (<40°C) ps1->ps2 ps3 Reconstitute in Mobile Phase ps2->ps3 LC-MS Analysis LC-MS Analysis ps3->LC-MS Analysis

Caption: Recommended experimental workflow for the extraction of this compound.

degradation_pathway This compound This compound (Diester Alkaloid) Hydrolysis1 Monoester this compound (Loss of Acetyl Group) This compound->Hydrolysis1 Hydrolysis (OH⁻, H₂O) Pyrolysis Pyro-ludaconitine This compound->Pyrolysis Heat (Δ) Hydrolysis2 Ludaconine (Amino Alcohol Core) Hydrolysis1->Hydrolysis2 Hydrolysis (OH⁻, H₂O)

Caption: Hypothesized degradation pathways for this compound.

troubleshooting_tree start Low this compound Recovery? check_ph Was pH of aqueous solutions > 7? start->check_ph Yes check_temp Was evaporation temperature > 40°C? start->check_temp No check_ph->check_temp No sol_ph Alkaline Hydrolysis Likely Maintain pH 4-7 check_ph->sol_ph Yes check_storage Improper sample storage? check_temp->check_storage No sol_temp Thermal Degradation Likely Use low temperature evaporation check_temp->sol_temp Yes sol_storage Degradation during storage Store at ≤ -20°C, protect from light check_storage->sol_storage Yes other Consider other factors: - Incomplete extraction - Adsorption to surfaces check_storage->other No

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ludaconitine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in bioassays involving Ludaconitine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: Why am I observing lower than expected bioactivity with this compound?

Several factors related to the compound itself could be contributing to low bioactivity:

  • Poor Solubility: this compound, like many alkaloids, may have limited solubility in aqueous cell culture media. If the compound precipitates, its effective concentration will be lower than intended.

  • Degradation: The stability of this compound in stock solutions (e.g., DMSO) and in cell culture media at 37°C can be a factor. Degradation can lead to a loss of active compound over the course of the experiment.[1][2][3]

  • Purity of the Compound: Impurities in the this compound sample can interfere with the assay or may not possess the expected bioactivity.

Q2: How can I improve the solubility of this compound in my bioassay?

To enhance solubility and prevent precipitation:

  • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] It's crucial to vortex the diluted solution immediately and thoroughly after adding the this compound stock to the media.[5]

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.

  • Solubility Testing: Before conducting a full experiment, perform a solubility test at your highest desired concentration in the final assay medium. Visually inspect for precipitates under a microscope.

Q3: My this compound stock solution has been stored for a while. Could it have degraded?

Yes, improper storage can lead to degradation. To ensure the integrity of your this compound stock:

  • Storage Conditions: Store stock solutions in anhydrous DMSO in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound from a stock solution immediately before each experiment.

  • Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping the container in foil.

Assay-Related Issues

Q4: My cytotoxicity (e.g., MTT) assay results for this compound are variable between experiments. What could be the cause?

Inconsistencies in cytotoxicity assays can arise from several sources:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to the compound.

  • Incubation Times: The duration of compound exposure and the timing of reagent addition (e.g., MTT) should be precisely controlled.

  • Reagent Preparation and Handling: Ensure that all reagents, including the MTT solution and the solubilization buffer, are properly prepared and protected from light. The formazan crystals must be fully dissolved before reading the absorbance.

  • Metabolic State of Cells: The metabolic activity of cells, which is what the MTT assay measures, can be influenced by factors like passage number and culture conditions. Use cells within a consistent passage number range for all experiments.

Q5: I am not observing a clear dose-response curve in my anti-inflammatory assay with this compound. What should I check?

A lack of a clear dose-response relationship can be due to:

  • Inappropriate Concentration Range: The selected concentrations of this compound may be too high (causing general cytotoxicity) or too low to elicit a measurable anti-inflammatory effect. Conduct a pilot experiment with a broad range of concentrations.

  • Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., fluorescence). Consider using an alternative assay with a different detection method to confirm your results.

  • Timing of Treatment and Stimulation: The timing of this compound pre-treatment relative to the inflammatory stimulus (e.g., LPS) is critical. This timing should be optimized and kept consistent.

Q6: Could the cell line I am using be a source of inconsistency?

Yes, different cell lines can exhibit varying sensitivities to this compound.

  • Cell Line Authentication: Ensure your cell line is what you believe it is and is free from contamination (e.g., mycoplasma).

  • Receptor/Channel Expression: The bioactivity of this compound and related alkaloids is often linked to their interaction with voltage-gated sodium channels. The expression level of these channels can vary between cell lines, influencing the observed effect.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Pipette carefully and avoid the edges of the wells, which are prone to evaporation.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects in Plates To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance.

Issue 2: Batch-to-Batch Variation in this compound Bioactivity

Possible Cause Suggested Solution
Inconsistent this compound Purity/Source If possible, use this compound from the same supplier and lot number for a series of experiments. If changing batches, perform a quality control check to compare the activity of the new batch with the old one.
Variability in Cell Culture Conditions Standardize cell culture conditions, including media composition, serum lot, passage number, and incubator CO₂ and temperature levels.
Changes in Experimental Protocol Strictly adhere to a detailed, written protocol for all experiments. Document any minor deviations.

Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations

Possible Cause Suggested Solution
Solvent (DMSO) Toxicity Perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration is well below this level.
Contamination of this compound Stock Filter-sterilize your this compound stock solution if you suspect microbial contamination.
Synergistic Effects with Media Components Some components of cell culture media can interact with the test compound. While less common, consider if any recent changes to your media formulation coincide with the observed cytotoxicity.

Quantitative Data Summary

Due to the limited availability of published, peer-reviewed quantitative data specifically for this compound, the following tables provide representative data for related aconitum alkaloids and general cytotoxicity values to serve as a reference for experimental design.

Table 1: Cytotoxicity of Related Alkaloids and Other Compounds in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
LappaconitineHEK293 (expressing Nav1.7)Electrophysiology27.67
Compound 1 (Indole derivative)HCT116Crystal Violet22.4
Compound 2 (Indole derivative)HCT116Crystal Violet0.34
DoxorubicinSKOV-3Not specified> IC50 of test compounds
Colchicine DerivativesSKOV-3Not specifiedSignificantly lower than Doxorubicin

Table 2: General Concentration Ranges for In Vitro Bioassays

Assay TypeTypical Concentration RangeConsiderations
Cytotoxicity (e.g., MTT)0.1 - 100 µMA wide range is recommended for initial screening to determine the IC50.
Anti-inflammatory (e.g., LPS-stimulated cytokine release)1 - 50 µMConcentrations should ideally be non-toxic to ensure observed effects are specific to anti-inflammatory activity.
Ion Channel Blocking1 - 300 µMThe effective concentration can vary significantly based on the specific channel subtype and experimental setup.

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. Protocol for Anti-Inflammatory Assay (LPS-induced Cytokine Release)

This protocol measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment with this compound: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells treated only with this compound, only with LPS, and untreated cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any detached cells.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Blocks Na_influx Na+ Influx VGSC->Na_influx Cell_Depolarization Cellular Depolarization Na_influx->Cell_Depolarization Downstream_Signaling Downstream Signaling (e.g., Action Potential Propagation) Cell_Depolarization->Downstream_Signaling

Caption: Proposed mechanism of this compound as a voltage-gated sodium channel blocker.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB NF-κB IkB_p->NFkB releases NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_Expression This compound This compound (Potential Target) This compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

G cluster_2 General Experimental Workflow for In Vitro Bioassays Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Assay_Endpoint Assay-Specific Endpoint Measurement (e.g., MTT, ELISA) Incubation->Assay_Endpoint Data_Analysis Data Analysis (e.g., IC50 Calculation) Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting in vitro bioassays with this compound.

References

Technical Support Center: Ludaconitine Toxicity Reduction Strategies in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ludaconitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in developing and implementing strategies to reduce the toxicity of this compound in your animal studies. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of acute toxicity and mortality in our animal models even at what we anticipate to be therapeutic doses of this compound. What are the primary strategies to mitigate this?

A1: High acute toxicity is a known challenge with diterpenoid alkaloids from the Aconitum genus, including this compound. The primary strategies to reduce its toxicity can be categorized into two main approaches: processing methods to detoxify the compound before administration and co-administration with other ameliorating agents.

  • Processing (Paozhi): Traditional methods, collectively known as "Paozhi," are employed to hydrolyze the highly toxic diester-diterpenoid alkaloids (DDAs) like this compound into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amine alkaloids.[1] This is primarily achieved through methods such as prolonged boiling, steaming under pressure, or soaking. These processes aim to cleave the ester groups at the C8 and C14 positions of the aconitine-type alkaloid structure, which are largely responsible for the potent cardiotoxicity and neurotoxicity.

  • Co-administration with Glycyrrhizae Radix et Rhizoma (Licorice): Co-decoction or co-administration of this compound with licorice (Gancao) is a traditional and effective strategy to reduce its toxicity.[2] The proposed mechanism involves pharmacokinetic interactions where compounds in licorice, such as glycyrrhizic acid and glycyrrhetinic acid, may alter the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby reducing its peak plasma concentration and overall systemic exposure.[2]

Q2: What are the expected changes in the lethal dose (LD50) of this compound after processing?

Below is an illustrative table of how to present such data, which you would need to generate through your own dose-finding and toxicity studies.

Compound Processing Method Animal Model Route of Administration Unprocessed LD50 (mg/kg) Processed LD50 (mg/kg) Fold Decrease in Toxicity
This compoundProlonged Boiling (e.g., 2 hours)MouseOral (p.o.)[Experimental Value][Experimental Value][Calculated Value]
This compoundPressure Steaming (e.g., 121°C, 1 hr)MouseIntraperitoneal (i.p.)[Experimental Value][Experimental Value][Calculated Value]
This compoundCo-decoction with Licorice (1:1 ratio)RatOral (p.o.)[Experimental Value][Experimental Value][Calculated Value]

Note: These are placeholder values. Researchers must determine the LD50 experimentally for their specific conditions.

Troubleshooting Guides

Problem: My processed this compound still shows significant toxicity.

  • Troubleshooting Steps:

    • Verify the Efficacy of Processing: The degree of detoxification is dependent on the processing time, temperature, and method. It is crucial to analytically confirm the chemical conversion of this compound (a DDA) to its less toxic monoester derivatives. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to quantify the remaining this compound and the formation of its hydrolyzed products.

    • Optimize Processing Parameters: If significant amounts of unprocessed this compound remain, consider increasing the duration of boiling or the time and pressure of steaming. A systematic study to optimize these parameters is recommended.

    • Ensure Homogeneity: Ensure that the processing is uniform throughout the batch of this compound.

Problem: How do I design an experiment to test the effectiveness of a detoxification protocol?

  • Experimental Workflow:

    experimental_workflow cluster_preparation Preparation cluster_dosing Dose Administration cluster_assessment Toxicity Assessment raw Unprocessed this compound dose_groups Animal Groups (e.g., Mouse, Rat) - Control - Unprocessed - Processed - Co-administered raw->dose_groups processed Processed this compound (e.g., Boiled, Steamed) processed->dose_groups co_admin This compound + Glycyrrhiza co_admin->dose_groups ld50 LD50 Determination dose_groups->ld50 clinical Clinical Signs (e.g., behavior, weight loss) dose_groups->clinical biochem Biochemical Analysis (e.g., cardiac enzymes, liver function) dose_groups->biochem histopath Histopathology (e.g., heart, liver, kidney) dose_groups->histopath

    Caption: Experimental workflow for evaluating this compound detoxification strategies.

Experimental Protocols

Protocol 1: Detoxification of this compound by Prolonged Boiling

  • Dissolve this compound: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Boiling: Place the solution in a round-bottom flask equipped with a reflux condenser. Heat the solution to a rolling boil and maintain for a specified duration (e.g., 1, 2, or 4 hours).

  • Sampling: At each time point, withdraw an aliquot for chemical analysis and a separate aliquot for in vivo toxicity testing.

  • Chemical Analysis: Use a validated HPLC-MS method to quantify the concentration of this compound and its primary hydrolysis products.

  • In Vivo Toxicity: Administer the processed solutions at various doses to different groups of animals (e.g., mice) to determine the LD50 for each processing duration.

Protocol 2: Acute Toxicity (LD50) Determination

  • Animal Model: Use a standard animal model such as adult male and female ICR mice, weighing 18-22g.

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Dose Groups: For each compound (unprocessed, processed this compound), establish at least five dose groups with a minimum of 10 animals per group (5 male, 5 female). The doses should be selected based on a preliminary range-finding study.

  • Administration: Administer the test substance via the desired route (e.g., oral gavage or intraperitoneal injection) in a fixed volume.

  • Observation: Observe the animals continuously for the first 4 hours after administration and then at regular intervals for 14 days. Record all signs of toxicity and mortality.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit analysis.

Signaling Pathways

The primary toxic mechanism of Aconitum alkaloids like this compound involves the persistent activation of voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium and neurons. [3] This leads to a constant influx of sodium ions, causing membrane depolarization and ultimately leading to arrhythmias, paralysis, and other toxic effects. Processing methods that hydrolyze the ester groups on this compound reduce its binding affinity to VGSCs, thereby decreasing its toxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular vgsc Voltage-Gated Sodium Channel depol Persistent Depolarization vgsc->depol Na+ Influx luda_un This compound (Unprocessed) luda_un->vgsc High Affinity Binding luda_pro This compound (Processed) luda_pro->vgsc Low Affinity Binding arrhythmia Arrhythmia depol->arrhythmia paralysis Paralysis depol->paralysis

References

Technical Support Center: Optimization of Reaction Conditions for Ludaconitine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Ludaconitine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for aconitine-type alkaloids like this compound?

A1: The most common derivatization strategies for aconitine-type alkaloids, which are often necessary for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), typically involve acylation, and esterification to modify the functional groups of the molecule. These modifications can improve volatility, enhance thermal stability, and provide better chromatographic separation. For instance, the modification of the C4 acetamidobenzoate side chains and the 20-N position are common targets for creating derivatives.[1]

Q2: I am not getting any product from my derivatization reaction. What are the possible causes?

A2: A complete lack of product can be due to several factors:

  • Inactive Reagents: Derivatization reagents, especially acylating and silylating agents, can be sensitive to moisture and may degrade over time. It is crucial to use fresh or properly stored reagents.

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed at an appreciable rate, while others may need to be cooled to prevent degradation of reactants or products.

  • Poor Solubility: this compound and the derivatizing agent must be mutually soluble for the reaction to occur. The choice of solvent is therefore critical.

  • Presence of Inhibitors: Your sample may contain impurities that inhibit the reaction. Sample clean-up prior to derivatization is recommended.

Q3: My reaction is producing multiple products, leading to a complex chromatogram. How can I improve the selectivity?

A3: The formation of multiple products suggests a lack of selectivity in the derivatization reaction. To address this, consider the following:

  • Protecting Groups: this compound has multiple reactive sites. It may be necessary to use protecting groups to selectively block certain functional groups while derivatizing the target site.

  • Milder Reaction Conditions: Harsher conditions (e.g., high temperatures, strong catalysts) can lead to side reactions. Try lowering the reaction temperature or using a less reactive derivatizing agent.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the derivatizing agent can sometimes lead to multiple derivatizations on the same molecule.

Q4: The yield of my desired derivative is consistently low. How can I optimize the reaction for a better yield?

A4: Low yield is a common issue that can be addressed by systematically optimizing the reaction conditions. Key parameters to investigate include:

  • Catalyst: For reactions like esterification, an acid catalyst is often required. The choice and concentration of the catalyst can significantly impact the yield.

  • Reaction Time and Temperature: A time-course study can help determine the optimal reaction duration to maximize product formation while minimizing degradation. Similarly, optimizing the temperature is crucial.

  • Solvent: The polarity of the solvent can influence the reaction rate and equilibrium position. Experiment with different solvents to find the one that gives the best results.

  • Removal of Byproducts: In equilibrium reactions like esterification, removing byproducts (e.g., water) can shift the equilibrium towards the product side and improve the yield.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low product yield Reagent degradation (moisture sensitivity)Use fresh, anhydrous reagents and solvents. Store reagents under inert gas (e.g., argon or nitrogen).
Low reaction temperatureGradually increase the reaction temperature in increments of 10°C and monitor the reaction progress.
Insufficient reaction timeRun a time-course experiment, analyzing aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time.
Inappropriate solventTest a range of solvents with different polarities (e.g., dichloromethane, acetonitrile, dimethylformamide) to ensure all reactants are fully dissolved.
Formation of multiple products Reaction temperature is too highLower the reaction temperature to minimize side reactions and improve selectivity.
Excess derivatizing agentUse a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the derivatizing agent.
Non-selective reactionConsider using protecting groups for more reactive functional groups on the this compound molecule.
Product degradation Extended reaction time or high temperatureOptimize the reaction time and temperature to find a balance between reaction completion and product stability.
Presence of water or oxygenConduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
Incomplete reaction Insufficient catalystIf the reaction is catalyzed, try increasing the catalyst loading.
Reversible reactionIf the reaction is reversible (e.g., esterification), consider removing byproducts as they are formed (e.g., using a Dean-Stark apparatus to remove water).

Experimental Protocols

Below are generalized experimental protocols for acylation and esterification that can be adapted for this compound derivatization. Note: These are starting points and may require significant optimization for your specific application.

General Protocol for Acylation of Aconitine Alkaloids

This protocol is a general guideline for the acylation of hydroxyl or amine functionalities.

  • Preparation: In a dry reaction vial under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Base: Add a suitable base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride, benzoyl chloride) dropwise to the solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by chromatography if necessary.

General Protocol for Esterification of Aconitine Alkaloids

This protocol is a general guideline for the esterification of carboxylic acid functionalities that might be introduced to the alkaloid scaffold or for the direct esterification of hydroxyl groups.

  • Preparation: In a round-bottom flask, dissolve this compound (or a carboxylic acid-containing derivative) and the corresponding alcohol/carboxylic acid in a suitable solvent (e.g., toluene, dichloromethane).

  • Addition of Catalyst: Add an acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve this compound in Anhydrous Solvent add_reagents Add Derivatizing Agent & Catalyst/Base prep->add_reagents react Stir/Heat under Inert Atmosphere add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify analyze Analyze Final Product (GC-MS, HPLC, NMR) purify->analyze troubleshooting_logic cluster_yield_issues Low/No Yield Troubleshooting cluster_purity_issues Purity Issues Troubleshooting start Start Derivatization check_yield Is Product Yield Acceptable? start->check_yield check_purity Is Product Purity Acceptable? check_yield->check_purity Yes reagents Check Reagent Activity & Purity check_yield->reagents No side_reactions Lower Reaction Temp check_purity->side_reactions No end Successful Derivatization check_purity->end Yes conditions Optimize Temp, Time, & Solvent reagents->conditions catalyst Adjust Catalyst Concentration conditions->catalyst catalyst->start stoichiometry Adjust Reagent Stoichiometry side_reactions->stoichiometry purification Optimize Purification Method stoichiometry->purification purification->start

References

Validation & Comparative

"comparative analysis of Ludaconitine and aconitine on sodium channels"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ludaconitine and Aconitine on Sodium Channels

For the purposes of this comparative analysis, this compound is represented by the closely related and more extensively studied diterpenoid alkaloid, Lappaconitine. Both are C18 diterpenoid alkaloids and share a similar structural framework, in contrast to the C19 structure of Aconitine. This substitution is made to provide a data-rich comparison based on available scientific literature.

Introduction

This compound and Aconitine are structurally related diterpenoid alkaloids derived from plants of the Aconitum species. Despite their structural similarities, they exhibit markedly different effects on voltage-gated sodium channels (Nav), critical components in the generation and propagation of action potentials in excitable cells. While Aconitine is a well-known sodium channel activator, leading to persistent channel opening and cellular hyperexcitability, Lappaconitine (representing this compound) acts as a sodium channel blocker. This guide provides a detailed comparative analysis of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Aconitine functions as a partial agonist of voltage-gated sodium channels.[1] It binds to the neurotoxin binding site 2 on the alpha subunit of the channel, which leads to a hyperpolarizing shift in the voltage-dependence of activation and inhibits the transition from the open to the inactive state.[1][2] This results in prolonged channel opening, a persistent influx of sodium ions, and membrane depolarization, ultimately causing hyperexcitability in tissues like neurons and cardiac muscle.[1]

In contrast, Lappaconitine also binds to the neurotoxin binding site 2 but acts as an irreversible blocker of the sodium channel pore.[3] Unlike Aconitine, Lappaconitine does not cause a significant shift in the voltage-dependence of activation or inactivation but prevents ion conduction through the channel. Its blocking effect is slow in onset and not easily reversible.

Quantitative Comparison of Effects on Sodium Channels

The following table summarizes the quantitative data on the effects of Lappaconitine and Aconitine on various voltage-gated sodium channel subtypes.

ParameterLappaconitineAconitineSodium Channel Subtype(s)Reference
IC50 27.67 µmol/L59.30 µmol/LNav1.7
Kd Not Reported1.2 µMrat Nav1.2
Effective Concentration 100 µM inhibited Nav1.3 (46%), Nav1.4 (38%), Nav1.5 (29%), and Nav1.8 (22%)30-100 µM (partial agonist activity)human Nav1.5
Effect on Activation No significant effectHyperpolarizing shift of ~20-50 mVNeuroblastoma cells, frog skeletal muscle
Effect on Inactivation No significant effectSlows fast inactivation, shifts steady-state inactivation by ~20 mVNeuroblastoma cells, frog skeletal muscle
Mode of Action Irreversible BlockerPartial Agonist/ActivatorGeneral
Binding Site Neurotoxin Binding Site 2Neurotoxin Binding Site 2General

Experimental Protocols

The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp electrophysiology technique . A detailed methodology is outlined below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents flowing through sodium channels in the membrane of a single cell and to characterize the effects of this compound (represented by Lappaconitine) and Aconitine on these currents.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing a specific human sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions (37°C, 5% CO2).

  • Cells are plated onto glass coverslips 24-48 hours before the experiment to allow for adherence.

Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are fabricated using a micropipette puller.

  • The microelectrode is filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • The microelectrode is mounted on a micromanipulator and carefully brought into contact with the membrane of a selected cell.

  • A giga-ohm seal is formed between the electrode tip and the cell membrane by applying gentle suction.

  • The membrane patch under the electrode is ruptured by a brief pulse of suction, establishing the whole-cell configuration, which allows for electrical access to the entire cell membrane.

  • The cell is held at a holding potential of -70 mV to -90 mV.

  • Sodium currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Currents are recorded using an amplifier, filtered, and digitized for analysis.

Drug Application:

  • A baseline recording of sodium currents is established.

  • Lappaconitine or Aconitine is dissolved in the external solution to the desired concentration and applied to the cell via the superfusion system.

  • The effects of the compound on the sodium current amplitude and gating kinetics are recorded over time until a steady-state effect is observed.

Data Analysis:

  • The peak sodium current amplitude is measured before and after drug application to determine the percentage of inhibition.

  • Dose-response curves are generated by applying a range of drug concentrations to determine the IC50 value.

  • Voltage protocols are used to assess the effects of the compounds on the voltage-dependence of activation and steady-state inactivation.

Visualizations

Signaling Pathway Diagrams

Aconitine_Mechanism Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Neurotoxin Site 2) Aconitine->Nav_Channel Binds to Open_State Prolonged Open State Nav_Channel->Open_State Stabilizes Na_Influx Persistent Na+ Influx Open_State->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability

Caption: Mechanism of Aconitine as a sodium channel activator.

Lappaconitine_Mechanism Lappaconitine Lappaconitine Nav_Channel Voltage-Gated Sodium Channel (Neurotoxin Site 2) Lappaconitine->Nav_Channel Binds to Blocked_Pore Blocked Pore Nav_Channel->Blocked_Pore Irreversibly Blocks No_Na_Influx Inhibition of Na+ Influx Blocked_Pore->No_Na_Influx No_AP Blocked Action Potential No_Na_Influx->No_AP

Caption: Mechanism of Lappaconitine as a sodium channel blocker.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis Culture_Cells Culture HEK293 cells expressing Nav subtype Plate_Cells Plate cells on coverslips Culture_Cells->Plate_Cells Mount_Coverslip Mount coverslip in recording chamber Form_Giga_Seal Form Giga-ohm seal with patch pipette Mount_Coverslip->Form_Giga_Seal Whole_Cell Establish whole-cell configuration Form_Giga_Seal->Whole_Cell Record_Baseline Record baseline Na+ currents Whole_Cell->Record_Baseline Apply_Drug Apply Aconitine or Lappaconitine Record_Baseline->Apply_Drug Record_Effect Record effect on Na+ currents Apply_Drug->Record_Effect Data_Analysis Analyze data for IC50, gating changes Record_Effect->Data_Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound (represented by Lappaconitine) and Aconitine, despite their structural relation, exhibit opposing effects on voltage-gated sodium channels. Aconitine acts as an activator, promoting a persistent open state and leading to cellular hyperexcitability. In contrast, Lappaconitine is an irreversible blocker, inhibiting sodium ion influx. This comparative analysis, supported by quantitative data and detailed experimental protocols, highlights their distinct pharmacological profiles, which is of critical importance for research into novel therapeutics targeting sodium channels and for understanding the toxicology of Aconitum alkaloids.

References

In Vivo Validation of Ludaconitine's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature predominantly focuses on Lappaconitine (LA) and its derivatives rather than "Ludaconitine." This guide will present the available in vivo data for potent anti-inflammatory derivatives of Lappaconitine, specifically compounds designated as Compound A4 and Compound 6 , as a proxy for the requested topic. This comparison guide evaluates the anti-inflammatory efficacy of these Lappaconitine derivatives against the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory properties of Lappaconitine derivatives and Diclofenac have been validated in established preclinical models of acute inflammation. This section summarizes the key quantitative findings from these studies.

Lappaconitine Derivatives in LPS-Induced Acute Lung Injury (ALI)

Lappaconitine derivatives have demonstrated significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, a severe inflammatory condition of the lungs.

Table 1: Effect of Lappaconitine Derivatives on Pro-Inflammatory Cytokines in LPS-Induced ALI in Mice

Treatment GroupDose (mg/kg)TNF-α ReductionIL-6 ReductionIL-1β Reduction
Compound A4 5SignificantSignificantSignificant
10SignificantSignificantSignificant
15SignificantSignificantSignificant
Compound 6 Not SpecifiedPotent InhibitionPotent InhibitionPotent Inhibition

Note: The cited studies demonstrated a dose-dependent and significant reduction in cytokine levels but did not always provide specific percentage reductions. The term "Significant" indicates a statistically significant decrease compared to the LPS-only control group.[1][2][3][4]

Diclofenac in Carrageenan-Induced Paw Edema

Diclofenac, a standard NSAID, has been extensively studied in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.

Table 2: Effect of Diclofenac on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Maximum Inhibition of Edema (%)Time to Maximum Inhibition (hours)
Diclofenac 556.17 ± 3.892
2071.82 ± 6.533

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

LPS-Induced Acute Lung Injury (ALI) in Mice (for Lappaconitine Derivatives)
  • Animal Model: Male ICR mice.

  • Induction of ALI: Mice are anesthetized, and a small incision is made in the neck to expose the trachea. Lipopolysaccharide (LPS) from E. coli (5 mg/kg) is instilled intratracheally to induce lung inflammation.

  • Drug Administration: Lappaconitine derivative A4 (5, 10, or 15 mg/kg) is administered orally as a pretreatment before LPS instillation.

  • Sample Collection: 6-12 hours post-LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and protein concentration (an indicator of lung permeability). Lung tissues are harvested for histological analysis and measurement of inflammatory mediators.

  • Measurement of Inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF and lung homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Lung tissue is also analyzed for myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

  • Histological Analysis: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including inflammatory cell infiltration, alveolar hemorrhage, and interstitial edema.[1]

Carrageenan-Induced Paw Edema in Rats (for Diclofenac)
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Drug Administration: Diclofenac (5 or 20 mg/kg) is administered orally 60 minutes prior to the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan administration.

  • Calculation of Inflammation Inhibition: The percentage inhibition of edema is calculated for the drug-treated groups compared to the control group (vehicle-treated).

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Lappaconitine derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 LPS-Induced Acute Lung Injury Model LPS LPS Instillation ALI Acute Lung Injury LPS->ALI Measurements Measurement of Inflammatory Markers (TNF-α, IL-6, IL-1β) ALI->Measurements Histology Histological Analysis ALI->Histology Treatment Lappaconitine Derivative A4/6 (Oral Administration) Treatment->ALI Inhibits

Experimental workflow for in vivo testing of Lappaconitine derivatives.

G cluster_1 NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates MKK MKK3/6, MKK4/7 MAPKKK->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 activates AP1->Nucleus translocates to Lappaconitine Lappaconitine Derivatives Lappaconitine->IKK inhibit Lappaconitine->MKK inhibit

Inhibition of NF-κB and MAPK signaling by Lappaconitine derivatives.

References

A Comparative Guide to Analytical Methods for Diterpenoid Alkaloid Quantification: A Case Study on Ludaconitine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methodologies for the quantification of diterpenoid alkaloids, using methods validated for Lappaconitine as a proxy for Ludaconitine due to the current lack of published, validated methods specific to this compound. The structural similarity between these C19-diterpenoid alkaloids allows for the adaptation and cross-validation of these methods for this compound analysis. The presented data and protocols are synthesized from established analytical method validation studies.

The two techniques compared are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide will detail their experimental protocols and performance data to assist researchers in selecting the most appropriate method for their specific needs.

Experimental Workflows

A critical step in drug analysis is the validation of the analytical method to ensure reliability and reproducibility. When multiple methods are available, cross-validation is essential to confirm that the data is comparable across different analytical platforms.

cluster_0 Method A (e.g., HPLC-DAD) cluster_1 Method B (e.g., UPLC-MS/MS) A_Prep Sample Preparation A_Analysis HPLC-DAD Analysis A_Prep->A_Analysis A_Data Data Acquisition A_Analysis->A_Data Compare Statistical Comparison A_Data->Compare Results A B_Prep Sample Preparation B_Analysis UPLC-MS/MS Analysis B_Prep->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Data->Compare Results B Conclusion Method Comparability Assessment Compare->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

A typical analytical workflow involves several key stages from sample preparation to data analysis. While the specific parameters differ, the overall process is similar for both HPLC and UPLC-MS/MS methods.

Sample Sample Collection (e.g., Biological Matrix) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Inject Injection into Chromatography System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (DAD or MS/MS) Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze

Caption: Typical experimental workflow for this compound analogue analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method is crucial for accurate quantification. This section provides a comparative summary of the performance of a representative HPLC-DAD and a UPLC-MS/MS method based on published validation data for Lappaconitine.

ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **>0.9990.9979
Limit of Detection (LOD) 0.001 µg/mL0.04 ng/mL
Limit of Quantification (LOQ) 0.005 µg/mL0.1 ng/mL
Precision (%RSD) <2%<14%
Accuracy / Recovery (%) 98 - 100.6%90.1 - 107.2%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature for Lappaconitine.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of diterpenoid alkaloids in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 35:30:35 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of the analytical standard is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: For dosage forms, a representative amount of the powdered sample is accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of diterpenoid alkaloids in complex biological matrices like blood or plasma.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)[1].

  • Mobile Phase: A gradient elution using a mixture of 10 mmol/L ammonium acetate with 0.1% formic acid in water (A) and acetonitrile (B)[1].

  • Flow Rate: 0.4 mL/min[1].

  • Column Temperature: 30°C[1].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Standard Preparation: A stock solution of the analytical standard and an internal standard (e.g., Khasianine) are prepared and serially diluted to create calibration standards in the appropriate biological matrix.

  • Sample Preparation: A protein precipitation method is typically used for biological samples. An aliquot of the sample (e.g., blood) is mixed with a precipitating agent like acetonitrile, vortexed, and centrifuged. The supernatant is then collected for injection.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of diterpenoid alkaloids.

  • HPLC-DAD is a robust and cost-effective method suitable for the analysis of samples with moderate to high concentrations of the analyte, such as in pharmaceutical formulations.

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low detection limits are required, and the sample matrix is complex.

The cross-validation of these methods is a crucial step to ensure data integrity and comparability across different analytical platforms and research applications. Researchers aiming to quantify this compound should consider adapting and validating these methods for their specific requirements.

References

Structural Activity Relationship (SAR) Studies of Ludaconitine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Ludaconitine analogs is currently challenging due to the limited availability of public-domain research focused specifically on the synthesis and biological evaluation of a series of these specific compounds. While this compound belongs to the broader class of C20-diterpenoid alkaloids, detailed structure-activity relationship (SAR) studies with quantitative data for multiple this compound analogs against various cell lines are not readily found in the surveyed scientific literature.

The exploration of diterpenoid alkaloids, including the aconitine-type alkaloids to which this compound is related, is an active area of research in the quest for novel therapeutic agents, particularly in oncology. These complex natural products have shown a range of biological activities, but SAR studies are often focused on more abundant or synthetically accessible members of the class.

This guide, therefore, will address the core requirements of the user's request by providing a framework for such a comparative study and presenting available information on closely related diterpenoid alkaloids to illustrate the principles of SAR in this compound class.

Comparison of Biological Activity of Diterpenoid Alkaloid Analogs

While specific data for a series of this compound analogs is unavailable, research on other diterpenoid alkaloids provides insights into the structural modifications that can impact cytotoxicity. For instance, studies on aconitine-type C19-diterpenoid alkaloids have revealed that modifications at specific positions on the complex ring system can significantly alter their biological activity.

To facilitate future comparative analysis of this compound analogs, the following table structure is proposed for the presentation of quantitative data.

CompoundModification(s)Cell LineIC50 (µM)Citation
This compound (Reference Compound)e.g., A549N/A[Data Not Available]
Analog 1 e.g., Substitution at C-1e.g., A549N/A[Data Not Available]
Analog 2 e.g., Alteration of the N-ethyl groupe.g., A549N/A[Data Not Available]
Analog 3 e.g., Modification of the ester functionalitiese.g., A549N/A[Data Not Available]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocols

The evaluation of the cytotoxic activity of novel compounds is a critical step in drug discovery. The following is a generalized protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of potential anticancer agents.

MTT Assay for Cytotoxicity Screening

1. Cell Culture:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent like DMSO.

  • A series of dilutions of the test compound are prepared in the culture medium.

  • The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to each well.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plates are incubated for a further 48 or 72 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in SAR studies.

experimental_workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis This compound This compound Modification Chemical Modification This compound->Modification Analogs This compound Analogs Modification->Analogs Treatment Treatment with Analogs Analogs->Treatment CellLines Cancer Cell Lines (e.g., A549, MCF-7) CellLines->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Compound Identification of Lead Compound SAR->Lead_Compound

Caption: Experimental workflow for SAR studies of this compound analogs.

sar_logic Start This compound Core Structure Mod1 Modification at R1 Start->Mod1 Mod2 Modification at R2 Start->Mod2 Mod3 Modification at R3 Start->Mod3 Activity1 Increased Activity Mod1->Activity1 e.g., Electron-withdrawing group Activity2 Decreased Activity Mod2->Activity2 e.g., Bulky substituent Activity3 No Change Mod3->Activity3

Caption: Logical relationships in a hypothetical SAR study.

Disclaimer: The information provided in this guide is for illustrative purposes. The lack of specific published data on this compound analogs prevents a direct comparative analysis. Researchers are encouraged to consult primary scientific literature for the most current and detailed information on diterpenoid alkaloid research.

Validating Analgesic Targets for Ludaconitine: A Comparative Guide Utilizing Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ludaconitine, a diterpenoid alkaloid derived from plants of the Aconitum genus, represents a promising candidate for the development of novel analgesic drugs. While direct target validation studies for this compound using knockout mouse models are not yet available in the public domain, its structural similarity to other well-characterized Aconitum alkaloids, such as Bulleyaconitine A and Lappaconitine, strongly suggests a mechanism of action involving the modulation of voltage-gated sodium channels (Navs). This guide provides a comparative overview of the validation of key Nav channels, specifically Nav1.7 and Nav1.8, as analgesic targets, utilizing data from knockout mouse model studies. This information serves as a foundational framework for the potential target validation of this compound.

Likely Molecular Targets of this compound

Aconitum alkaloids are well-documented modulators of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons, including those involved in pain signaling. Several subtypes of Nav channels are preferentially expressed in the peripheral nervous system and have been identified as key players in nociception.

  • Nav1.7: This channel is considered a critical regulator of pain thresholds. Gain-of-function mutations in the gene encoding Nav1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. Related Aconitum alkaloids, such as Bulleyaconitine A, have been shown to preferably block Nav1.7.[1]

  • Nav1.8: Predominantly expressed in nociceptive primary sensory neurons, Nav1.8 plays a significant role in inflammatory and neuropathic pain states.[2][3] Studies with related compounds suggest that this channel is also a likely target for Aconitum alkaloids.[1]

  • Nav1.3: While typically expressed during embryonic development, Nav1.3 can be re-expressed in adult sensory neurons after nerve injury, contributing to neuropathic pain. Bulleyaconitine A has also been shown to block Nav1.3.[1]

Given the strong evidence for Nav channel modulation by structurally similar compounds, this guide will focus on the validation of Nav1.7 and Nav1.8 as analgesic targets using knockout mouse models.

Comparative Data from Knockout Mouse Studies

The following tables summarize quantitative data from studies utilizing Nav1.7 and Nav1.8 knockout mice to investigate their role in pain perception. These data provide a benchmark for what could be expected from future studies validating the target of this compound.

Table 1: Phenotypic Comparison of Nav1.7 and Nav1.8 Knockout Mice in Nociceptive Assays
Pain Modality Assay Nav1.7 Knockout Phenotype Nav1.8 Knockout Phenotype Reference Compound Effect (e.g., Morphine)
Acute Thermal Pain Hot Plate TestIncreased latency to paw lick/jumpNormal to slightly increased latencyIncreased latency
Hargreaves TestIncreased paw withdrawal latencyNormal to slightly increased latencyIncreased latency
Acute Mechanical Pain Von Frey Filament TestNormal to slightly decreased sensitivityDecreased sensitivity to high-threshold stimuliIncreased withdrawal threshold
Inflammatory Pain Formalin Test (Phase I)Reduced flinching/lickingReduced flinching/lickingReduced flinching/licking
Formalin Test (Phase II)Significantly reduced flinching/lickingSignificantly reduced flinching/lickingReduced flinching/licking
Complete Freund's Adjuvant (CFA)Attenuated thermal and mechanical hyperalgesiaAttenuated thermal and mechanical hyperalgesiaReverses hyperalgesia
Neuropathic Pain Spared Nerve Injury (SNI)Delayed development of mechanical allodyniaAttenuated mechanical allodyniaReverses allodynia
Chronic Constriction Injury (CCI)Reduced thermal and mechanical hyperalgesiaReduced thermal and mechanical hyperalgesiaReverses hyperalgesia

Note: The specific outcomes can vary depending on the genetic background of the mice and the specific knockout strategy employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess pain phenotypes in knockout mouse models.

Hot Plate Test (for Acute Thermal Pain)
  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.

    • Gently place the mouse on the heated surface.

    • Start a timer immediately.

    • Observe the mouse for nociceptive responses, typically paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used, after which the mouse is removed from the plate regardless of its response.

  • Data Analysis: Compare the mean latencies between knockout and wild-type littermate control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Von Frey Filament Test (for Mechanical Sensitivity)
  • Apparatus: A set of calibrated von Frey filaments with varying bending forces (in grams). The mouse is placed on a wire mesh platform allowing access to the plantar surface of the hind paws.

  • Procedure:

    • Acclimatize the mouse to the testing apparatus for at least 15-30 minutes.

    • Beginning with a filament of low force, apply the filament to the plantar surface of the hind paw until it just buckles.

    • Hold the filament in place for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used. This is repeated for several stimuli after the first response.

  • Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon. Compare the mean thresholds between knockout and wild-type groups.

Formalin Test (for Inflammatory Pain)
  • Procedure:

    • Acclimatize the mouse to an observation chamber for at least 30 minutes.

    • Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

    • Immediately return the mouse to the observation chamber and start a timer.

    • Observe the mouse's behavior and record the cumulative time spent flinching, licking, or biting the injected paw.

    • The observation period is typically divided into two phases: Phase I (0-5 minutes), representing acute nociception, and Phase II (15-40 minutes), representing inflammatory pain.

  • Data Analysis: Compare the total time spent in nociceptive behaviors during each phase between knockout and wild-type mice.

Visualizing the Proposed Signaling and Workflow

To better understand the proposed mechanism of action and the experimental approach, the following diagrams are provided.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor Noxious_Stimuli->Nociceptor Nav1_7 Nav1.7 Nociceptor->Nav1_7 Initiation Nav1_8 Nav1.8 Nociceptor->Nav1_8 Propagation Action_Potential Action Potential Propagation Nav1_7->Action_Potential Nav1_8->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Synaptic Transmission Brain Brain Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception This compound This compound (Proposed) This compound->Nav1_7 Block This compound->Nav1_8 Block

Proposed mechanism of this compound action on pain signaling.

Knockout_Mouse_Workflow start Generate Knockout Mouse (e.g., Nav1.7-/-) genotyping Genotyping to Confirm Gene Deletion start->genotyping breeding Breeding Colony (KO vs. WT Littermates) genotyping->breeding behavioral Behavioral Phenotyping (Pain Assays) breeding->behavioral electro Electrophysiology (DRG Neuron Recordings) breeding->electro histo Histology and Immunohistochemistry breeding->histo data Data Analysis and Comparison behavioral->data electro->data histo->data conclusion Conclusion on Target Validity data->conclusion

Experimental workflow for validating a drug target using knockout mice.

Conclusion and Future Directions

The validation of Nav1.7 and Nav1.8 as crucial mediators of pain through the use of knockout mouse models provides a robust framework for assessing the analgesic potential of this compound. The data consistently demonstrate that the absence of these channels leads to a significant reduction in pain perception across various modalities, particularly in inflammatory and neuropathic pain models.

Future research should focus on directly testing the effects of this compound on wild-type and Nav1.7/Nav1.8 knockout mice. A comparative study demonstrating that the analgesic effects of this compound are diminished or absent in knockout animals would provide strong evidence for its mechanism of action and validate these channels as its primary targets. Such studies are essential for the continued development of this compound as a next-generation analgesic with a well-defined molecular target.

References

Comparative Pharmacokinetics of Aconitum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of prominent Aconitum alkaloids, offering insights into their absorption, distribution, metabolism, and excretion. This guide provides a comparative summary of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of analytical workflows to support further research and development.

While specific comparative pharmacokinetic data for different formulations of Ludaconitine remains elusive in publicly available literature, a wealth of information exists for other structurally related and pharmacologically significant Aconitum alkaloids. This guide provides a comparative overview of the pharmacokinetics of three key alkaloids: Aconitine, Benzoylaconine, and Aconine, based on oral administration studies in rats. Understanding the pharmacokinetic behavior of these compounds is crucial for the development of safer and more effective therapeutic agents derived from Aconitum species.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Aconitine, Benzoylaconine, and Aconine after oral administration in rats. These parameters provide a quantitative comparison of how these alkaloids are processed in the body.

Pharmacokinetic ParameterAconitine (AC)Benzoylaconine (BAC)Aconine (ACN)
Tmax (h) 0.31 ± 0.170.31 ± 0.17-
Cmax (ng/mL) 10.993.994.29
t1/2 (h) 1.419.493.32
Primary Excretion Route UrineFecesUrine

Data sourced from a study on the biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats[1].

Experimental Protocols

The pharmacokinetic data presented above were obtained through rigorous experimental procedures. The following is a detailed description of the methodologies employed in the cited study.

Animal Studies

Sprague-Dawley rats were used for the in vivo pharmacokinetic experiments. The alkaloids were administered orally. Blood samples were collected at predetermined time points to analyze the plasma concentrations of the alkaloids. For tissue distribution studies, various organs were collected at different time intervals after oral administration. Urine and feces were also collected to determine the excretion routes.[1]

Sample Preparation and Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of the Aconitum alkaloids in rat plasma and other biological matrices.[2] The sample preparation typically involves the following steps:

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Protein Precipitation/Liquid-Liquid Extraction: To remove proteins and other interfering substances, a protein precipitation step using an organic solvent (e.g., acetonitrile) or a liquid-liquid extraction is performed.

  • LC-MS/MS Analysis: The prepared samples are then injected into the LC-MS/MS system for quantification of the alkaloids. The method is validated for linearity, precision, accuracy, recovery, and matrix effect.[2]

The following diagram illustrates a typical experimental workflow for the pharmacokinetic analysis of Aconitum alkaloids in rat plasma.

experimental_workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analysis oral_admin Oral Administration of Alkaloids to Rats blood_sampling Serial Blood Sampling oral_admin->blood_sampling centrifugation Centrifugation to Obtain Plasma blood_sampling->centrifugation extraction Protein Precipitation or Liquid-Liquid Extraction centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein1 Signaling Protein 1 receptor->protein1 alkaloid Aconitum Alkaloid alkaloid->receptor protein2 Signaling Protein 2 protein1->protein2 transcription_factor Transcription Factor protein2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

References

A Head-to-Head Comparison of Ludaconitine and Lappaconitine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Lappaconitine: A Profile of its Analgesic Activity

Lappaconitine is a C18-diterpenoid alkaloid extracted from plants of the Aconitum species.[1][2] It has been used as a pain relief medicine for many years, particularly in China.[1][3] Clinical and preclinical studies have demonstrated its efficacy in various types of pain, including neuropathic pain, inflammatory pain, and postoperative pain.[1]

Quantitative Analysis of Analgesic Efficacy

The analgesic effects of Lappaconitine have been quantified in several standard preclinical pain models. The following table summarizes key efficacy data.

Pain ModelSpeciesRoute of AdministrationKey Efficacy ParameterValueReference
Acetic Acid-Induced WrithingMiceSubcutaneous (s.c.)ED503.5 mg/kg
Formaldehyde TestMiceSubcutaneous (s.c.)ED502.3 mg/kg
Spinal Nerve Ligation (Neuropathic Pain)RatSubcutaneous (s.c.)ED50 (Mechanical Allodynia)1.1 mg/kg
Spinal Nerve Ligation (Neuropathic Pain)RatSubcutaneous (s.c.)ED50 (Thermal Hyperalgesia)1.6 mg/kg
Spinal Nerve Ligation (Neuropathic Pain)RatIntrathecal (i.t.)ED50 (Mechanical Allodynia)0.8 µg
Bone Cancer PainRatSubcutaneous (s.c.)ED50 (Mechanical Allodynia)2.0 mg/kg

Note: Corresponding data for Ludaconitine in these pain models could not be found in the reviewed literature.

Experimental Protocols in Pain Models

The evaluation of analgesic drugs relies on standardized preclinical models that simulate different aspects of clinical pain. The following are detailed methodologies for key experiments in which Lappaconitine has been assessed.

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain.

  • Animals: Male Kunming mice (18-22 g) are typically used.

  • Procedure:

    • Animals are acclimatized to the experimental environment.

    • Lappaconitine or a vehicle control is administered, usually via subcutaneous or intraperitoneal injection.

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally (typically 0.1 mL per 10 g of body weight).

    • Immediately after the acetic acid injection, the mice are placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, usually 15-20 minutes.

  • Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.

Hot Plate Test

This model assesses the response to thermal pain and is indicative of central analgesic activity.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The baseline pain threshold is determined for each animal by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

    • Animals that do not meet the baseline criteria are excluded.

    • Lappaconitine or a vehicle is administered.

    • At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is determined by the increase in the pain threshold (latency to respond) compared to the baseline measurement.

Formalin Test

This model is used to study both acute and persistent inflammatory pain.

  • Animals: Mice or rats are used.

  • Procedure:

    • Lappaconitine or a vehicle is administered prior to the formalin injection.

    • A dilute solution of formalin (e.g., 1-5% in saline, 20 µL) is injected into the plantar surface of a hind paw.

    • The animal is immediately placed in an observation chamber.

    • The time spent licking or biting the injected paw is recorded. The response is biphasic:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

      • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

  • Data Analysis: The total time spent licking or biting the paw in each phase is compared between the drug-treated and vehicle-treated groups.

Visualizing Experimental and Mechanistic Pathways

To better understand the evaluation process and the mechanism of action of Lappaconitine, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_testing Pain Model Induction & Assessment cluster_analysis Data Analysis Acclimatization Acclimatization Baseline Baseline Testing (e.g., Hot Plate) Acclimatization->Baseline Grouping Random Grouping Baseline->Grouping DrugAdmin Drug Administration (Lappaconitine/Vehicle) Grouping->DrugAdmin PainInduction Pain Induction (e.g., Acetic Acid, Formalin) DrugAdmin->PainInduction Observation Behavioral Observation (e.g., Writhing, Licking) PainInduction->Observation DataCollection Data Collection Observation->DataCollection Stats Statistical Analysis (e.g., ED50 Calculation) DataCollection->Stats

Experimental workflow for preclinical pain models.

signaling_pathway cluster_peripheral Peripheral Neuron cluster_central Central Nervous System (Spinal Cord) Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channels (VGSCs) Lappaconitine->VGSC Blocks Microglia Microglia Lappaconitine->Microglia Stimulates ActionPotential Inhibition of Action Potential Generation & Propagation VGSC->ActionPotential leads to PainTransmission Reduced Nociceptive Transmission ActionPotential->PainTransmission Reduces afferent signals DynorphinA Dynorphin A Expression Microglia->DynorphinA Increases kOpioid κ-Opioid Receptor Activation DynorphinA->kOpioid kOpioid->PainTransmission results in

Proposed signaling pathways for Lappaconitine's analgesic action.

Mechanism of Action of Lappaconitine

Lappaconitine is understood to exert its analgesic effects through multiple mechanisms:

  • Voltage-Gated Sodium Channel (VGSC) Blockade: A primary mechanism of Lappaconitine is the blockade of voltage-gated sodium channels. By inhibiting these channels in neuronal membranes, it reduces the generation and propagation of action potentials along nociceptive nerve fibers, thereby dampening the transmission of pain signals.

  • Modulation of Spinal Microglia: Studies have shown that Lappaconitine can stimulate the expression of dynorphin A in spinal microglia. Dynorphin A is an endogenous opioid peptide that activates κ-opioid receptors, leading to the inhibition of pain transmission in the spinal cord. This suggests a central mechanism of action that is distinct from traditional opioids that primarily target μ-opioid receptors.

Conclusion

Lappaconitine demonstrates significant analgesic properties across various preclinical models of pain, including those for visceral, acute thermal, and chronic neuropathic pain. Its dual mechanism of action, involving both peripheral blockade of sodium channels and central modulation of the dynorphin/κ-opioid system, makes it a compound of considerable interest for pain management.

In contrast, the scientific literature accessible through comprehensive searches does not provide data on the analgesic effects of this compound in similar pain models. While a compound named this compound has been isolated, its pharmacological profile in the context of pain has not been established in the available research. Therefore, a comparative assessment of the efficacy of this compound and Lappaconitine in pain models cannot be made at this time. Future research into the potential analgesic properties of this compound is required to enable such a comparison.

References

Confirming the Mechanism of Action of Ludaconitine Through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from Aconitum spicatum, has demonstrated biological activity, including antileishmanial effects[1][2]. However, its precise mechanism of action remains to be fully elucidated. Based on the well-established pharmacology of related Aconitum alkaloids, such as aconitine, it is hypothesized that this compound's primary molecular target is the voltage-gated sodium channel (Nav). This guide provides a comparative framework for confirming this hypothesis through site-directed mutagenesis, offering insights into its potential as a pharmacological tool or therapeutic agent.

Aconitum alkaloids are known to interact with neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium channels, causing their persistent activation and leading to cellular hyperexcitability[3][4][5]. By employing site-directed mutagenesis, specific amino acid residues within the putative binding site of a Nav channel can be altered. Observing the impact of these mutations on the binding and functional effects of this compound can provide definitive evidence of its mechanism and site of action.

This guide will compare the hypothetical effects of this compound with well-characterized Nav channel modulators, Aconitine (a known channel activator) and Tetrodotoxin (a potent channel blocker), providing a clear experimental roadmap for its characterization.

Data Presentation: Comparative Analysis of Nav Channel Modulators

The following table summarizes hypothetical quantitative data from electrophysiological experiments on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells). The data compares the effects of this compound, Aconitine, and Tetrodotoxin on the wild-type channel and a channel with a point mutation in the putative binding site 2.

Parameter Wild-Type Nav1.7 Mutant Nav1.7 (e.g., F1764A) Supporting Evidence
This compound (10 µM)
Peak INa (pA/pF)-150 ± 12-25 ± 3Reduced channel activation suggests the mutation disrupts this compound binding.
V1/2 of activation (mV)-45 ± 2-22 ± 1.5A significant depolarizing shift in the mutant indicates a loss of the drug's effect.
Time to inactivation (ms)5.2 ± 0.41.1 ± 0.1Faster inactivation in the mutant resembles the drug-free state.
Aconitine (10 µM)
Peak INa (pA/pF)-165 ± 15-30 ± 4Similar to this compound, the mutation is expected to abolish the effect of Aconitine.
V1/2 of activation (mV)-50 ± 2.5-23 ± 2Demonstrates the mutation's impact on a known site 2 binder.
Time to inactivation (ms)6.1 ± 0.51.2 ± 0.2Confirms the role of the mutated residue in the binding of this class of alkaloids.
Tetrodotoxin (1 µM)
Peak INa (pA/pF)-5 ± 0.5-4 ± 0.6TTX binds to a different site (site 1); therefore, its blocking effect should be unaffected by the site 2 mutation.
V1/2 of activation (mV)No significant changeNo significant changeServes as a negative control for the specificity of the site 2 mutation.
Time to inactivation (ms)Not applicable (channel blocked)Not applicable (channel blocked)

Experimental Protocols

Site-Directed Mutagenesis

Objective: To introduce a point mutation in the gene encoding the alpha-subunit of the target Nav channel (e.g., SCN9A for Nav1.7) at a residue hypothesized to be critical for this compound binding.

Methodology:

  • Template DNA: A plasmid vector containing the full-length cDNA of the wild-type human Nav1.7 alpha-subunit.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing the codon for Phenylalanine at position 1764 to Alanine). The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture should contain the template DNA, mutagenic primers, dNTPs, and the polymerase buffer.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically targets methylated and hemimethylated DNA, ensuring that only the newly synthesized, mutated plasmids remain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from several bacterial colonies and verify the presence of the desired mutation by DNA sequencing.

Cell Culture and Transfection

Objective: To express the wild-type and mutant Nav channels in a mammalian cell line suitable for electrophysiological recordings.

Methodology:

  • Cell Line: Use a cell line with low endogenous sodium channel expression, such as Human Embryonic Kidney 293 (HEK293) cells.

  • Culture Conditions: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Co-transfect the cells with the plasmid encoding either the wild-type or mutant Nav1.7 alpha-subunit and a plasmid for the auxiliary beta-subunits (e.g., β1 and β2) using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., encoding GFP) can be included to identify successfully transfected cells.

  • Selection: 24-48 hours post-transfection, the cells are ready for electrophysiological analysis.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the functional effects of this compound and other modulators on the expressed Nav channels.

Methodology:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Identify transfected cells by fluorescence microscopy.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ.

    • Hold the cell membrane potential at -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

  • Drug Application: Apply this compound, Aconitine, or Tetrodotoxin to the external solution at the desired concentrations and record the changes in sodium current amplitude, voltage-dependence of activation, and inactivation kinetics.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Gene Manipulation cluster_1 Cellular Expression cluster_2 Functional Analysis WT_DNA Wild-Type Nav1.7 cDNA PCR Site-Directed Mutagenesis (PCR) WT_DNA->PCR Transfection Transfection WT_DNA->Transfection Primers Mutagenic Primers Primers->PCR Digestion DpnI Digestion PCR->Digestion Transformation E. coli Transformation Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Mutant_DNA Mutant Nav1.7 cDNA Sequencing->Mutant_DNA HEK293 HEK293 Cells Mutant_DNA->Transfection HEK293->Transfection Expression Channel Expression Transfection->Expression Patch_Clamp Whole-Cell Patch-Clamp Expression->Patch_Clamp Drug_App Drug Application (this compound, Aconitine, TTX) Patch_Clamp->Drug_App Data_Analysis Data Analysis Drug_App->Data_Analysis

Caption: Workflow for site-directed mutagenesis and functional analysis.

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cellular Response Nav_Channel Voltage-Gated Sodium Channel (Nav1.7) Persistent_Activation Persistent Channel Activation Nav_Channel->Persistent_Activation Activation Block Channel Blockade Nav_Channel->Block This compound This compound This compound->Nav_Channel Binds to Site 2 Aconitine Aconitine Aconitine->Nav_Channel Binds to Site 2 TTX Tetrodotoxin TTX->Nav_Channel Binds to Site 1 (Pore Blocker) Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Repetitive Firing / Hyperexcitability Depolarization->Action_Potential No_AP Inhibition of Action Potential Block->No_AP

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.